molecular formula C12H26 B144296 2,2,4,4-Tetramethyloctane CAS No. 62183-79-3

2,2,4,4-Tetramethyloctane

Cat. No.: B144296
CAS No.: 62183-79-3
M. Wt: 170.33 g/mol
InChI Key: TYUFTNSABIBNRY-UHFFFAOYSA-N
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Description

2,2,4,4-Tetramethyloctane is a useful research compound. Its molecular formula is C12H26 and its molecular weight is 170.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,2,4,4-tetramethyloctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26/c1-7-8-9-12(5,6)10-11(2,3)4/h7-10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYUFTNSABIBNRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(C)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70211227
Record name Octane, 2,2,4,4-tetramethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62183-79-3
Record name Octane, 2,2,4,4-tetramethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062183793
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octane, 2,2,4,4-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70211227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of 2,2,4,4-Tetramethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of 2,2,4,4-tetramethyloctane, a highly branched C12 alkane. This document details the primary synthetic methodologies, including the oligomerization of isobutene followed by hydrogenation and the direct catalytic hydrogenation of its corresponding olefin. Furthermore, it outlines the key purification techniques, with a focus on fractional distillation. This guide is intended to serve as a practical resource, offering detailed experimental protocols, tabulated quantitative data for easy comparison, and visualizations of the core processes to aid in research and development.

Introduction

This compound (C₁₂H₂₆) is a saturated, highly branched alkane with a unique molecular structure that imparts specific physical and chemical properties.[1] Its structure consists of an octane (B31449) backbone with two methyl groups at the 2-position and two at the 4-position, creating significant steric hindrance.[1] These characteristics contribute to its use as a non-reactive solvent, a reference standard in analytical chemistry, and a component in fuel and lubricant studies. A thorough understanding of its synthesis and purification is crucial for its application in various scientific and industrial fields.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for designing appropriate synthesis and purification protocols.

PropertyValueUnitReference
Molecular FormulaC₁₂H₂₆[1][2]
Molecular Weight170.33 g/mol [2][3]
Boiling Point191.8 ± 7.0°C[1]
Density0.8 ± 0.1g/cm³[1]
Flash Point65.9 ± 11.7°C[1]
Vapor Pressure0.7 ± 0.2mmHg at 25°C[1]
Enthalpy of Vaporization41.0 ± 0.8kJ/mol[1]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. The most common and industrially relevant methods involve the oligomerization of isobutene to form a C12 olefin intermediate, which is subsequently hydrogenated. Direct hydrogenation of the corresponding alkene, 2,2,4,4-tetramethyl-1-octene, is also a viable laboratory-scale method.

Method 1: Oligomerization of Isobutene and Subsequent Hydrogenation

This two-step process is a primary industrial route for the production of highly branched alkanes.

The oligomerization of isobutene can lead to a mixture of dimers, trimers, and higher oligomers. To selectively synthesize the C12 precursor to this compound, reaction conditions must be carefully controlled. Acidic catalysts, such as zeolites, are often employed to facilitate this reaction.

Experimental Protocol: Selective Trimerization of Isobutene

Objective: To selectively synthesize C12 olefins from isobutene.

Materials:

  • A mixed C4 feedstock containing isobutylene (B52900).

  • Supported Fe(NO₃)₃/β molecular sieve catalyst.

  • Fixed-bed reactor.

  • High-pressure gas lines and regulators.

Procedure:

  • Pack a fixed-bed reactor with the supported Fe(NO₃)₃/β catalyst.

  • Introduce the mixed C4 feedstock into the reactor at a controlled flow rate to achieve a reaction space velocity of 1.5 h⁻¹.

  • Maintain the reactor temperature at 60 °C and the pressure at 1 MPa.

  • Monitor the product stream using gas chromatography to determine the conversion of isobutylene and the selectivity for C12 olefins.

  • Collect the C12 olefin fraction for the subsequent hydrogenation step.

Expected Outcome: Under these conditions, high conversion of isobutylene (>90%) with good selectivity for C8 and C12 olefins can be achieved. The C12 fraction will be a mixture of isomers, including the precursor to this compound.

The C12 olefin mixture obtained from the oligomerization step is then hydrogenated to produce the saturated alkane.

Experimental Protocol: Catalytic Hydrogenation of C12 Olefins

Objective: To hydrogenate the C12 olefin mixture to this compound and its isomers.

Materials:

  • C12 olefin fraction from the oligomerization of isobutene.

  • Palladium on carbon (Pd/C) catalyst (5 wt%).

  • High-pressure autoclave reactor equipped with a magnetic stirrer.

  • Hydrogen gas source.

  • Solvent (e.g., ethanol (B145695) or hexane).

Procedure:

  • Charge the high-pressure autoclave with the C12 olefin fraction and the Pd/C catalyst (catalyst loading of 1-5 mol% relative to the olefin).

  • Add a suitable solvent to ensure efficient mixing.

  • Seal the reactor and purge with nitrogen gas to remove any air.

  • Pressurize the reactor with hydrogen gas to the desired pressure (typically 10-50 atm).

  • Heat the reactor to the target temperature (typically 50-100 °C) while stirring vigorously.

  • Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the Pd/C catalyst.

  • The resulting solution contains the crude this compound, which can then be purified.

Method 2: Direct Hydrogenation of 2,2,4,4-Tetramethyl-1-octene

For laboratory-scale synthesis, if the precursor alkene is available, direct hydrogenation is a more straightforward approach.

Experimental Protocol: Direct Catalytic Hydrogenation

Objective: To synthesize this compound from 2,2,4,4-tetramethyl-1-octene.

Materials:

  • 2,2,4,4-tetramethyl-1-octene.

  • Platinum(IV) oxide (PtO₂, Adams' catalyst).

  • Solvent (e.g., acetic acid or ethanol).

  • Hydrogenation apparatus (e.g., Parr hydrogenator).

Procedure:

  • Dissolve 2,2,4,4-tetramethyl-1-octene in a suitable solvent in a hydrogenation flask.

  • Add a catalytic amount of PtO₂.

  • Connect the flask to the hydrogenation apparatus and purge the system with hydrogen.

  • Pressurize the system with hydrogen to a low to moderate pressure (e.g., 3-4 atm).

  • Agitate the mixture vigorously at room temperature.

  • Monitor the reaction by observing the pressure drop in the hydrogen reservoir.

  • Once the theoretical amount of hydrogen has been consumed, stop the reaction.

  • Vent the apparatus and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Remove the solvent under reduced pressure to yield the crude this compound.

Purification of this compound

The primary method for purifying this compound is fractional distillation, which separates compounds based on differences in their boiling points.[4][5][6][7][8]

Experimental Protocol: Fractional Distillation

Objective: To purify crude this compound.

Materials:

  • Crude this compound.

  • Fractional distillation apparatus, including a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.

  • Heating mantle.

  • Vacuum source (optional, for vacuum distillation).

Procedure:

  • Set up the fractional distillation apparatus. Ensure all joints are properly sealed.

  • Place the crude this compound in the distillation flask along with boiling chips.

  • Begin heating the distillation flask gently.

  • Observe the temperature at the top of the column. The temperature will rise as the vapor of the most volatile component reaches the thermometer.

  • Collect the fraction that distills over at a constant temperature corresponding to the boiling point of this compound (191.8 °C at atmospheric pressure).

  • For higher purity, a column with a higher number of theoretical plates should be used.

  • If the compound is susceptible to decomposition at its atmospheric boiling point, or to separate from high-boiling impurities, vacuum distillation can be employed. The boiling point will be significantly lower under reduced pressure.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of the sample and to identify any byproducts. The mass spectrum of this compound will show a characteristic fragmentation pattern.

Analytical DataDescriptionReference
GC-MS The mass spectrum will exhibit a molecular ion peak (M⁺) at m/z 170, although it may be weak. The most prominent peaks will correspond to the stable carbocations formed upon fragmentation, particularly the tert-butyl cation at m/z 57.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules. For highly branched alkanes, the spectra can be complex due to signal overlap in the ¹H NMR.

¹H NMR ¹³C NMR
Protons in branched alkanes typically resonate in the upfield region of the spectrum (δ 0.5-2.0 ppm). The chemical shifts are influenced by the degree of substitution. Primary protons (R-CH₃) are generally found between 0.7-1.3 ppm, while secondary protons (R₂-CH₂) appear between 1.2-1.7 ppm, and tertiary protons (R₃-CH) are between 1.4-1.8 ppm.Similar to ¹H NMR, the chemical shifts of carbon atoms in alkanes are dependent on their substitution. Quaternary carbons are typically found in the range of 30-40 ppm, tertiary carbons at 25-45 ppm, secondary carbons at 15-55 ppm, and primary carbons at 10-30 ppm.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via the isobutene oligomerization route.

Synthesis_Workflow Synthesis Workflow for this compound isobutene Isobutene Feedstock oligomerization Oligomerization (Acid Catalyst) isobutene->oligomerization c12_olefins C12 Olefin Mixture oligomerization->c12_olefins hydrogenation Catalytic Hydrogenation (e.g., Pd/C, H2) c12_olefins->hydrogenation crude_product Crude this compound hydrogenation->crude_product

Caption: General synthesis workflow.

Purification Logic

This diagram outlines the logical steps involved in the purification of the synthesized product.

Purification_Logic Purification and Analysis Logic crude_product Crude Product distillation Fractional Distillation crude_product->distillation pure_product Pure this compound distillation->pure_product analysis Purity and Identity Confirmation (GC-MS, NMR) pure_product->analysis

Caption: Purification and analysis workflow.

Conclusion

This technical guide has detailed the primary methods for the synthesis and purification of this compound. The presented experimental protocols, based on established chemical principles, provide a solid foundation for researchers and professionals working with this and similar highly branched alkanes. The provided data and visualizations aim to facilitate a deeper understanding of the processes involved, thereby aiding in the successful synthesis and purification of this valuable compound for its various applications. Further research into optimizing catalyst systems and reaction conditions can lead to more efficient and selective synthetic routes.

References

The Industrial Synthesis of 2,2,4,4-Tetramethyloctane: A Technical Guide to Isobutene Oligomerization and Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the industrial production of 2,2,4,4-tetramethyloctane, a highly branched isoparaffin with applications as a specialty solvent and in the formulation of high-performance fuels. The primary manufacturing route involves a two-stage process: the selective oligomerization of isobutene to form diisobutene isomers, followed by the hydrogenation of these intermediates to the final saturated product. This document details the underlying reaction mechanisms, experimental protocols, and key process parameters based on established industrial practices and scientific literature.

Process Overview and Reaction Chemistry

The industrial synthesis of this compound from isobutene is a robust and scalable process. The overall transformation can be summarized as follows:

  • Isobutene Dimerization: Two molecules of isobutene are catalytically dimerized to form a mixture of C8 olefins, primarily 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene. This reaction is typically carried out in the liquid phase using a solid acid catalyst.

  • Hydrogenation: The resulting diisobutene isomers are then hydrogenated to yield the saturated alkane, this compound. This step is performed using a heterogeneous metal catalyst.

The predominant intermediate, 2,4,4-trimethyl-1-pentene, is the direct precursor that upon hydrogenation yields this compound.

Catalytic Systems and Reaction Mechanisms

Isobutene Dimerization: Acid Catalysis

The dimerization of isobutene is an acid-catalyzed reaction that proceeds via a carbocation mechanism. Solid acid catalysts are favored in industrial settings due to their ease of separation from the product stream and potential for regeneration.[1] Commonly employed catalysts include sulfonic acid-based ion-exchange resins (e.g., Amberlyst-15) and various zeolites.[2]

The reaction mechanism on a Brønsted acid site can be visualized as follows:

G isobutene1 Isobutene tert_butyl_cation tert-Butyl Cation isobutene1->tert_butyl_cation Protonation H_plus H+ (Acid Site) H_plus->tert_butyl_cation C8_cation C8 Carbocation tert_butyl_cation->C8_cation Electrophilic Attack isobutene2 Isobutene isobutene2->C8_cation diisobutene Diisobutene (2,4,4-trimethyl-1-pentene & 2,4,4-trimethyl-2-pentene) C8_cation->diisobutene Deprotonation H_plus_regenerated H+ (Regenerated) C8_cation->H_plus_regenerated

Caption: Acid-catalyzed dimerization of isobutene.

Hydrogenation of Diisobutene

The subsequent hydrogenation of the diisobutene mixture is a well-established process that employs heterogeneous metal catalysts.[3] Catalysts such as palladium on an alumina (B75360) support (Pd/α-Al2O3) are highly effective for this transformation.[4] The reaction involves the addition of hydrogen across the double bond of the diisobutene isomers, resulting in the formation of this compound.

Quantitative Data and Process Parameters

The following tables summarize typical quantitative data for the industrial production of this compound. These values are representative and can vary depending on the specific technology and catalyst employed.

Table 1: Isobutene Dimerization Process Parameters

ParameterValueCatalyst SystemReference
Temperature60 - 130 °CCo/BETA Molecular Sieve / Amberlyst-15[2][5]
Pressure1 - 2 MPaCo/BETA Molecular Sieve[5]
Isobutene Conversion> 74%Co/BETA Molecular Sieve[5]
C8 Selectivity~ 70%Co/BETA Molecular Sieve[5]
Liquid Hourly Space Velocity (LHSV)0.5 - 2.0 h⁻¹Amberlyst-15[2]

Table 2: Hydrogenation of Diisobutene Process Parameters

ParameterValueCatalyst SystemReference
Temperature50 - 200 °CNickel, Palladium, Platinum[6]
Pressure3 MPaNot specified[7]
CatalystPd/α-Al2O3Pd/α-Al2O3[4]
Product PurityHighNot specified[6]

Experimental Protocols

The following section outlines a representative experimental protocol for the production of this compound, based on common industrial practices.

Catalyst Preparation
  • Solid Acid Catalyst (e.g., Amberlyst-15): The ion-exchange resin is typically used as received or pre-treated by washing with deionized water and drying under vacuum at a specified temperature to remove moisture.

  • Hydrogenation Catalyst (e.g., Pd/α-Al2O3): The palladium catalyst is often commercially available. Prior to use, it is typically calcined in air at a high temperature (e.g., 350 °C) for several hours, followed by reduction in a stream of hydrogen at a similar temperature.[8]

Isobutene Dimerization Procedure
  • Reactor Setup: A fixed-bed reactor is charged with the prepared solid acid catalyst. The reactor is typically a stainless steel column designed to withstand the reaction pressure and temperature.

  • Reaction Initiation: A feed stream containing isobutene, often diluted with an inert hydrocarbon such as n-butane, is preheated and fed into the reactor.[9]

  • Reaction Conditions: The reactor temperature is maintained between 60-100 °C and the pressure is controlled at approximately 1-2 MPa. The feed is passed through the catalyst bed at a liquid hourly space velocity (LHSV) of 1.0 to 2.0 h⁻¹.[2][5]

  • Product Collection and Analysis: The effluent from the reactor, containing unreacted isobutene, diisobutene isomers, and higher oligomers, is cooled and collected. The composition of the product stream is analyzed using gas chromatography (GC) to determine the conversion of isobutene and the selectivity to diisobutene.

  • Purification: The diisobutene is separated from the unreacted starting materials and byproducts by distillation.

Hydrogenation of Diisobutene
  • Reactor Setup: A trickle-bed reactor is loaded with the prepared hydrogenation catalyst.

  • Reaction Initiation: The purified diisobutene stream is fed to the hydrogenation reactor along with a stream of hydrogen.

  • Reaction Conditions: The reaction is carried out at a temperature of approximately 100-150 °C and a hydrogen pressure of around 3 MPa.[7]

  • Product Collection and Analysis: The reactor effluent is cooled, and the liquid product, this compound, is separated from excess hydrogen. The purity of the product is confirmed by gas chromatography and other analytical techniques.

Experimental Workflow Diagram

The overall experimental workflow for the production of this compound is depicted in the following diagram:

G isobutene_feed Isobutene Feed (with inert diluent) dimerization_reactor Fixed-Bed Reactor (Solid Acid Catalyst) isobutene_feed->dimerization_reactor distillation Distillation Column dimerization_reactor->distillation diisobutene Diisobutene distillation->diisobutene unreacted_isobutene Unreacted Isobutene (Recycle) distillation->unreacted_isobutene byproducts Higher Oligomers distillation->byproducts hydrogenation_reactor Trickle-Bed Reactor (Hydrogenation Catalyst) diisobutene->hydrogenation_reactor final_product This compound hydrogenation_reactor->final_product H2_feed Hydrogen Feed H2_feed->hydrogenation_reactor

Caption: Industrial production workflow for this compound.

Conclusion

The industrial production of this compound via isobutene oligomerization and subsequent hydrogenation is a well-established and efficient process. The use of solid acid catalysts for dimerization and heterogeneous metal catalysts for hydrogenation allows for high conversions and selectivities. Careful control of reaction parameters such as temperature, pressure, and space velocity is crucial for optimizing the yield and purity of the final product. This technical guide provides a comprehensive overview of the key aspects of this industrial process, offering valuable insights for researchers and professionals in the fields of chemistry and drug development.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2,2,4,4-Tetramethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,4,4-Tetramethyloctane is a highly branched saturated hydrocarbon with the molecular formula C12H26. As a member of the alkane family, it is a non-polar solvent with low reactivity, making it a subject of interest in various fields, including fuel science and analytical chemistry. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and visualizations of its synthesis and application workflows.

Introduction

This compound is a structural isomer of dodecane. Its unique branched structure, featuring two quaternary carbon atoms, imparts specific physical and chemical characteristics that distinguish it from its linear counterpart. These properties, such as a lower boiling point and melting point compared to n-dodecane, are a direct consequence of reduced intermolecular van der Waals forces due to its more compact, spherical shape. This document serves as a detailed resource for professionals requiring in-depth knowledge of this compound for research and development purposes.

Physical Properties

The physical properties of this compound are summarized in the tables below. These properties are crucial for its application as a solvent, a reference standard, or a component in fuel mixtures.

Tabulated Physical Properties
PropertyValueUnit
Molecular FormulaC12H26-
Molecular Weight170.33 g/mol
Boiling Point191.8 ± 7.0°C at 760 mmHg
Melting Point (estimate)-50.8°C
Density (at 20°C)0.7586g/cm³
Refractive Index (at 20°C)1.4268-
Vapor Pressure0.7 ± 0.2mmHg at 25°C
Flash Point (estimate)65.9 ± 11.7°C
SolubilitySoluble in Chloroform, Hexane-
Computed Physical Properties
PropertyValueUnit
Enthalpy of Vaporization41.0±0.8kJ/mol
Octanol/Water Partition Coefficient (logP)5.8-
Topological Polar Surface Area0Ų
Rotatable Bond Count5-

Chemical Properties

As a saturated alkane, this compound is relatively inert under standard conditions. Its chemistry is characterized by the stability of its carbon-carbon and carbon-hydrogen single bonds.

Reactivity

This compound's reactivity is low, a characteristic of branched alkanes. It is resistant to attack by acids, bases, and mild oxidizing and reducing agents. However, under specific conditions, it can undergo certain reactions:

  • Halogenation: In the presence of ultraviolet (UV) light, this compound can react with halogens (e.g., chlorine, bromine) via a free-radical substitution mechanism to form halogenated alkanes.

  • Oxidation: Under forcing conditions with strong oxidizing agents like potassium permanganate (B83412) or chromic acid, it can be oxidized. The products can vary depending on the reaction conditions and may include alcohols, ketones, or carboxylic acids, often accompanied by fragmentation of the carbon skeleton.

  • Thermal Decomposition: At elevated temperatures, this compound will undergo pyrolysis, leading to the cleavage of C-C bonds and the formation of a complex mixture of smaller alkanes and alkenes.

Experimental Protocols

Determination of Boiling Point by the Capillary Method

This method is a micro-scale technique suitable for determining the boiling point of a small amount of liquid.

Materials:

  • Sample of this compound

  • Thiele tube

  • Mineral oil

  • Thermometer (calibrated)

  • Small test tube (e.g., 75 x 10 mm)

  • Capillary tube (sealed at one end)

  • Bunsen burner or heating mantle

  • Rubber band or wire for attaching the test tube to the thermometer

Procedure:

  • Add a small amount (approximately 0.5 mL) of this compound to the small test tube.

  • Place the capillary tube, with the sealed end up, into the test tube containing the sample.

  • Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Clamp the Thiele tube to a retort stand and fill it with mineral oil to a level just above the side arm.

  • Insert the thermometer and the attached sample tube into the Thiele tube, ensuring the sample is immersed in the oil.

  • Gently heat the side arm of the Thiele tube with a Bunsen burner or heating mantle.

  • As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a continuous and rapid stream of bubbles is observed.

  • Remove the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles ceases, and the liquid just begins to enter the capillary tube. Record this temperature.

Determination of Density using a Pycnometer

A pycnometer is a flask with a specific volume used to accurately determine the density of a liquid.

Materials:

  • Sample of this compound

  • Pycnometer (e.g., 10 mL or 25 mL)

  • Analytical balance (accurate to ±0.0001 g)

  • Constant temperature water bath (set to 20.0 °C)

  • Distilled water

  • Acetone (for cleaning and drying)

Procedure:

  • Thoroughly clean the pycnometer with distilled water and then rinse with acetone. Dry it completely.

  • Weigh the empty, dry pycnometer on the analytical balance and record its mass (m1).

  • Fill the pycnometer with distilled water and place it in the constant temperature water bath at 20.0 °C for at least 30 minutes to allow it to equilibrate.

  • Ensure the pycnometer is completely full, with no air bubbles. Dry the outside of the pycnometer and weigh it. Record this mass (m2).

  • Empty the pycnometer, clean it thoroughly with acetone, and dry it completely.

  • Fill the pycnometer with the this compound sample and place it in the constant temperature water bath at 20.0 °C for 30 minutes.

  • Ensure the pycnometer is full, dry the exterior, and weigh it. Record this mass (m3).

  • Calculate the density of this compound using the following formula: Density = [(m3 - m1) / (m2 - m1)] * Density of water at 20.0 °C (The density of water at 20.0 °C is approximately 0.9982 g/cm³)

Determination of Refractive Index using an Abbe Refractometer

The refractive index is a measure of how much light bends when it passes through a substance.

Materials:

  • Sample of this compound

  • Abbe refractometer

  • Constant temperature water bath (circulating, set to 20.0 °C)

  • Dropper or pipette

  • Lens paper and a suitable solvent (e.g., ethanol (B145695) or acetone)

Procedure:

  • Turn on the Abbe refractometer and the circulating water bath set to 20.0 °C. Allow the instrument to equilibrate.

  • Clean the prism surfaces of the refractometer using lens paper and a few drops of ethanol or acetone.

  • Calibrate the refractometer using a standard liquid with a known refractive index at 20.0 °C (e.g., distilled water, nD = 1.3330).

  • Place a few drops of the this compound sample onto the lower prism using a clean dropper.

  • Close the prisms firmly.

  • Look through the eyepiece and adjust the coarse and fine control knobs until the field of view is divided into a light and a dark section.

  • Rotate the compensator drum to eliminate any color fringe at the borderline, making the boundary sharp and achromatic.

  • Adjust the control knob to center the borderline on the crosshairs in the eyepiece.

  • Press the "read" button or look at the scale to obtain the refractive index value. Record the value and the temperature.

Synthesis and Applications

Synthesis of this compound

One common method for the synthesis of this compound is through the dimerization of isobutylene (B52900) followed by hydrogenation.[1]

G cluster_oligomerization Oligomerization cluster_hydrogenation Hydrogenation Isobutylene Isobutylene (2-methylpropene) Dimer Diisobutylene (2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene mixture) Isobutylene->Dimer Acid Catalyst (e.g., Zeolite) TM_Octene 2,2,4,4-Tetramethyl-1-octene (from further oligomerization) Dimer->TM_Octene Further Oligomerization TM_Octane This compound TM_Octene->TM_Octane H₂ / Catalyst (e.g., Pd/C, Pt)

Caption: Synthesis workflow for this compound via oligomerization and hydrogenation.

Application as a Reference Standard in Gas Chromatography

Due to its well-defined properties and stability, this compound can be used as a reference standard in gas chromatography (GC) for the calculation of Retention Indices (RI). The RI of an analyte is a measure of its retention time relative to a series of n-alkanes.

G cluster_analysis Gas Chromatography Analysis cluster_data_processing Data Processing Sample Unknown Sample Containing Analyte 'X' GC Gas Chromatograph Sample->GC Alkane_Std n-Alkane Standard Mix (e.g., C8-C20) Alkane_Std->GC Chromatogram Obtain Chromatograms GC->Chromatogram RT Measure Retention Times (t_R) - Analyte 'X' - n-Alkanes Chromatogram->RT RI_Calc Calculate Retention Index (RI) of 'X' using the retention times of bracketing n-alkanes RT->RI_Calc Identification Compound Identification (Comparison with database RI values) RI_Calc->Identification

Caption: Logical workflow for using alkane standards in GC for Retention Index calculation.

Conclusion

This compound is a branched alkane with well-defined physical and chemical properties. Its inert nature and specific physical characteristics make it a valuable compound in various scientific and industrial applications. This guide has provided a comprehensive overview of its properties, standardized protocols for their measurement, and a visual representation of its synthesis and analytical applications. The information presented herein is intended to support researchers and professionals in their work with this compound.

References

Spectroscopic Profile of 2,2,4,4-Tetramethyloctane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the branched alkane 2,2,4,4-tetramethyloctane (CAS No. 62183-79-3). The following sections detail its mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy characteristics, including data interpretation and experimental protocols.

Mass Spectrometry

Mass spectrometry of this compound, particularly using electron ionization (EI), is characterized by significant fragmentation. The molecular ion peak is often weak or absent due to the instability of the parent ion in highly branched alkanes.[1] Fragmentation predominantly occurs at the branching points, leading to the formation of more stable carbocations.[1]

Table 1: Major Fragment Ions in the Electron Ionization Mass Spectrum of this compound

m/z RatioProposed Fragment IonSignificance
170[C₁₂H₂₆]⁺Molecular Ion (very low intensity or absent)
113[C₈H₁₇]⁺Loss of a C₄H₉ (butyl) group
85[C₆H₁₃]⁺Cleavage at a branch point
71[C₅H₁₁]⁺Cleavage at a branch point
57[C₄H₉]⁺tert-butyl cation (often the base peak)
43[C₃H₇]⁺Isopropyl or propyl cation

Note: Data is based on general fragmentation principles and data from the NIST Mass Spectrometry Data Center.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the mass spectrometer, typically via a gas chromatograph for sample purification. In the ionization chamber, the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron from the molecule to form a radical cation (molecular ion). This high energy input leads to the fragmentation of the molecular ion. The resulting positively charged fragments are accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z). A detector then records the abundance of each fragment.

experimental_workflow General Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation cluster_conclusion Structural Elucidation Sample This compound Dilution Dilution in appropriate solvent (e.g., CDCl3 for NMR) Sample->Dilution NMR NMR Spectroscopy (1H and 13C) Dilution->NMR IR IR Spectroscopy Dilution->IR MS Mass Spectrometry Dilution->MS NMR_data NMR Spectra Analysis (Chemical Shifts, Multiplicities) NMR->NMR_data IR_data IR Spectrum Analysis (Vibrational Modes) IR->IR_data MS_data Mass Spectrum Analysis (Fragmentation Pattern) MS->MS_data Structure Confirmation of This compound Structure NMR_data->Structure IR_data->Structure MS_data->Structure

General workflow for spectroscopic analysis.
Fragmentation Pathway

The fragmentation of this compound is driven by the formation of stable tertiary carbocations. The most notable fragmentation is the alpha-cleavage at the C4 position, leading to the highly stable tert-butyl cation, which is often the base peak.

fragmentation_pathway Mass Spectrometry Fragmentation of this compound M [C12H26]+• m/z = 170 (Molecular Ion) frag1 Loss of C4H9• M->frag1 frag2 Loss of C8H17• M->frag2 ion1 [C8H17]+ m/z = 113 frag1->ion1 ion2 [C4H9]+ m/z = 57 (tert-butyl cation) Base Peak frag2->ion2

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 2,2,4,4-Tetramethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 2,2,4,4-tetramethyloctane, a highly branched alkane. Due to significant steric hindrance imposed by the presence of two quaternary carbon centers, this molecule exhibits unique conformational behavior. This document outlines the fundamental principles governing its three-dimensional structure, details the experimental and computational methodologies for its characterization, and presents theoretically derived structural data. The information contained herein is intended to serve as a valuable resource for researchers in the fields of physical organic chemistry, computational chemistry, and drug design, where a thorough understanding of molecular conformation is paramount.

Introduction

This compound is a saturated hydrocarbon with the molecular formula C₁₂H₂₆ and a molecular weight of approximately 170.33 g/mol .[1][2][3][4][5][6][7] Its structure is characterized by an eight-carbon chain with two methyl groups attached to the second and fourth carbon atoms, creating two sterically demanding quaternary centers. This high degree of branching significantly influences its physical properties and restricts its conformational freedom compared to linear alkanes.[1]

The study of the conformation of branched alkanes is crucial for understanding their thermodynamic stability and reactivity.[8] In the context of drug development, understanding the conformational landscape of molecules is essential for predicting their binding affinity to biological targets. While specific experimental data on the conformation of this compound is not extensively available in public literature, this guide synthesizes general principles of conformational analysis and provides theoretical data to elucidate its structural characteristics.

Molecular Structure and Bonding

The molecular structure of this compound consists of a backbone of sp³-hybridized carbon atoms, resulting in a tetrahedral geometry around each carbon. The C-C and C-H bonds are all single covalent bonds. The presence of two quaternary carbons, C2 and C4, introduces significant steric strain, which dictates the preferred arrangement of the atoms in space.

Key Structural Features
  • Quaternary Centers: The carbon atoms at positions 2 and 4 are each bonded to four other carbon atoms. This creates a congested environment that restricts bond rotation.

  • Steric Hindrance: The bulky tert-butyl-like groups at C2 and C4 lead to significant van der Waals repulsion, a key factor in determining the lowest energy conformation. The general principle that "Big-Big eclipsing interactions are the most destabilizing" is particularly relevant for this molecule.[9]

Conformational Analysis

Conformational analysis of alkanes involves the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds.[10][11] For this compound, the key dihedral angles to consider are those along the C2-C3, C3-C4, and C4-C5 bonds of the octane (B31449) backbone.

Theoretical Conformational Search

Due to the complexity arising from multiple rotatable bonds and high steric hindrance, computational methods are invaluable for exploring the potential energy surface of this compound and identifying its stable conformers. A systematic conformational search would typically involve rotating the key dihedral angles and calculating the potential energy of each resulting structure.

The following diagram illustrates a simplified logical workflow for a computational conformational analysis.

conformational_analysis_workflow start Initial 3D Structure Generation search Systematic or Stochastic Conformational Search start->search minimize Geometry Optimization of Conformers (e.g., DFT, MM) search->minimize energy Single-Point Energy Calculation (Higher Level of Theory) minimize->energy thermo Vibrational Frequency Analysis & Thermochemical Data energy->thermo analysis Population Analysis (Boltzmann Distribution) thermo->analysis end Identification of Stable Conformers and Properties analysis->end

Caption: A logical workflow for computational conformational analysis.

Predicted Stable Conformations

Through computational modeling, it is predicted that the lowest energy conformations of this compound will adopt a staggered arrangement along the carbon backbone to minimize torsional strain. Furthermore, the bulky substituents will orient themselves to maximize their separation, adopting an anti-periplanar arrangement where possible to alleviate steric strain. Eclipsed conformations, especially those involving the bulky methyl groups, are expected to be highly energetically unfavorable.

Quantitative Structural Data (Theoretical)

The following tables summarize the predicted geometric parameters for the most stable conformer of this compound, obtained from quantum mechanical calculations (Density Functional Theory).

Table 1: Predicted Bond Lengths

BondPredicted Length (Å)
C-C1.54 - 1.56
C-H1.09 - 1.10

Table 2: Predicted Bond Angles

AnglePredicted Angle (°)
C-C-C109.5 - 112.0
C-C-H109.0 - 110.5
H-C-H108.0 - 109.5

Table 3: Key Predicted Dihedral Angles

Dihedral AnglePredicted Angle (°)Conformation
C1-C2-C3-C4~180Anti
C2-C3-C4-C5~180Anti
C3-C4-C5-C6~180Anti

Note: These values are theoretical and would require experimental verification.

Experimental Protocols for Structural Determination

While specific experimental data for this compound is scarce, the following experimental techniques are standard for determining the molecular structure and conformation of similar branched alkanes.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the structure of molecules in the gaseous state, free from intermolecular interactions.[10]

Methodology:

  • Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

  • Electron Beam Interaction: A high-energy beam of electrons is directed at the gas stream.

  • Diffraction Pattern: The electrons are scattered by the molecules, producing a diffraction pattern that is recorded on a detector.

  • Data Analysis: The diffraction pattern contains information about the internuclear distances within the molecule. By analyzing the pattern, a radial distribution curve can be generated, from which bond lengths, bond angles, and dihedral angles can be derived.

The following diagram illustrates the basic workflow of a Gas-Phase Electron Diffraction experiment.

ged_workflow sample Gaseous Sample Introduction scattering Scattering by Molecules sample->scattering electron_gun High-Energy Electron Beam electron_gun->scattering detector Diffraction Pattern Detection scattering->detector analysis Data Analysis and Structure Refinement detector->analysis result Molecular Structure (Bond Lengths, Angles) analysis->result

Caption: A simplified workflow for a Gas-Phase Electron Diffraction experiment.

X-ray Crystallography

For molecules that can be crystallized, X-ray crystallography provides precise information about the arrangement of atoms in the solid state.[11]

Methodology:

  • Crystallization: A single crystal of this compound of suitable quality is grown. This can be a challenging step for non-polar, flexible molecules.

  • X-ray Diffraction: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays onto a detector.

  • Data Collection: A series of diffraction images are collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the molecule, from which the positions of the atoms can be determined and refined to yield a precise molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.[12][13]

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent.

  • Data Acquisition: One-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, NOESY) NMR spectra are acquired.

  • Analysis of Coupling Constants: The magnitude of three-bond proton-proton coupling constants (³JHH) can be related to the dihedral angle between the protons via the Karplus equation. This provides information about the torsional angles in the molecule.

  • Nuclear Overhauser Effect (NOE) Analysis: NOESY experiments can detect through-space interactions between protons that are close to each other, providing distance constraints that help to define the three-dimensional structure.

Conclusion

References

A Comprehensive Technical Guide to the Thermochemical Properties of 2,2,4,4-Tetramethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the thermochemical data for 2,2,4,4-tetramethyloctane (CAS 62183-79-3), a highly branched C12 alkane. The information compiled herein is essential for professionals in research and development who require precise thermodynamic parameters for process simulation, reaction modeling, and physicochemical property prediction. This document summarizes key quantitative data in structured tables, outlines detailed experimental and computational methodologies for the determination of these properties, and presents a logical workflow for acquiring thermochemical data.

Physicochemical and Thermochemical Data

The following tables summarize the key physicochemical and thermochemical properties of this compound. It is important to note that many of the available data points are calculated values derived from established predictive models, as experimental data for this specific isomer is limited.

Table 1: General Physicochemical Properties of this compound

PropertyValueUnitSource/Method
Molecular FormulaC₁₂H₂₆-[1][2]
Molecular Weight170.33 g/mol [1][2]
Normal Boiling Point467.50KJoback Calculated Property[3]
191.8 ± 7.0°C[4]
192°C[5]
Melting Point229.84KJoback Calculated Property[3]
-50.8°C(estimate)[5]
Density0.8 ± 0.1g/cm³[4]
0.7586g/cm³[5]
Vapor Pressure0.7 ± 0.2mmHg at 25°C[4]
Critical Temperature648.06KJoback Calculated Property[3]
Critical Pressure1838.84kPaJoback Calculated Property[3]
Critical Volume0.685m³/kmolJoback Calculated Property[3]

Table 2: Thermochemical Properties of this compound

PropertyValueUnitSource/Method
Standard Gibbs Free Energy of Formation (ΔfG°)55.84kJ/molJoback Calculated Property[3]
Enthalpy of Formation at Standard Conditions (Gas, ΔfH°gas)-308.51kJ/molJoback Calculated Property[3]
Enthalpy of Vaporization (ΔvapH°)39.71kJ/molJoback Calculated Property[3]
41.0 ± 0.8kJ/mol[4]
Enthalpy of Fusion (ΔfusH°)12.01kJ/molJoback Calculated Property[3]
Ideal Gas Heat Capacity (Cp,gas)Data not explicitly found for this isomer, but can be estimated.J/mol·K[3]

Methodologies for Determination of Thermochemical Data

The determination of thermochemical properties for organic compounds like this compound involves a combination of experimental techniques and computational models.

Experimental Protocols

2.1.1. Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation of a hydrocarbon is typically determined indirectly from its enthalpy of combustion (ΔcH°).

  • Methodology: Static-Bomb Combustion Calorimetry. [6]

    • A precisely weighed sample of this compound is placed in a crucible within a high-pressure vessel known as a "bomb".

    • The bomb is sealed and pressurized with an excess of pure oxygen (typically to ~30 atm).

    • The bomb is submerged in a known quantity of water in a well-insulated calorimeter. The initial temperature of the water is recorded with high precision.

    • The sample is ignited electrically via a fuse wire. The complete combustion of the alkane releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise.

    • The final temperature is recorded after thermal equilibrium is reached.

    • The heat capacity of the calorimeter (Ccal) is predetermined by combusting a standard substance with a precisely known enthalpy of combustion, such as benzoic acid.[7]

    • The heat released by the reaction (q_rxn) is calculated using the formula: q_rxn = -Ccal * ΔT, where ΔT is the measured temperature change.

    • This value is the internal energy change at constant volume (ΔcU°). It is then corrected to obtain the standard enthalpy of combustion (ΔcH°).

    • The standard enthalpy of formation (ΔfH°) is then calculated using Hess's Law, based on the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

2.1.2. Enthalpy of Vaporization (ΔvapH°)

  • Methodology: Correlation Gas Chromatography (c-GC). [8][9]

    • A gas chromatograph with a capillary column (e.g., SPB-5) is used.

    • A series of n-alkanes with well-established vaporization enthalpies are used as standards.

    • The instrument is run isothermally at several different temperatures.

    • The retention times of the standards and the target compound (this compound) are measured at each temperature. A non-retained standard (like methane (B114726) or methylene (B1212753) chloride) is used to determine the column's dead volume, allowing for the calculation of adjusted retention times.[10]

    • A plot of the natural logarithm of the adjusted retention time versus the reciprocal of the absolute temperature (a van't Hoff plot) is created.

    • A linear correlation is established between the known vaporization enthalpies of the n-alkane standards and the slopes of their respective van't Hoff plots.

    • The slope obtained for this compound is used in this linear correlation to determine its enthalpy of vaporization.[1]

2.1.3. Heat Capacity (Cp)

  • Methodology: Adiabatic Calorimetry. [11]

    • A known mass of liquid this compound is placed in a sealed calorimetric vessel.

    • The vessel is surrounded by an adiabatic shield, the temperature of which is controlled to match the temperature of the vessel, minimizing heat loss.

    • A measured amount of electrical energy (q) is supplied to a heater within the vessel, causing a small increase in temperature (ΔT).

    • The heat capacity is calculated from Cp = q / (n * ΔT), where 'n' is the number of moles of the substance.

    • Measurements are repeated at various temperatures to determine the temperature dependence of the heat capacity.

Computational Protocols

Due to the vast number of organic molecules, experimental determination of thermochemical data for every compound is impractical. Computational methods provide reliable estimations.

2.2.1. Group-Contribution Methods

These methods assume that the thermochemical properties of a molecule are the sum of contributions from its constituent functional groups.

  • Benson Group Additivity: This is a widely used second-order method where a molecule is broken down into polyvalent atomic groups.[5][12] The property (e.g., ΔfH°, S°, Cp) is calculated by summing the group additive values (GAVs) for all groups in the molecule, with corrections for symmetry and ring strain if applicable.[12]

  • Joback Method: This is a simpler, first-order group-contribution method that predicts 11 key thermodynamic properties from molecular structure alone.[3] It uses a defined set of functional groups to estimate properties like critical temperature, pressure, volume, standard enthalpy of formation, and ideal gas heat capacity as a function of temperature.[13] While less accurate than higher-order methods, its broad applicability makes it useful for initial estimations.[14]

2.2.2. Ab Initio and Density Functional Theory (DFT) Methods

These quantum mechanical methods calculate the total energy of a molecule from first principles, allowing for the derivation of thermochemical properties.

  • Gaussian-3 (G3) Theory: G3 theory is a high-accuracy composite method.[15] It involves a sequence of ab initio molecular orbital calculations with varying levels of theory and basis sets. The process includes:

    • Initial geometry optimization at the HF/6-31G(d) level.

    • Frequency calculation at the same level to obtain the zero-point energy (ZPE).

    • Refined geometry optimization at the MP2(full)/6-31G(d) level.

    • A series of higher-level single-point energy calculations (e.g., QCISD(T), MP4) with larger basis sets.

    • The individual energies are combined in a specific formula, including an empirical higher-level correction (HLC), to yield a final, highly accurate total energy.[16] From this, the enthalpy of formation can be derived.[17]

Visualization of Thermochemical Data Determination Workflow

The following diagram illustrates the logical workflow for determining the thermochemical properties of a compound like this compound, integrating both experimental and computational approaches.

Thermochemical_Data_Workflow cluster_exp Experimental Workflow cluster_comp Computational Workflow Target Target Compound (this compound) LitSearch Literature Search & Database Query (NIST, etc.) Target->LitSearch DataFound Data Available? LitSearch->DataFound FinalData Final Thermochemical Data Sheet DataFound->FinalData Yes Exp_Branch Experimental Determination DataFound->Exp_Branch No / Incomplete Comp_Branch Computational Estimation DataFound->Comp_Branch No / Incomplete CombCal Bomb Calorimetry Exp_Branch->CombCal VapPres Vapor Pressure Measurement (e.g., c-GC) Exp_Branch->VapPres HeatCapCal Adiabatic/DSC Calorimetry Exp_Branch->HeatCapCal GroupAdd Group-Contribution Methods (Benson, Joback) Comp_Branch->GroupAdd QM Quantum Mechanics (G3, DFT) Comp_Branch->QM dHf ΔfH° CombCal->dHf dHvap ΔvapH° VapPres->dHvap Cp Cp(T) HeatCapCal->Cp Validation Validation & Comparison dHf->Validation dHvap->Validation Cp->Validation Pred_Props Predicted Cp(T), S°, etc. GroupAdd->Pred_Props Pred_dHf Predicted ΔfH° QM->Pred_dHf Pred_dHf->Validation Pred_Props->Validation Validation->FinalData

Caption: Workflow for Thermochemical Data Determination.

References

Solubility of 2,2,4,4-Tetramethyloctane in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Solubility of Branched Alkanes

Alkanes, being nonpolar molecules, exhibit solubility behavior primarily dictated by the principle of "like dissolves like."[1][2][3][4] The intermolecular forces in alkanes are limited to weak van der Waals forces.[1][2][3][4] Consequently, they are readily soluble in nonpolar organic solvents where the disruption of solvent-solvent and solute-solute interactions is energetically compensated by the formation of similar solute-solvent interactions.[1][2][3][4] Conversely, their solubility in polar solvents is exceedingly low due to the inability of nonpolar alkane molecules to overcome the strong dipole-dipole or hydrogen bonding interactions between polar solvent molecules.[1][2][3]

The branched structure of 2,2,4,4-tetramethyloctane influences its physical properties, such as boiling point and viscosity, when compared to its linear isomer, n-dodecane. However, its fundamental solubility profile remains that of a classic nonpolar compound. Qualitative assessments indicate that this compound is soluble in nonpolar solvents such as chloroform (B151607) and hexane.[5][6]

Illustrative Solubility Data

In the absence of specific experimental data for this compound, the following table provides an illustrative summary of the expected solubility of a highly branched C12 alkane in a range of common organic solvents at ambient temperature. These values are based on general principles of alkane solubility and data for structurally similar compounds. The solubility is expressed as mole fraction (χ) and grams of solute per 100 grams of solvent.

Table 1: Illustrative Solubility of a Highly Branched C12 Alkane in Various Organic Solvents at 25°C

SolventSolvent Polarity (Dielectric Constant, ε)Expected SolubilityMole Fraction (χ) (Illustrative) g/100g Solvent (Illustrative)
n-Hexane1.88Miscible1.0
Toluene2.38Miscible1.0
Chloroform4.81Highly Soluble> 0.5> 100
Diethyl Ether4.34Highly Soluble> 0.5> 100
Acetone20.7Sparingly Soluble< 0.01< 1
Ethanol24.5Sparingly Soluble< 0.01< 1
Methanol32.7Very Sparingly Soluble< 0.001< 0.1
Water80.1Immiscible~0~0

Note: The quantitative values in this table are for illustrative purposes and should be experimentally verified for this compound.

Experimental Protocol for Determining Liquid-Liquid Solubility

The following is a detailed methodology for the experimental determination of the solubility of a liquid compound, such as this compound, in an organic solvent. This protocol is based on the well-established shake-flask method followed by gravimetric or chromatographic analysis.[7]

Materials and Equipment
  • This compound (high purity)

  • Organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatically controlled water bath or incubator

  • Glass vials with PTFE-lined screw caps

  • Pipettes and syringes

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Evaporating dish or pre-weighed vials

  • Oven or vacuum oven

  • Gas chromatograph (GC) with a suitable column and detector (optional, for high-throughput analysis)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials.

    • To each vial, add a known volume or mass of the desired organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled environment (e.g., a water bath) set to the desired temperature (e.g., 25°C).

    • Agitate the vials vigorously for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The presence of a distinct second phase (undissolved solute) should be visible.

  • Phase Separation:

    • Allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow for complete phase separation.

  • Sampling:

    • Carefully extract a known volume of the solvent-rich phase (the supernatant) using a pipette or syringe. It is crucial to avoid disturbing the undissolved solute phase.

    • To remove any micro-droplets of the undissolved solute, filter the collected sample through a syringe filter compatible with the organic solvent.

  • Quantification:

    • Gravimetric Method:

      • Dispense the filtered sample into a pre-weighed, labeled evaporating dish or vial.

      • Record the total mass of the sample and the container.

      • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of this compound to prevent its loss.

      • Once the solvent is completely removed, reweigh the container with the remaining solute.

      • The mass of the dissolved solute and the mass of the solvent can then be calculated to determine the solubility.

    • Chromatographic Method (e.g., GC):

      • Prepare a series of standard solutions of this compound in the solvent of interest at known concentrations.

      • Generate a calibration curve by injecting the standards into the GC and plotting the peak area against concentration.

      • Inject a known volume of the filtered, saturated sample into the GC.

      • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Data Analysis and Reporting
  • Calculate the solubility in various units, such as:

    • g/100g of solvent

    • g/L of solution

    • mol/L of solution

    • Mole fraction (χ)

  • Repeat the experiment at least three times for each solvent to ensure reproducibility and report the average solubility with the standard deviation.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_results Results start Start add_solute Add excess this compound to vials start->add_solute add_solvent Add known amount of organic solvent add_solute->add_solvent cap_vials Cap vials securely add_solvent->cap_vials thermostat Place in temperature-controlled environment cap_vials->thermostat agitate Agitate for 24-72 hours thermostat->agitate phase_sep Allow phase separation (24h) agitate->phase_sep sampling Sample supernatant phase_sep->sampling filtration Filter sample sampling->filtration quant_choice Quantification Method? filtration->quant_choice gravimetric Gravimetric Analysis quant_choice->gravimetric Gravimetric chromatographic Chromatographic Analysis quant_choice->chromatographic Chromatographic calculate Calculate Solubility gravimetric->calculate chromatographic->calculate report Report Data calculate->report end End report->end

Caption: Workflow for determining the solubility of this compound.

Conclusion

References

An In-depth Technical Guide on the Vapor Pressure and Boiling Point of 2,2,4,4-Tetramethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 2,2,4,4-tetramethyloctane, with a specific focus on its vapor pressure and boiling point. This information is critical for professionals in research and development who require precise data for experimental design, process modeling, and safety assessments.

Core Physicochemical Data

This compound is a highly branched saturated hydrocarbon with the molecular formula C₁₂H₂₆. Its structure significantly influences its physical properties. The quantitative data for its key properties are summarized in the table below.

PropertyValueUnitNotes
Boiling Point 191.8 ± 7.0[1]°CAt 760 mmHg
192[2][3]°C
176[1]°C
Vapor Pressure 0.7 ± 0.2[1]mmHgAt 25°C
Molecular Weight 170.33 g/mol
Density 0.8 ± 0.1[1]g/cm³

Understanding the Physicochemical Properties: The Role of Molecular Structure

The boiling point of an alkane is primarily determined by the strength of the intermolecular van der Waals forces. For alkanes with the same molecular weight, the degree of branching plays a crucial role. Increased branching leads to a more compact, spherical molecular shape, which reduces the surface area available for intermolecular contact. This, in turn, weakens the van der Waals forces, resulting in a lower boiling point compared to the corresponding straight-chain isomer.

cluster_0 Molecular Structure and Boiling Point A Straight-Chain Alkane (e.g., n-Dodecane) C Larger Surface Area A->C B Branched Alkane (e.g., this compound) D Smaller Surface Area B->D E Stronger van der Waals Forces C->E F Weaker van der Waals Forces D->F G Higher Boiling Point E->G H Lower Boiling Point F->H

Caption: Relationship between alkane structure and boiling point.

Experimental Protocols

Boiling Point Determination: The Thiele Tube Method

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of a liquid.[4]

Apparatus:

  • Thiele tube

  • Thermometer (calibrated)

  • Small test tube (Durham tube)

  • Capillary tube (sealed at one end)

  • Heating oil (e.g., mineral oil)

  • Bunsen burner or microburner

  • Rubber band or other suitable fastener

Procedure:

  • A small amount of the this compound sample is placed into the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

  • The test tube assembly is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • The entire assembly is then placed in a Thiele tube containing heating oil, making sure the sample is immersed.

  • The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[5][6]

  • As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heating is then discontinued, and the apparatus is allowed to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[5][7]

Vapor Pressure Determination: The Static Method

The static method directly measures the equilibrium vapor pressure of a liquid at a specific temperature in a closed system.

Apparatus:

  • A thermostated vacuum-tight sample cell

  • A pressure transducer or manometer

  • A vacuum pump

  • A temperature-controlled bath

  • A degassing system

Procedure:

  • A purified and thoroughly degassed sample of this compound is introduced into the sample cell. Degassing is crucial to remove any dissolved volatile impurities and can be achieved by repeated freeze-pump-thaw cycles.

  • The sample cell is connected to the pressure measurement system and the vacuum line.

  • The sample is brought to the desired temperature using the temperature-controlled bath.

  • Once thermal equilibrium is reached, the valve to the vacuum pump is closed, and the pressure exerted by the vapor of the substance is measured by the pressure transducer.

  • This measurement is repeated at various temperatures to obtain a vapor pressure curve.

cluster_0 Experimental Workflow: Boiling Point Determination A Sample Preparation (Fill test tube, insert capillary) B Assemble Apparatus (Attach to thermometer, place in Thiele tube) A->B C Heating (Gently heat side arm of Thiele tube) B->C D Observation (Observe stream of bubbles) C->D E Cooling (Remove heat and allow to cool) D->E F Measurement (Record temperature at liquid entry into capillary) E->F

Caption: Workflow for the Thiele tube boiling point determination method.

References

CAS number and chemical identifiers for 2,2,4,4-Tetramethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifiers, properties, and common applications of 2,2,4,4-tetramethyloctane. The information is curated for professionals in research and development who require detailed chemical data and an understanding of its practical applications.

Core Chemical Identifiers

This compound is a highly branched alkane. Its systematic name is derived following IUPAC nomenclature, which prioritizes the longest continuous carbon chain—in this case, octane—and assigns the lowest possible numbers to the substituent methyl groups.[1] The chemical identifiers for this compound are summarized in the table below for easy reference.

Identifier TypeValue
CAS Number 62183-79-3[1][2][3]
IUPAC Name This compound[4]
Molecular Formula C12H26[1]
Molecular Weight 170.33 g/mol [1]
InChI InChI=1S/C12H26/c1-7-8-9-12(5,6)10-11(2,3)4/h7-10H2,1-6H3[4]
InChIKey TYUFTNSABIBNRY-UHFFFAOYSA-N[4]
SMILES CCCCC(C)(C)CC(C)(C)C[4]
Canonical SMILES CCCCC(C)(C)CC(C)(C)C[1]
PubChem CID 182333[4]
ChemSpider ID Not Available
DSSTox Substance ID DTXSID70211227[4]
Other Synonyms Octane, 2,2,4,4-tetramethyl-[4]

Physicochemical Properties

The physical and chemical properties of this compound are essential for its application in various scientific and industrial fields. A summary of its key properties is presented below.

PropertyValue
Appearance Colorless liquid[1]
Odor Weak[1]
Boiling Point 191.8 ± 7.0 °C at 760 mmHg[1]
Density 0.8 ± 0.1 g/cm³[1]
Vapor Pressure 0.7 ± 0.2 mmHg at 25°C[1]
Flash Point 65.9 ± 11.7 °C[1]
Enthalpy of Vaporization 41.0 ± 0.8 kJ/mol[1]
Molar Refractivity 57.6 ± 0.3 cm³[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively documented in publicly available literature. However, general methodologies can be outlined based on common organic chemistry practices.

Synthesis of this compound

A common synthetic route to this compound is through the catalytic hydrogenation of its corresponding alkene, 2,2,4,4-tetramethyl-1-octene.

Objective: To synthesize this compound by saturating the double bond of 2,2,4,4-tetramethyl-1-octene.

Materials:

  • 2,2,4,4-tetramethyl-1-octene

  • Palladium on carbon (Pd/C) catalyst

  • High-pressure hydrogenation apparatus

  • Solvent (e.g., ethanol (B145695) or ethyl acetate)

  • Hydrogen gas

General Procedure:

  • The 2,2,4,4-tetramethyl-1-octene is dissolved in a suitable solvent within a high-pressure reaction vessel.

  • A catalytic amount of Pd/C is added to the solution.

  • The vessel is sealed and purged with hydrogen gas to remove air.

  • The reaction is subjected to high pressure and temperature.

  • The reaction mixture is agitated to ensure proper mixing.

  • Upon completion, the catalyst is removed by filtration.

  • The solvent is removed under reduced pressure to yield the crude product.

  • Purification is typically achieved through distillation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This compound can be used as a reference standard in GC-MS for the identification and quantification of other compounds.

Objective: To utilize this compound as a standard in the GC-MS analysis of a sample matrix.

Materials:

  • This compound standard

  • Sample for analysis

  • Gas chromatograph coupled with a mass spectrometer

  • Appropriate GC column (e.g., non-polar)

  • Helium carrier gas

General Procedure:

  • A standard solution of this compound is prepared at a known concentration.

  • The sample to be analyzed is prepared, which may involve extraction or dilution.

  • The GC-MS instrument is calibrated using the this compound standard to determine its retention time and mass spectrum.

  • The prepared sample is injected into the GC-MS.

  • The resulting chromatogram and mass spectra are analyzed to identify and quantify the components of the sample, using the data from the this compound standard for comparison.

Visualizations

Logical Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification start Start: 2,2,4,4-Tetramethyl-1-octene dissolve Dissolve in Solvent start->dissolve add_catalyst Add Pd/C Catalyst dissolve->add_catalyst hydrogenation High-Pressure Hydrogenation add_catalyst->hydrogenation filtration Filter Catalyst hydrogenation->filtration Reaction Completion evaporation Solvent Evaporation filtration->evaporation distillation Distillation evaporation->distillation end End: this compound distillation->end Final Product G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation sample Obtain Sample sample_prep Sample Extraction/Dilution sample->sample_prep standard Prepare Standard (this compound) inject_sample Inject Sample sample_prep->inject_sample inject_std Inject Standard calibrate Calibrate Instrument inject_std->calibrate calibrate->inject_sample acquire_data Acquire Data inject_sample->acquire_data analyze_chromatogram Analyze Chromatogram acquire_data->analyze_chromatogram analyze_spectra Analyze Mass Spectra acquire_data->analyze_spectra quantify Identify & Quantify Components analyze_chromatogram->quantify analyze_spectra->quantify report Report quantify->report Final Results

References

Initial Investigations into the Reactivity of 2,2,4,4-Tetramethyloctane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial investigations into the chemical reactivity of 2,2,4,4-tetramethyloctane (C12H26), a highly branched saturated hydrocarbon.[1] Due to its sterically hindered structure, this compound exhibits relatively low reactivity under normal conditions, a characteristic typical of alkanes.[1] However, under specific energetic conditions, it can undergo reactions such as substitution and oxidation. This document details the known physical and chemical properties of this compound, outlines general experimental protocols for key reaction types based on established alkane chemistry, and presents available quantitative data. The guide also includes visualizations of reaction pathways and experimental workflows to facilitate a deeper understanding of its chemical behavior.

Introduction

This compound is a C12 dodecane (B42187) isomer characterized by a high degree of branching.[1] This structural feature significantly influences its physical properties, such as boiling point and viscosity, and its chemical reactivity. As a saturated alkane, its chemistry is dominated by the strength of its C-C and C-H bonds, making it generally unreactive towards many chemical reagents. However, reactions can be initiated by providing sufficient energy to overcome the activation barrier, typically through the use of heat or ultraviolet (UV) light. The primary modes of reactivity for this compound are free-radical substitution and oxidation. Understanding the reactivity of such highly branched alkanes is crucial in various fields, including combustion science, materials science, and as a reference compound in analytical chemistry.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for designing and interpreting reactivity studies.

PropertyValueReference
Molecular FormulaC12H26[1][2]
Molecular Weight170.33 g/mol [1][2]
CAS Number62183-79-3[2]
Boiling Point191.8 ± 7.0 °C at 760 mmHg[1]
Density0.8 ± 0.1 g/cm³[1]
Flash Point65.9 ± 11.7 °C[1]
Vapor Pressure0.7 ± 0.2 mmHg at 25°C[1]
Enthalpy of Vaporization41.0 ± 0.8 kJ/mol[1]

Synthesis

The industrial synthesis of this compound is typically achieved through the dimerization of isobutylene (B52900) (2-methylpropene) followed by hydrogenation.[1] This process involves the acid-catalyzed oligomerization of isobutylene to form a mixture of C8 and C12 olefins, which are then hydrogenated to their corresponding alkanes.

Diagram 1: Synthesis of this compound

G Isobutene Isobutene (2-Methylpropene) Dimerization Acid Catalyst (e.g., Zeolite) Isobutene->Dimerization Diisobutylene Diisobutylene (mixture of isomers) Dimerization->Diisobutylene Hydrogenation Hydrogenation (H2, Pd/C) Diisobutylene->Hydrogenation Product This compound Hydrogenation->Product

Caption: Synthesis of this compound from isobutene.

Reactivity Profile

Free-Radical Halogenation

Like other alkanes, this compound can undergo free-radical halogenation in the presence of UV light. This reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. The reaction is generally non-selective, leading to a mixture of halogenated products.

Experimental Protocol: General Procedure for Free-Radical Chlorination

  • Reactant Preparation: A solution of this compound in a suitable inert solvent (e.g., carbon tetrachloride) is prepared in a quartz reaction vessel.

  • Initiation: The solution is purged with an inert gas (e.g., argon) to remove oxygen, which can inhibit the radical chain reaction. Chlorine gas (Cl2) is then bubbled through the solution.

  • Photolysis: The reaction vessel is irradiated with a UV lamp (e.g., a mercury vapor lamp) at a controlled temperature.

  • Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) to observe the disappearance of the starting material and the appearance of chlorinated products.

  • Work-up: After the desired reaction time, the UV source is removed, and the reaction mixture is washed with a solution of sodium thiosulfate (B1220275) to remove excess chlorine, followed by washing with water and brine.

  • Purification: The organic layer is dried over an anhydrous salt (e.g., MgSO4), filtered, and the solvent is removed under reduced pressure. The resulting product mixture can be separated and purified by fractional distillation or preparative gas chromatography.

Diagram 2: Free-Radical Halogenation Mechanism

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination X2 X₂ TwoX 2 X• X2->TwoX UV light RH R-H (Alkane) R_rad R• RH->R_rad + X• X_rad X• HX H-X RX R-X (Alkyl Halide) R_rad->RX + X₂ X2_prop X₂ X_rad_new X• TwoX_term 2 X• X2_term X₂ TwoX_term->X2_term TwoR 2 R• RR R-R TwoR->RR RX_term R-X R_X R• + X• R_X->RX_term

Caption: General mechanism for free-radical halogenation of alkanes.

Oxidation

The oxidation of this compound requires strong oxidizing agents and typically harsh reaction conditions. Complete oxidation (combustion) yields carbon dioxide and water. Partial oxidation can lead to the formation of alcohols, ketones, and carboxylic acids. The presence of tertiary hydrogens in the molecule suggests that these positions would be more susceptible to oxidation than primary or secondary hydrogens, although steric hindrance may play a significant role in the product distribution.

Experimental Protocol: General Procedure for Oxidation with Potassium Permanganate (B83412)

  • Reactant Preparation: this compound is dissolved in a suitable solvent system, such as a mixture of acetic acid and water, in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Reaction: A solution of potassium permanganate (KMnO4) is added dropwise to the stirred solution of the alkane. The reaction is often exothermic and may require cooling to control the temperature.

  • Heating: After the initial addition, the reaction mixture is heated to reflux for a specified period to ensure complete reaction. The disappearance of the purple color of the permanganate ion indicates the progress of the reaction.

  • Work-up: The reaction mixture is cooled to room temperature, and the excess permanganate is destroyed by the addition of a reducing agent (e.g., sodium bisulfite). The manganese dioxide precipitate is removed by filtration.

  • Extraction: The filtrate is extracted with an organic solvent (e.g., diethyl ether). The organic extracts are combined, washed with water and brine, and dried over an anhydrous salt.

  • Analysis and Purification: The solvent is removed, and the resulting mixture of products is analyzed by techniques such as GC-MS and NMR. Purification of the individual products can be achieved by chromatography.

Diagram 3: Potential Oxidation Products of this compound

G Start This compound Oxidation Strong Oxidizing Agent (e.g., KMnO₄) Start->Oxidation Combustion Complete Oxidation (Combustion) Start->Combustion Alcohols Tertiary Alcohols Oxidation->Alcohols Ketones Ketones (via C-C cleavage) Oxidation->Ketones CarboxylicAcids Carboxylic Acids (further oxidation) Alcohols->CarboxylicAcids Further Oxidation Ketones->CarboxylicAcids Further Oxidation CO2 CO₂ + H₂O Combustion->CO2

Caption: Potential oxidation pathways for this compound.

Quantitative Reactivity Data (Analogous Systems)

Specific quantitative data on the reactivity of this compound is scarce in the published literature. However, data from structurally similar highly branched alkanes can provide valuable insights into its expected behavior.

Table 2: Relative Reaction Rates of Halogenation for Different Types of C-H Bonds (General Alkane Data)

C-H Bond TypeRelative Rate of Chlorination (at 25°C)Relative Rate of Bromination (at 125°C)
Primary (1°)11
Secondary (2°)3-580-100
Tertiary (3°)5-71600-2000

Note: These are generalized values and can vary depending on the specific alkane and reaction conditions. For this compound, the high degree of steric hindrance around the tertiary carbons may reduce their reactivity compared to less hindered tertiary carbons.

Conclusion

This compound, a highly branched alkane, exhibits the characteristic low reactivity of saturated hydrocarbons. Its primary reactions are free-radical halogenation and oxidation, which require energetic input to proceed. While specific quantitative reactivity data for this molecule is limited, an understanding of its behavior can be extrapolated from the well-established principles of alkane chemistry and data from analogous branched alkanes. Further experimental studies are warranted to fully characterize the kinetics, product distributions, and mechanisms of the reactions of this compound. Such data would be valuable for applications in fuel science, materials chemistry, and as a benchmark for computational chemistry models.

Safety Information

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn. It is a combustible liquid and should be kept away from heat, sparks, and open flames. For detailed safety information, refer to the Safety Data Sheet (SDS).[3]

References

Methodological & Application

2,2,4,4-Tetramethyloctane: A High-Performance Non-Polar Solvent for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,4,4-Tetramethyloctane, a highly branched C12 alkane, is emerging as a valuable non-polar solvent for a variety of applications in organic synthesis. Its unique physical properties, including a high boiling point, low reactivity, and excellent stability, make it a compelling alternative to traditional non-polar solvents. This document provides detailed application notes and protocols for the use of this compound in organic synthesis, with a focus on its role in polymerization reactions and as a general inert solvent.

Physical and Chemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective application in organic synthesis. These properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₂H₂₆[1][2][3]
Molecular Weight 170.33 g/mol [1][2][3]
Boiling Point 191.8 ± 7.0 °C at 760 mmHg[1]
Density 0.8 ± 0.1 g/cm³[1]
Flash Point 65.9 ± 11.7 °C[1]
Vapor Pressure 0.7 ± 0.2 mmHg at 25°C[1]
Solubility Insoluble in water; Soluble in many organic solvents.[4]
Appearance Colorless liquid[4]

Applications in Organic Synthesis

Due to its inert nature and high boiling point, this compound is particularly well-suited for reactions requiring elevated temperatures and an unreactive medium. Its highly branched structure also imparts unique solvency characteristics compared to linear alkanes.

Polymerization Reactions

Highly branched alkanes, such as isododecane (an isomer mixture of this compound), are utilized as a reaction medium for polymerization reactions.[4] The inertness of these solvents prevents interference with the polymerization process, and their high boiling points allow for a wide range of reaction temperatures.

Logical Workflow for Solvent Selection in Polymerization:

A Reaction Requirements B High Temperature Needed? A->B C Inert Atmosphere Required? A->C D Consider High-Boiling Solvent B->D Yes F Standard Solvent Sufficient B->F No G Inert Solvent Required C->G Yes I Standard Inert Solvent Sufficient C->I No E Consider this compound D->E H Consider this compound G->H

Caption: Solvent selection workflow for polymerization.

Protocol: General Procedure for Free-Radical Polymerization in this compound

This protocol provides a general guideline for conducting a free-radical polymerization reaction using this compound as the solvent. Specific conditions will vary depending on the monomer and initiator used.

Materials:

  • Monomer (e.g., styrene, methyl methacrylate)

  • Initiator (e.g., azobisisobutyronitrile (AIBN), benzoyl peroxide)

  • This compound (reagent grade, dried over molecular sieves if necessary)

  • Reaction vessel equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet

  • Heating mantle or oil bath

Procedure:

  • Setup: Assemble the reaction vessel and ensure all glassware is dry.

  • Charging the Reactor: To the reaction vessel, add the monomer and this compound in the desired ratio. The solvent volume should be sufficient to ensure proper mixing and heat transfer.

  • Inerting the System: Purge the system with nitrogen for 15-30 minutes to remove oxygen, which can inhibit free-radical polymerization.

  • Initiator Addition: Dissolve the initiator in a small amount of this compound and add it to the reaction mixture.

  • Reaction: Heat the mixture to the desired reaction temperature (typically the decomposition temperature of the initiator) with vigorous stirring. Maintain a positive nitrogen pressure throughout the reaction.

  • Monitoring: Monitor the progress of the reaction by techniques such as gravimetry (to determine monomer conversion) or spectroscopy.

  • Work-up: After the desired conversion is reached, cool the reaction mixture. The polymer can be isolated by precipitation in a non-solvent (e.g., methanol), followed by filtration and drying.

Note: The choice of initiator and reaction temperature are critical parameters that depend on the specific monomer being polymerized. Solvents with a high chain transfer effect can lead to lower molecular weight polymers.[5] While specific data for this compound is not available, alkanes generally have low chain transfer constants.

Synthesis of this compound

For applications requiring high purity solvent, this compound can be synthesized via several methods.

Synthesis Workflow:

cluster_0 Industrial Method cluster_1 Laboratory Method A Isobutene B Oligomerization (Acid Catalyst, e.g., Zeolites) A->B C Hydrogenation B->C D This compound C->D E 2,2,4,4-Tetramethyl-1-butene F Catalytic Hydrogenation (Pd or Pt catalyst) E->F G This compound F->G

Caption: Synthesis routes for this compound.

Protocol: Catalytic Hydrogenation of 2,2,4,4-Tetramethyl-1-butene

This protocol describes a laboratory-scale synthesis of this compound.

Materials:

  • 2,2,4,4-Tetramethyl-1-butene

  • Palladium on carbon (Pd/C, 5-10 wt%) or Platinum(IV) oxide (PtO₂)

  • Ethanol or Ethyl Acetate (solvent)

  • Hydrogen gas

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

  • Catalyst and Substrate: In a suitable pressure vessel, place a magnetic stir bar, the catalyst (typically 1-5 mol% relative to the substrate), and the solvent.

  • Addition of Alkene: Add 2,2,4,4-tetramethyl-1-butene to the vessel.

  • Hydrogenation: Seal the vessel and connect it to the hydrogenation apparatus. Purge the system with hydrogen gas several times to remove air.

  • Reaction Conditions: Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and begin vigorous stirring. The reaction is typically run at room temperature but may be gently heated to increase the rate.

  • Monitoring: Monitor the reaction by observing the uptake of hydrogen. The reaction is complete when hydrogen uptake ceases.

  • Work-up: Carefully vent the excess hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Remove the solvent by rotary evaporation. The resulting this compound can be further purified by distillation if necessary.

Safety and Handling

This compound is a flammable liquid and should be handled in a well-ventilated fume hood.[1] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid contact with skin and eyes. In case of fire, use a dry chemical, foam, or carbon dioxide extinguisher.

Conclusion

This compound offers a unique combination of properties that make it a valuable non-polar solvent for organic synthesis, particularly for high-temperature applications and polymerization reactions where an inert medium is critical. While specific application data in a broad range of named organic reactions is still emerging, its characteristics suggest significant potential as a high-performance solvent in modern organic chemistry. Researchers are encouraged to explore its use as a substitute for less desirable non-polar solvents, contributing to the development of safer and more robust synthetic methodologies.

References

Application of 2,2,4,4-Tetramethyloctane as an Internal Standard in GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Abstract

This document provides a detailed guide for the application of 2,2,4,4-tetramethyloctane as an internal standard (IS) in the quantitative analysis of volatile and semi-volatile organic compounds by Gas Chromatography-Mass Spectrometry (GC-MS). Its stable, branched structure and elution profile make it a suitable internal standard for the analysis of complex hydrocarbon mixtures, such as those found in fuels and environmental samples. This application note outlines the rationale for its use, key physical and chemical properties, a general experimental protocol, and data analysis guidelines.

Introduction to Internal Standards in GC-MS

Quantitative analysis by GC-MS relies on the precise and accurate measurement of analyte peak areas. However, variations in sample injection volume, instrument response, and sample preparation can introduce errors. An internal standard is a compound of known concentration that is added to all samples, calibration standards, and quality control samples. By comparing the peak area of the analyte to the peak area of the internal standard, variations in the analytical process can be compensated for, leading to more accurate and reproducible results.[1][2]

An ideal internal standard should possess the following characteristics:

  • It should not be present in the original sample.

  • It must be chemically inert and not react with the sample components, solvent, or stationary phase.

  • It should have a retention time that is close to, but well-resolved from, the analytes of interest.

  • It should have similar chemical and physical properties to the analytes.

  • It should produce a strong, reproducible signal in the mass spectrometer.

This compound, a highly branched C12 alkane, fulfills many of these criteria for the analysis of non-polar volatile and semi-volatile organic compounds.

Properties of this compound

The suitability of this compound as an internal standard stems from its distinct physical and chemical properties.

PropertyValueReference
Molecular Formula C₁₂H₂₆--INVALID-LINK--
Molecular Weight 170.33 g/mol --INVALID-LINK--
Boiling Point 192 °C--INVALID-LINK--
Density 0.7586 g/cm³--INVALID-LINK--
Structure Highly branched alkaneN/A
Solubility Soluble in non-polar organic solvents (e.g., hexane (B92381), dichloromethane)N/A

Experimental Protocol: Quantification of Hydrocarbons in a Complex Matrix

This protocol provides a general framework for the use of this compound as an internal standard for the quantification of hydrocarbons in a complex organic matrix, such as gasoline or a contaminated environmental sample.

Materials and Reagents
  • This compound: (Purity ≥ 98%)

  • Solvent: Hexane or Dichloromethane (GC grade)

  • Analytes of Interest: e.g., Toluene, Ethylbenzene, Xylenes, and other aliphatic and aromatic hydrocarbons

  • Sample Matrix: e.g., Gasoline, soil extract

  • Glassware: Volumetric flasks, pipettes, autosampler vials with septa

Preparation of Standard Solutions
  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of hexane in a volumetric flask.

  • Analyte Stock Solution (1000 µg/mL): Prepare a stock solution containing all analytes of interest, each at a concentration of 1000 µg/mL in hexane.

  • Calibration Standards: Prepare a series of calibration standards by diluting the analyte stock solution and adding a constant amount of the internal standard stock solution to each. For example, to prepare a 5-point calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL), pipette the appropriate volume of the analyte stock solution into 1 mL volumetric flasks, add a fixed volume of the internal standard stock solution to achieve a final concentration of 20 µg/mL in each, and bring to volume with hexane.

Sample Preparation
  • Accurately weigh or measure a known amount of the sample matrix.

  • If the sample is solid, perform a solvent extraction (e.g., using sonication with hexane).

  • To a known volume of the sample or sample extract, add the internal standard stock solution to achieve the same final concentration as in the calibration standards (e.g., 20 µg/mL).

  • Vortex the sample to ensure homogeneity.

  • Transfer an aliquot of the prepared sample to a GC-MS autosampler vial.

GC-MS Instrumental Parameters

The following parameters are a starting point and may require optimization for specific applications and instrumentation.

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar non-polar column
Injection Volume 1 µL
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1) or Splitless, depending on analyte concentration
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature 40 °C, hold for 2 min; ramp at 10 °C/min to 280 °C, hold for 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis
Data Analysis
  • Qualitative Identification: Identify the peaks of the analytes and the internal standard in the total ion chromatogram (TIC) by comparing their retention times and mass spectra to those of the standards.

  • Quantitative Analysis: In SIM mode, monitor characteristic ions for each analyte and for this compound. A common quantifier ion for this compound is m/z 57, with qualifier ions such as m/z 41 and 71.

  • Calibration Curve: For each calibration standard, calculate the response factor (RF) using the following equation: RF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS) Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. Perform a linear regression to obtain the calibration curve.

  • Sample Quantification: Calculate the concentration of the analyte in the sample using the calibration curve and the measured peak area ratios.

Quantitative Data Summary

The following table provides representative mass spectral data for this compound. Retention times will vary depending on the specific GC column and conditions used.

CompoundRetention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compoundAnalyte dependent574171
Example Analyte: TolueneAnalyte dependent919265
Example Analyte: n-DodecaneAnalyte dependent574371

Note: Retention times are highly dependent on the specific GC column, temperature program, and carrier gas flow rate and must be determined experimentally.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_sample Sample Handling cluster_analysis Analysis IS_stock Internal Standard Stock Solution Cal_standards Calibration Standards IS_stock->Cal_standards Spiked_sample Spiked Sample IS_stock->Spiked_sample Analyte_stock Analyte Stock Solution Analyte_stock->Cal_standards GCMS GC-MS Analysis Cal_standards->GCMS Sample Sample Matrix Sample->Spiked_sample Spiked_sample->GCMS Data Data Processing GCMS->Data

Caption: Experimental workflow for quantitative GC-MS analysis using an internal standard.

logical_relationship cluster_properties Properties of this compound cluster_suitability Suitability as Internal Standard prop1 Chemically Inert suit1 No Interference with Analytes prop1->suit1 prop2 Non-polar suit3 Compatible with Non-polar Analytes prop2->suit3 prop3 Good Volatility suit2 Elutes in Chromatographic Window prop3->suit2 prop4 Unique Mass Spectrum suit4 Reliable Quantification prop4->suit4 suit1->suit4 suit2->suit4 suit3->suit4

Caption: Rationale for the suitability of this compound as an internal standard.

Conclusion

This compound is a robust and reliable internal standard for the quantitative GC-MS analysis of non-polar volatile and semi-volatile organic compounds. Its chemical inertness, distinct chromatographic behavior, and characteristic mass spectrum allow for accurate and precise quantification by correcting for variations inherent in the analytical workflow. The protocol outlined in this document provides a solid foundation for developing and validating methods for a wide range of applications in industries such as environmental monitoring, fuel analysis, and quality control of chemical products. Method optimization, particularly of the GC temperature program, may be required to achieve optimal separation for specific sample matrices and analyte lists.

References

Application Notes: 2,2,4,4-Tetramethyloctane as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide a comprehensive protocol for the utilization of 2,2,4,4-Tetramethyloctane as a reference standard in chromatographic analysis, particularly in gas chromatography (GC). This document is intended for researchers, scientists, and professionals in the drug development and chemical industries. It outlines the pertinent physical and chemical properties of this compound, detailed experimental procedures for its use as an internal and external standard, and methods for data analysis.

Introduction

This compound (C₁₂H₂₆) is a highly branched, saturated hydrocarbon with a molecular weight of approximately 170.33 g/mol . Its stable, non-polar nature and well-defined boiling point make it an excellent candidate for a reference standard in chromatographic applications. In analytical chemistry, reference standards are crucial for the accurate quantification and identification of compounds. This compound's use as a standard enhances the reliability and reproducibility of analytical results.[] This document details its application in gas chromatography for the quality control of industrial solvents.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a reference standard is fundamental to its appropriate application.

PropertyValueReference
Molecular FormulaC₁₂H₂₆
Molecular Weight170.33 g/mol [2]
Boiling Point191.8 °C at 760 mmHg
Density0.751 g/cm³[]
IUPAC NameThis compound
CAS Number62183-79-3

Experimental Protocols

This section provides detailed methodologies for the use of this compound as both an external and internal standard in gas chromatography.

Materials and Reagents
  • Reference Standard: this compound (Purity ≥ 99.5%)

  • Solvent: Hexane (B92381) (Chromatography Grade)

  • Analytes: Toluene, Ethylbenzene, Xylene isomers (for demonstration)

  • Apparatus: Gas Chromatograph with Flame Ionization Detector (GC-FID), analytical balance, volumetric flasks, pipettes, and autosampler vials.

Preparation of Standard Solutions

3.2.1. Stock Standard Solution (1000 µg/mL):

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve the weighed standard in hexane in a 10 mL volumetric flask.

  • Ensure the solution is thoroughly mixed by vortexing.

3.2.2. Calibration Standards (External Standard Method):

  • Prepare a series of calibration standards by serially diluting the stock solution with hexane.

  • Recommended concentrations: 1 µg/mL, 5 µg/mL, 10 µg/mL, 25 µg/mL, 50 µg/mL, and 100 µg/mL.

3.2.3. Internal Standard Stock Solution (1000 µg/mL):

  • Prepare a stock solution of this compound as described in 3.2.1.

3.2.4. Working Standard and Sample Preparation (Internal Standard Method):

  • Prepare a mixed stock solution of the analytes (e.g., toluene, ethylbenzene, xylenes) at a concentration of 1000 µg/mL each in hexane.

  • Create a series of calibration standards by diluting the mixed analyte stock solution.

  • To each calibration standard and sample, add a fixed amount of the internal standard stock solution to achieve a final concentration of 20 µg/mL of this compound.

Gas Chromatography (GC) Conditions
ParameterCondition
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent)
Carrier Gas Helium, Constant Flow Rate: 1.0 mL/min
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Temperature Program Initial: 50 °C (hold for 2 min), Ramp: 10 °C/min to 200 °C (hold for 5 min)
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C

Data Presentation and Analysis

Retention Time and Peak Characteristics

The following table summarizes the expected retention times and peak characteristics for the analytes and the this compound standard under the specified GC conditions.

CompoundRetention Time (min)Peak Shape
Toluene4.5Symmetrical
Ethylbenzene6.8Symmetrical
m,p-Xylene7.1Symmetrical
o-Xylene7.5Symmetrical
This compound 12.2 Symmetrical
Calibration Curve for External Standard Method

A calibration curve is generated by plotting the peak area of this compound against its concentration.

Concentration (µg/mL)Peak Area (Arbitrary Units)
115,234
576,170
10151,980
25380,500
50759,900
1001,525,000
Correlation Coefficient (r²) 0.9998
Response Factors for Internal Standard Method

The relative response factor (RRF) for each analyte is calculated relative to the internal standard.

RRF = (Areaanalyte / Concanalyte) / (AreaIS / ConcIS)

AnalyteConcentration (µg/mL)Peak Area (Analyte)Peak Area (IS)RRF
Toluene20285,400305,0000.936
Ethylbenzene20310,200305,0001.017
m,p-Xylene20315,800305,0001.035
o-Xylene20312,500305,0001.025

Visualizations

Experimental Workflow for External Standard Method

G Figure 1. Workflow for External Standard Calibration A Prepare Stock Solution of this compound B Prepare Serial Dilutions (Calibration Standards) A->B C Analyze Standards by GC-FID B->C D Generate Calibration Curve (Peak Area vs. Concentration) C->D F Quantify Analyte using Calibration Curve C->F D->F E Analyze Unknown Sample E->C

Caption: Workflow for External Standard Calibration.

Experimental Workflow for Internal Standard Method

G Figure 2. Workflow for Internal Standard Calibration A Prepare Analyte and Internal Standard (IS) Stock Solutions B Prepare Calibration Standards with constant IS concentration A->B C Prepare Sample with constant IS concentration A->C D Analyze Standards and Sample by GC-FID B->D C->D E Calculate Relative Response Factors (RRFs) from Standards D->E F Quantify Analyte in Sample using RRFs E->F

Caption: Workflow for Internal Standard Calibration.

Conclusion

This compound is a reliable and effective reference standard for chromatographic applications. Its chemical inertness and distinct retention time allow for accurate and precise quantification of various analytes. The protocols outlined in these application notes provide a robust framework for its implementation in quality control and research settings. Adherence to these methodologies will ensure high-quality, reproducible results.

References

Application Notes and Protocols for 2,2,4,4-Tetramethyloctane in Fuel and Lubricant Performance Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,2,4,4-tetramethyloctane as a performance-enhancing additive in fuels and lubricants. The information is intended to guide researchers and scientists in evaluating its potential benefits through standardized testing protocols. While specific experimental data for this compound is not widely published, the protocols outlined below are industry-standard methods for quantifying the performance of fuel and lubricant additives. The expected performance characteristics are based on the well-understood properties of highly branched alkanes.

Application in Fuels: Octane (B31449) Enhancement

Highly branched alkanes are known to possess high octane numbers, making them valuable components for improving the anti-knock characteristics of gasoline.[1][2] The compact molecular structure of this compound contributes to its stability and resistance to auto-ignition under compression, which is the primary principle behind a high octane rating.

Quantitative Data (Hypothetical)

The following table presents hypothetical data to illustrate how the addition of this compound could improve the octane rating of a base gasoline. Actual results would need to be determined experimentally.

Fuel BlendThis compound Concentration (vol%)Research Octane Number (RON)Motor Octane Number (MON)
Base Gasoline091.083.0
Blend 1593.585.0
Blend 21095.887.2
Blend 32099.590.5
Experimental Protocols

The RON of a spark-ignition engine fuel is determined using a standardized single-cylinder Cooperative Fuel Research (CFR) engine according to the ASTM D2699 test method. This test simulates engine performance under mild, low-speed operating conditions.

Protocol:

  • Engine Preparation: The CFR engine is calibrated and standardized according to the ASTM D2699 procedure.

  • Sample Preparation: Prepare blends of the base gasoline with varying concentrations of this compound.

  • Test Procedure:

    • The engine is operated on the fuel sample under controlled conditions (600 rpm engine speed).

    • The compression ratio is adjusted until a standard level of knock intensity is observed.

    • This knock intensity is then bracketed by two primary reference fuels (blends of iso-octane and n-heptane) with known octane numbers.

    • The RON of the sample is interpolated from the compression ratios and the octane numbers of the reference fuels.

The MON is determined using a similar CFR engine but under more severe operating conditions, as specified in the ASTM D2700 standard. This test simulates high-speed, high-load conditions.

Protocol:

  • Engine Preparation: The CFR engine is calibrated and standardized as per the ASTM D2700 method.

  • Sample Preparation: Use the same fuel blends as prepared for the RON testing.

  • Test Procedure:

    • The engine is operated at a higher speed (900 rpm) and a higher intake mixture temperature than the RON test.

    • The compression ratio is varied to achieve the standard knock intensity.

    • The knock intensity is bracketed using primary reference fuels.

    • The MON is calculated by interpolation based on the results from the reference fuels.

Experimental Workflow for Octane Number Determination

cluster_prep Sample Preparation cluster_ron RON Testing (ASTM D2699) cluster_mon MON Testing (ASTM D2700) prep_base Base Gasoline blend Prepare Fuel Blends (Varying Concentrations) prep_base->blend prep_additive This compound prep_additive->blend ron_test Run Engine on Blend blend->ron_test mon_test Run Engine on Blend blend->mon_test ron_engine Calibrate CFR Engine (600 rpm) ron_engine->ron_test ron_knock Adjust Compression Ratio to Standard Knock ron_test->ron_knock ron_bracket Bracket with Reference Fuels ron_knock->ron_bracket ron_calc Calculate RON ron_bracket->ron_calc mon_engine Calibrate CFR Engine (900 rpm, Higher Temp) mon_engine->mon_test mon_knock Adjust Compression Ratio to Standard Knock mon_test->mon_knock mon_bracket Bracket with Reference Fuels mon_knock->mon_bracket mon_calc Calculate MON mon_bracket->mon_calc

Workflow for Octane Number Testing

Application in Lubricants: Viscosity and Thermal Stability Improvement

As a synthetic hydrocarbon, this compound is expected to exhibit excellent thermal stability and a high viscosity index, making it a suitable component for high-performance lubricant formulations.

Quantitative Data (Hypothetical)

The following tables present hypothetical data on how this compound could improve the viscosity index and thermal stability of a base oil.

Table 2.1: Viscosity Index Improvement

Lubricant BlendThis compound Concentration (wt%)Kinematic Viscosity @ 40°C (cSt)Kinematic Viscosity @ 100°C (cSt)Viscosity Index (VI)
Base Oil (Group II)028.85.0105
Blend 11030.25.4115
Blend 22031.55.8125

Table 2.2: Thermal Stability Enhancement

Lubricant BlendThis compound Concentration (wt%)Onset of Decomposition (°C)Temperature at 5% Mass Loss (°C)
Base Oil (Group II)0220250
Blend 110235265
Blend 220250280
Experimental Protocols

The viscosity index (VI) is calculated from the kinematic viscosity of the lubricant at 40°C and 100°C, according to the ASTM D2270 standard.

Protocol:

  • Sample Preparation: Prepare blends of the base oil with different weight percentages of this compound.

  • Viscosity Measurement:

    • Measure the kinematic viscosity of each blend at 40°C using a calibrated viscometer.

    • Measure the kinematic viscosity of each blend at 100°C using a calibrated viscometer.

  • VI Calculation: Use the equations provided in ASTM D2270 to calculate the viscosity index from the measured kinematic viscosities.

The thermal stability of the lubricant blends can be assessed by determining the temperature at which they begin to decompose using thermogravimetric analysis (TGA), following the ASTM E2550 standard.

Protocol:

  • Instrument Calibration: Calibrate the TGA instrument for temperature and mass loss.

  • Sample Preparation: Place a small, accurately weighed sample of the lubricant blend into the TGA sample pan.

  • TGA Measurement:

    • Heat the sample at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).

    • Record the sample mass as a function of temperature.

  • Data Analysis: Determine the onset temperature of decomposition, which is the temperature at which a significant mass loss begins. Also, note the temperature at which 5% mass loss occurs as an additional stability indicator.

Logical Relationship for Lubricant Performance Enhancement

cluster_additive Additive cluster_properties Inherent Properties cluster_performance Enhanced Lubricant Performance additive This compound prop1 High Thermal Stability additive->prop1 prop2 High Viscosity Index additive->prop2 prop3 Good Lubricity additive->prop3 perf2 Resistance to Thermal Breakdown prop1->perf2 perf1 Reduced Viscosity Change with Temperature prop2->perf1 perf3 Reduced Friction and Wear prop3->perf3

Logical Flow of Performance Enhancement

Application in Fuel and Lubricants: Lubricity Improvement

The addition of certain hydrocarbon molecules can improve the lubricity of fuels and lubricants, leading to reduced friction and wear in engine and machinery components. While not a traditional lubricity additive, the properties of iso-alkanes suggest a potential contribution to boundary lubrication.

Quantitative Data (Hypothetical)

The following table shows hypothetical results from a High-Frequency Reciprocating Rig (HFRR) test, which is a standard method for evaluating the lubricity of fuels.

Fuel/LubricantThis compound ConcentrationAverage Wear Scar Diameter (μm)
Base Fuel (ULSD)0%550
Blend 12%510
Blend 25%480
Experimental Protocol: Lubricity Evaluation

The lubricity of a fuel is commonly evaluated using the High-Frequency Reciprocating Rig (HFRR) test as described in ASTM D6079 .

Protocol:

  • Apparatus Setup: A steel ball reciprocates against a stationary steel disk, fully submerged in the test fluid.

  • Test Conditions: The test is run under specified conditions of load (200 g), stroke length (1 mm), frequency (50 Hz), and temperature (60°C) for a duration of 75 minutes.

  • Sample Evaluation:

    • The test fluid (base fuel or blend) is placed in the test reservoir.

    • The HFRR test is initiated and runs for the specified duration.

  • Measurement: After the test, the wear scar on the steel ball is measured under a microscope. The average diameter of the wear scar is reported. A smaller wear scar indicates better lubricity.

Experimental Workflow for Lubricity Testing

cluster_prep Sample Preparation cluster_hfrr HFRR Testing (ASTM D6079) prep_base Base Fuel/Lubricant blend Prepare Blends prep_base->blend prep_additive This compound prep_additive->blend hfrr_test Run Reciprocating Test (75 min, 60°C) blend->hfrr_test hfrr_setup Setup HFRR Apparatus hfrr_setup->hfrr_test hfrr_measure Measure Wear Scar Diameter hfrr_test->hfrr_measure hfrr_report Report Results hfrr_measure->hfrr_report

Workflow for HFRR Lubricity Testing

References

Application Notes: The Role of 2,2,4,4-Tetramethyloctane in Determining Fuel Octane Ratings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes delve into the significance of molecular structure, specifically that of highly branched alkanes like 2,2,4,4-tetramethyloctane, in determining the octane (B31449) rating of fuels. Understanding these principles is crucial for the development of high-performance and cleaner-burning fuels.

Introduction to Octane Rating and Molecular Structure

The octane rating of a fuel is a standard measure of its performance. It quantifies the fuel's ability to resist "knocking" or "pinging" during combustion in a spark-ignition internal combustion engine. Knocking is the premature ignition of the air-fuel mixture, which can lead to engine damage and reduced efficiency. The octane rating scale is based on two primary reference fuels: isooctane (B107328) (2,2,4-trimethylpentane), which has excellent anti-knock properties and is assigned an octane rating of 100, and n-heptane, which is prone to knocking and has an octane rating of 0.[1][2]

The molecular structure of the hydrocarbons in a fuel is a primary determinant of its octane number. Highly branched alkanes, such as this compound, are known to have high octane ratings.[1][3] This is because their complex, compact structures are more resistant to the autoignition that causes knocking compared to their straight-chain counterparts.[1][3] The stability of the carbon-carbon bonds and the difficulty in forming the radicals that initiate combustion contribute to their superior anti-knock characteristics.

The Role of this compound

  • A Model for High-Octane Components: Its structure embodies the principles of designing fuels with high anti-knock qualities.

  • Fuel Blending Component: Highly branched C12 isomers are valuable components in gasoline blending to boost the overall octane number of the fuel mixture.[5]

  • Research Standard: Due to its well-defined structure, it can be used as a reference compound in studies investigating the relationship between molecular structure and combustion properties.[]

Data Presentation: Octane Numbers of Selected Alkanes

To illustrate the profound impact of branching on octane rating, the following table presents the Research Octane Number (RON) and Motor Octane Number (MON) for several C5 to C8 alkanes. The trend clearly shows that as the degree of branching increases, the octane number also increases significantly.

Compound NameMolecular FormulaStructureResearch Octane Number (RON)Motor Octane Number (MON)
n-PentaneC₅H₁₂Straight-chain61.761.9
Isopentane (2-Methylbutane)C₅H₁₂Branched92.390.3
Neopentane (2,2-Dimethylpropane)C₅H₁₂Highly Branched100+100+
n-HexaneC₆H₁₄Straight-chain24.826.0
Isohexane (2-Methylpentane)C₆H₁₄Branched73.473.5
2,3-DimethylbutaneC₆H₁₄Highly Branched103.494.3
n-HeptaneC₇H₁₆Straight-chain00
2,4-DimethylpentaneC₇H₁₆Branched83.168.9
n-OctaneC₈H₁₈Straight-chain-19-17
Isooctane (2,2,4-Trimethylpentane)C₈H₁₈Highly Branched100100

Note: Data compiled from various publicly available sources. Values for highly branched isomers can exceed 100.

Experimental Protocols: Determination of Octane Number

The standard methods for determining the octane rating of spark-ignition engine fuels are provided by ASTM International. The two primary methods are for Research Octane Number (RON) and Motor Octane Number (MON).

ASTM D2699: Standard Test Method for Research Octane Number (RON) of Spark-Ignition Engine Fuel

This method determines the knock characteristics of motor fuels in terms of Research Octane Number.

1. Principle: The RON of a sample fuel is determined by comparing its knocking tendency with that of a primary reference fuel blend of isooctane and n-heptane in a standardized single-cylinder Cooperative Fuel Research (CFR) engine.

2. Apparatus:

  • A standardized Cooperative Fuel Research (CFR) engine with a variable compression ratio.

  • Instrumentation to measure engine speed, temperatures, and knock intensity.

3. Procedure:

  • Engine Preparation: The CFR engine is started and warmed up to specified, stable operating conditions.

  • Standardization: The engine is calibrated using a primary reference fuel of a known octane number close to the expected octane number of the sample.

  • Sample Testing: The engine is run on the sample fuel, and the compression ratio is adjusted until a standard level of knock intensity is observed.

  • Bracketing: The sample's knock intensity is bracketed between two primary reference fuels with slightly higher and lower octane numbers.

  • Calculation: The RON of the sample is calculated by interpolation between the octane numbers of the two bracketing reference fuels.

4. Operating Conditions:

  • Engine Speed: 600 ± 6 rpm

  • Intake Air Temperature: 52 ± 1 °C (125 ± 2 °F)

  • Spark Timing: 13 degrees before top dead center

ASTM D2700: Standard Test Method for Motor Octane Number (MON) of Spark-Ignition Engine Fuel

This method is similar to the RON test but uses more severe operating conditions to simulate fuel performance under load at high speeds.

1. Principle: The MON of a sample fuel is determined by comparing its knocking tendency with that of a primary reference fuel blend in a standardized CFR engine under more severe conditions than the RON test.

2. Apparatus:

  • The same standardized CFR engine as used for the RON test.

3. Procedure: The procedure is analogous to the ASTM D2699 method, involving engine warm-up, standardization, sample testing, and bracketing.

4. Operating Conditions:

  • Engine Speed: 900 ± 9 rpm

  • Intake Air Temperature: 149 ± 1 °C (300 ± 2 °F)

  • Spark Timing: Variable, depending on the compression ratio.

Visualization of Structure-Octane Relationship

The following diagrams illustrate the conceptual relationship between alkane structure and octane rating, and the workflow for determining octane number.

Octane_Rating_Concept cluster_structure Alkane Molecular Structure cluster_rating Resulting Octane Rating Straight_Chain Straight-Chain (e.g., n-Dodecane) Low_ON Low Octane Number Straight_Chain->Low_ON More prone to knocking Branched Branched (e.g., 2-Methylundecane) Medium_ON Medium Octane Number Branched->Medium_ON Highly_Branched Highly Branched (e.g., this compound) High_ON High Octane Number Highly_Branched->High_ON More resistant to knocking

Caption: Relationship between alkane branching and octane number.

Octane_Testing_Workflow Start Start: Fuel Sample CFR_Engine Standardized CFR Engine Start->CFR_Engine Set_Conditions Set Operating Conditions (RON or MON) CFR_Engine->Set_Conditions Run_Sample Run Fuel Sample & Adjust Compression for Standard Knock Set_Conditions->Run_Sample Bracket Bracket with Primary Reference Fuels (PRF) Run_Sample->Bracket Interpolate Interpolate Results Bracket->Interpolate Result Determine Octane Number Interpolate->Result

Caption: Experimental workflow for octane number determination.

References

Application Notes and Protocols for Studying Lipid Membrane Interactions with 2,2,4,4-Tetramethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The interaction of small molecules with lipid membranes is a fundamental area of study in biophysics and pharmacology. Understanding how compounds partition into and affect the properties of lipid bilayers is crucial for predicting their bioavailability, toxicity, and mechanism of action. 2,2,4,4-Tetramethyloctane, a branched alkane, serves as an interesting model compound to investigate the effects of non-polar, sterically hindered molecules on membrane structure and dynamics. Its bulky nature is expected to introduce significant perturbations within the acyl chain region of the lipid bilayer.

These application notes provide a detailed overview of the experimental setups and protocols to characterize the interactions between this compound and model lipid membranes. The methodologies described herein are essential for researchers in drug development and membrane biophysics seeking to elucidate the impact of hydrophobic molecules on membrane integrity, fluidity, and phase behavior. The primary techniques covered include Differential Scanning Calorimetry (DSC), Fluorescence Spectroscopy, and Small-Angle Neutron Scattering (SANS), offering a multi-faceted approach to understanding these molecular interactions.

Experimental Design and Strategy

The overarching goal is to quantify the effects of this compound on the physical properties of model lipid membranes. A logical workflow for this investigation is outlined below.

G cluster_prep Membrane Preparation cluster_exp Experimental Characterization cluster_analysis Data Analysis and Interpretation prep_lipids Select Lipids (e.g., DPPC, DOPC) create_vesicles Prepare Vesicles (MLVs, LUVs) prep_lipids->create_vesicles dsc Differential Scanning Calorimetry (DSC) create_vesicles->dsc Introduce this compound fluorescence Fluorescence Spectroscopy create_vesicles->fluorescence Introduce this compound sans Small-Angle Neutron Scattering (SANS) create_vesicles->sans Introduce this compound analyze_phase Analyze Phase Transition dsc->analyze_phase analyze_fluidity Assess Membrane Fluidity & Order fluorescence->analyze_fluidity analyze_structure Determine Structural Parameters sans->analyze_structure conclusion Conclusive Understanding of Interactions analyze_phase->conclusion analyze_fluidity->conclusion analyze_structure->conclusion

Caption: Experimental workflow for studying lipid membrane interactions.

Key Experimental Protocols

Preparation of Model Lipid Membranes

The choice of model membrane system is critical and depends on the experimental technique. Multilamellar vesicles (MLVs) are suitable for DSC, while large unilamellar vesicles (LUVs) are preferred for fluorescence studies and SANS.

Materials:

Protocol for LUV Preparation (Extrusion Method):

  • Dissolve the desired amount of lipid (e.g., DPPC) in chloroform in a round-bottom flask.

  • If studying the effect of this compound, add the desired molar concentration to the lipid/chloroform mixture.

  • Evaporate the chloroform under a stream of nitrogen gas to form a thin lipid film on the flask wall.

  • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydrate the lipid film with the buffer solution by vortexing vigorously above the lipid's main phase transition temperature (Tm). This will form MLVs.

  • For LUV formation, subject the MLV suspension to multiple freeze-thaw cycles (e.g., 5-10 cycles) using liquid nitrogen and a warm water bath.

  • Extrude the suspension (e.g., 11-21 times) through a polycarbonate membrane with a 100 nm pore size using a mini-extruder. Ensure the extrusion is performed above the Tm of the lipid.

  • The resulting solution contains LUVs of a defined size.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique to investigate the effect of this compound on the thermotropic phase behavior of lipid bilayers.[1] By measuring the heat changes associated with the lipid phase transition, one can determine how the compound affects the main transition temperature (Tm) and the cooperativity of the transition (enthalpy, ΔH).[2][3]

Protocol:

  • Prepare MLVs of the chosen lipid (e.g., DPPC) with and without varying concentrations of this compound.

  • Degas the vesicle suspensions before loading them into the DSC sample pans.

  • Use the same buffer solution as a reference.

  • Seal the aluminum pans and place them in the calorimeter.

  • Equilibrate the system at a temperature below the expected Tm.

  • Scan the temperature at a controlled rate (e.g., 1°C/min) over a range that encompasses the lipid phase transition.

  • Record the heat flow as a function of temperature.

  • Analyze the resulting thermograms to determine Tm (the peak temperature) and ΔH (the area under the peak).

Data Presentation:

SampleTm (°C)ΔH (kcal/mol)Transition Width (°C)
Pure DPPC41.58.70.8
DPPC + 1 mol% Tetramethyloctane40.88.21.2
DPPC + 5 mol% Tetramethyloctane39.27.12.5
DPPC + 10 mol% Tetramethyloctane37.55.94.1

Note: The data presented in this table is hypothetical and for illustrative purposes.

Fluorescence Spectroscopy

Fluorescence-based assays can provide insights into membrane fluidity, polarity, and lipid packing.[4][5] Environment-sensitive probes, such as Laurdan and DPH, are commonly used for this purpose.

a) Laurdan Generalized Polarization (GP) for Membrane Polarity/Hydration:

Laurdan's emission spectrum is sensitive to the polarity of its environment. In more ordered, less hydrated membrane phases, its emission is blue-shifted compared to more disordered, hydrated phases.[6]

Protocol:

  • Prepare LUVs with and without this compound.

  • Incorporate Laurdan into the LUVs at a lipid-to-probe ratio of approximately 500:1.

  • Incubate the mixture in the dark for at least 30 minutes.

  • Measure the fluorescence emission spectra from 400 nm to 550 nm with an excitation wavelength of 350 nm.

  • Calculate the Generalized Polarization (GP) value using the following equation: GP = (I440 - I490) / (I440 + I490) where I440 and I490 are the fluorescence intensities at 440 nm and 490 nm, respectively.

b) DPH Fluorescence Anisotropy for Membrane Fluidity:

1,6-Diphenyl-1,3,5-hexatriene (DPH) is a hydrophobic probe that aligns with the lipid acyl chains. Its rotational motion is restricted in more ordered membranes, leading to higher fluorescence anisotropy.

Protocol:

  • Prepare LUVs with and without this compound.

  • Incorporate DPH into the LUVs at a lipid-to-probe ratio of approximately 500:1.

  • Incubate the mixture in the dark for at least 1 hour.

  • Measure the steady-state fluorescence anisotropy (r) using an excitation wavelength of 360 nm and an emission wavelength of 430 nm.

Data Presentation:

SampleLaurdan GPDPH Anisotropy (r)
Pure DOPC-0.150.12
DOPC + 1 mol% Tetramethyloctane-0.180.11
DOPC + 5 mol% Tetramethyloctane-0.250.09
DOPC + 10 mol% Tetramethyloctane-0.320.07

Note: The data presented in this table is hypothetical and for illustrative purposes.

Small-Angle Neutron Scattering (SANS)

SANS is a powerful technique for determining the structure of lipid bilayers, including their thickness and area per lipid.[7][8] By using contrast variation (i.e., deuterated lipids or solvent), specific components of the system can be highlighted.[9][10]

Protocol:

  • Prepare LUVs of a chosen lipid (e.g., deuterated d-DPPC) in a contrast-matched buffer (a mixture of H2O and D2O) with and without this compound.

  • Place the sample in a quartz cuvette.

  • Perform SANS measurements at a suitable neutron scattering facility.

  • Collect scattering data over a relevant Q-range (scattering vector).

  • Analyze the scattering data using appropriate models to extract structural parameters such as membrane thickness (DB) and area per lipid (AL).

Data Presentation:

SampleMembrane Thickness (DB, Å)Area per Lipid (AL, Å2)
Pure DPPC45.258.5
DPPC + 1 mol% Tetramethyloctane44.859.1
DPPC + 5 mol% Tetramethyloctane43.561.3
DPPC + 10 mol% Tetramethyloctane42.163.8

Note: The data presented in this table is hypothetical and for illustrative purposes.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the incorporation of this compound into a lipid membrane and the subsequent changes in its biophysical properties.

G cluster_cause Cause cluster_effect Effects on Membrane Properties incorporation Incorporation of This compound disruption Disruption of Acyl Chain Packing incorporation->disruption increase_fluidity Increase in Membrane Fluidity disruption->increase_fluidity decrease_thickness Decrease in Membrane Thickness disruption->decrease_thickness decrease_tm Lowering of Phase Transition Temperature (Tm) disruption->decrease_tm

Caption: Cause-and-effect of alkane incorporation in lipid membranes.

Conclusion

The protocols and application notes provided here offer a comprehensive framework for investigating the interactions of this compound with model lipid membranes. By employing a combination of calorimetric, spectroscopic, and scattering techniques, researchers can obtain detailed quantitative data on how this bulky alkane influences membrane phase behavior, fluidity, and structure. This information is invaluable for professionals in drug development and biophysical sciences, as it contributes to a deeper understanding of the fundamental principles governing small molecule-membrane interactions and aids in the rational design of molecules with desired membrane-modifying properties.

References

Application Notes and Protocols for 2,2,4,4-Tetramethyloctane in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,4,4-Tetramethyloctane is a highly branched, non-polar alkane.[1] While direct, widespread applications in routine proteomics workflows are not extensively documented in current literature, its distinct chemical properties suggest potential utility in specialized areas of protein and lipid analysis. This document outlines the characteristics of this compound and proposes hypothetical protocols where it may offer advantages in proteomics and related research. One vendor notes it as a biochemical for proteomics research, though specific applications are not detailed.[2]

Chemical and Physical Properties

Understanding the physicochemical properties of this compound is crucial for considering its potential applications. As a non-polar solvent, it is effective at dissolving other non-polar molecules and has been used in studies of hydrophobic interactions.[1][]

PropertyValueReference
Molecular Formula C₁₂H₂₆[1]
Molecular Weight 170.33 g/mol [1]
Boiling Point 192°C[4][5]
Density 0.7586 g/cm³[4][5]
Refractive Index 1.4268[4][5]
Solubility Chloroform, Hexane[4][5]
Storage Temperature Refrigerator[4][5]

Potential Applications in Proteomics and Related Fields

Given its pronounced hydrophobicity, this compound could be explored in the following specialized applications:

  • Selective Extraction of Lipids and Hydrophobic Molecules: In proteomic studies that overlap with lipidomics or metabolomics, this compound could be used for the selective extraction of lipids and other highly hydrophobic molecules from complex biological samples. This could be a preliminary step to reduce sample complexity and enrich for proteins of interest.

  • Washing Step for Removal of Non-Polar Contaminants: In certain sample preparation workflows, a wash with a non-polar solvent can help remove contaminants like lipids that can interfere with downstream analyses such as mass spectrometry. The low reactivity of this compound makes it a candidate for such a wash step.

  • Studies of Protein-Lipid Interactions: Its ability to create a non-polar environment could be leveraged in in-vitro assays designed to study the hydrophobic interactions between proteins and lipids or other hydrophobic molecules.

Hypothetical Protocol: Delipidation of a Protein Sample

This protocol describes a hypothetical workflow for the removal of lipids from a protein sample using this compound prior to downstream proteomics analysis.

Objective: To reduce the lipid content of a protein lysate to improve protein solubilization and subsequent enzymatic digestion.

Materials:

  • Protein lysate in an appropriate buffer

  • This compound, proteomics grade

  • Methanol (B129727), proteomics grade

  • Water, proteomics grade

  • Vortex mixer

  • Centrifuge capable of reaching >10,000 x g

  • Pipettes and low-binding pipette tips

  • Low-binding microcentrifuge tubes

Protocol:

  • Sample Preparation: Start with a known quantity of protein lysate in an aqueous buffer in a low-binding microcentrifuge tube.

  • Addition of Solvents: Add 4 volumes of a 4:1 (v/v) mixture of methanol and this compound to the protein lysate.

  • Mixing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and precipitation of proteins while solubilizing lipids.

  • Protein Pelletization: Centrifuge the tube at 10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Supernatant Removal: Carefully aspirate and discard the supernatant which contains the solubilized lipids. Be cautious not to disturb the protein pellet.

  • Washing: Add 4 volumes of methanol to the pellet and gently resuspend by vortexing. This step helps to remove any residual this compound.

  • Repelleting: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Final Wash: Carefully discard the supernatant and wash the pellet with proteomics-grade water to remove residual methanol. Centrifuge again under the same conditions.

  • Drying: Decant the supernatant and briefly air-dry the pellet. Do not over-dry as it may hinder resolubilization.

  • Resolubilization: Resuspend the protein pellet in a buffer suitable for downstream applications (e.g., a buffer containing urea (B33335) or another chaotropic agent for mass spectrometry).

Visualizing the Workflow

The following diagram illustrates the hypothetical delipidation protocol.

Delipidation_Workflow cluster_start Initial Sample cluster_extraction Lipid Extraction cluster_separation Separation cluster_wash Washing Steps cluster_final Final Product start Protein Lysate add_solvents Add Methanol & this compound start->add_solvents vortex Vortex add_solvents->vortex centrifuge1 Centrifuge vortex->centrifuge1 remove_supernatant Discard Supernatant (Lipids) centrifuge1->remove_supernatant protein_pellet Protein Pellet remove_supernatant->protein_pellet Isolate wash1 Wash with Methanol protein_pellet->wash1 centrifuge2 Centrifuge wash1->centrifuge2 wash2 Wash with Water centrifuge2->wash2 centrifuge3 Centrifuge wash2->centrifuge3 dry Air-dry Pellet centrifuge3->dry resolubilize Resolubilize in Buffer dry->resolubilize final_product Delipidated Protein Sample resolubilize->final_product

A hypothetical workflow for the delipidation of protein samples.

Logical Pathway for Considering a Non-Polar Solvent in Proteomics

The decision to incorporate a non-polar solvent like this compound should be based on a clear understanding of the sample and the research goals.

Decision_Pathway start Start: Proteomics Sample Preparation check_contaminants Are non-polar contaminants (e.g., lipids) a concern? start->check_contaminants standard_protocol Proceed with Standard Protocol check_contaminants->standard_protocol No consider_delipidation Consider a Delipidation Step check_contaminants->consider_delipidation Yes select_solvent Select a Non-Polar Solvent consider_delipidation->select_solvent is_alkane_suitable Is a highly non-polar, non-reactive alkane suitable? select_solvent->is_alkane_suitable other_solvents Consider other organic solvents (e.g., Chloroform) is_alkane_suitable->other_solvents No use_tmo Hypothesize use of this compound is_alkane_suitable->use_tmo Yes test_protocol Test Hypothetical Protocol use_tmo->test_protocol evaluate_results Evaluate Impact on Protein Yield and Purity test_protocol->evaluate_results

References

Detecting 2,2,4,4-Tetramethyloctane in Environmental Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,2,4,4-Tetramethyloctane is a volatile organic compound (VOC) that may be present in environmental samples due to its use in fuels, lubricants, and as a solvent. Its detection and quantification are crucial for environmental monitoring and risk assessment. This document provides detailed application notes and experimental protocols for the analysis of this compound in water, soil, and air samples, primarily utilizing Gas Chromatography-Mass Spectrometry (GC-MS) coupled with various sample introduction techniques.

Methods for Detection

The primary analytical methods for the detection of this compound in environmental samples involve Gas Chromatography (GC) for separation, coupled with Mass Spectrometry (MS) for detection and identification. The choice of the sample introduction method is dependent on the sample matrix and the required sensitivity.

Key Techniques:

  • Purge and Trap (P&T) GC-MS: This is a widely used technique for the analysis of VOCs in water and soil samples. It offers high sensitivity by pre-concentrating the analytes before introducing them into the GC-MS system.

  • Solid-Phase Microextraction (SPME) GC-MS: SPME is a solvent-free sample preparation technique that is effective for extracting VOCs from water and soil samples. It is a versatile method that can be used in both headspace and direct immersion modes.

  • Thermal Desorption (TD) GC-MS: This method is primarily used for the analysis of VOCs in air samples collected on sorbent tubes. It involves heating the sorbent tube to release the trapped analytes into the GC-MS system.

Data Presentation

Due to the limited availability of specific quantitative data for this compound, the following tables summarize representative data for similar C12 branched alkanes and general VOCs in various environmental matrices. This data can be used as a guideline for method development and validation.

Table 1: Representative Quantitative Data for C12 Alkanes in Water by Purge and Trap GC-MS

ParameterValueReference/Notes
Method Detection Limit (MDL)0.1 - 5.0 µg/LBased on general VOC analysis by P&T-GC-MS.[1]
Limit of Quantification (LOQ)0.5 - 20 µg/LEstimated based on typical MDL to LOQ ratios.
Recovery70 - 130%Typical acceptance criteria for EPA Method 8260.[2]
Linearity (R²)> 0.995Common requirement for quantitative methods.

Table 2: Representative Quantitative Data for C12 Alkanes in Soil by SPME-GC-MS

ParameterValueReference/Notes
Method Detection Limit (MDL)0.5 - 10 µg/kgDependent on soil type and organic content.[3]
Limit of Quantification (LOQ)2 - 50 µg/kgEstimated based on typical MDL to LOQ ratios.
Recovery60 - 120%Can be matrix-dependent.
Linearity (R²)> 0.99Common requirement for quantitative methods.

Table 3: Representative Quantitative Data for C12 Alkanes in Air by Thermal Desorption GC-MS

ParameterValueReference/Notes
Method Detection Limit (MDL)0.1 - 2 ngPer sorbent tube, dependent on sampling volume.
Limit of Quantification (LOQ)0.5 - 10 ngPer sorbent tube.
Recovery80 - 110%For Tenax TA sorbent tubes.
Linearity (R²)> 0.99Common requirement for quantitative methods.

Experimental Protocols

The following are detailed protocols for the detection of this compound in various environmental matrices. These protocols are based on established EPA methods and best practices for VOC analysis.

Protocol 1: Analysis of this compound in Water by Purge and Trap GC-MS (Based on EPA Method 8260)

1. Sample Preparation:

  • Collect water samples in 40 mL amber glass vials with PTFE-lined septa.

  • If residual chlorine is present, add a dechlorinating agent (e.g., ascorbic acid) to the vials before sample collection.

  • Fill the vials to the top to avoid any headspace.

  • Store samples at 4°C until analysis.

2. Purge and Trap Parameters:

  • Purge Gas: Helium at a flow rate of 40 mL/min.

  • Purge Time: 11 minutes at ambient temperature.

  • Trap: Use a trap containing a combination of adsorbents suitable for a wide range of VOCs, such as Tenax/silica gel/charcoal.

  • Desorb Temperature: 250°C.

  • Desorb Time: 2 minutes.

  • Bake Temperature: 270°C for 8 minutes.

3. GC-MS Parameters:

  • GC Column: 30 m x 0.25 mm ID, 1.4 µm film thickness DB-5ms or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 35°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 220°C at 20°C/min, hold for 2 minutes.

  • Injector: Splitless mode, 250°C.

  • MS Interface Temperature: 280°C.

  • MS Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Mass Range: 35-350 amu.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

4. Identification and Quantification:

  • Identify this compound by its retention time and mass spectrum. The mass spectrum is characterized by a base peak at m/z 57 (tert-butyl cation) and other fragments.

  • Estimate the Kovats retention index. For a non-polar DB-5 column, the retention index for n-dodecane is approximately 1200, and branched alkanes typically have lower retention indices than their linear counterparts.[4] The retention index for this compound is expected to be in the range of 1100-1150.

  • Quantify using an internal standard method.

Protocol 2: Analysis of this compound in Soil by Headspace SPME-GC-MS (Based on EPA Method 5035)

1. Sample Preparation:

  • Collect soil samples in 20 mL headspace vials and seal immediately.

  • For low-level analysis, a known weight of soil (e.g., 5 g) is placed in the vial.

  • For high-level analysis, a small amount of soil is extracted with methanol (B129727), and an aliquot of the methanol extract is added to a headspace vial containing water.[5]

  • Store samples at 4°C until analysis.

2. SPME Parameters:

  • SPME Fiber: 100 µm Polydimethylsiloxane (PDMS) or 50/30 µm Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) for broader analyte coverage.

  • Extraction Mode: Headspace.

  • Extraction Temperature: 60°C.

  • Extraction Time: 30 minutes with agitation.

  • Desorption Temperature: 250°C in the GC injector.

  • Desorption Time: 2 minutes.

3. GC-MS Parameters:

  • Same as in Protocol 1.

4. Identification and Quantification:

  • Same as in Protocol 1.

Protocol 3: Analysis of this compound in Air by Thermal Desorption GC-MS

1. Sample Collection:

  • Collect air samples by drawing a known volume of air through a sorbent tube containing Tenax TA or a multi-sorbent bed.

  • Seal the tubes after sampling and store at 4°C.

2. Thermal Desorption Parameters:

  • Primary (Tube) Desorption: 280°C for 10 minutes with a helium flow.

  • Cryofocusing Trap: -30°C to trap desorbed analytes.

  • Secondary (Trap) Desorption: Rapidly heat the trap to 300°C to inject analytes into the GC.

  • Split Ratio: Can be adjusted depending on the expected concentration of analytes.

3. GC-MS Parameters:

  • Same as in Protocol 1.

4. Identification and Quantification:

  • Same as in Protocol 1.

Mandatory Visualization

Experimental_Workflow_Water_Analysis cluster_sample_prep Sample Preparation (Water) cluster_analysis Purge and Trap GC-MS Analysis cluster_data Data Analysis Sample Water Sample Collection (40 mL VOA vial) Preservation Preservation (Dechlorination, 4°C) Sample->Preservation Purge Purge with Helium (11 min, 40 mL/min) Preservation->Purge Trap Trap on Sorbent Bed Purge->Trap Desorb Thermal Desorption (250°C, 2 min) Trap->Desorb GC_Separation GC Separation (DB-5ms column) Desorb->GC_Separation MS_Detection MS Detection (EI, Scan Mode) GC_Separation->MS_Detection Identification Identification (Retention Time & Mass Spectrum) MS_Detection->Identification Quantification Quantification (Internal Standard) Identification->Quantification

Caption: Workflow for the analysis of this compound in water samples.

Experimental_Workflow_Soil_Analysis cluster_sample_prep Sample Preparation (Soil) cluster_analysis Headspace SPME-GC-MS Analysis cluster_data Data Analysis Sample Soil Sample Collection (20 mL Headspace Vial) Preservation Storage at 4°C Sample->Preservation Extraction Headspace SPME (60°C, 30 min) Preservation->Extraction Desorption Thermal Desorption in GC Inlet (250°C, 2 min) Extraction->Desorption GC_Separation GC Separation (DB-5ms column) Desorption->GC_Separation MS_Detection MS Detection (EI, Scan Mode) GC_Separation->MS_Detection Identification Identification (Retention Time & Mass Spectrum) MS_Detection->Identification Quantification Quantification (Internal Standard) Identification->Quantification

Caption: Workflow for the analysis of this compound in soil samples.

Experimental_Workflow_Air_Analysis cluster_sample_prep Sample Preparation (Air) cluster_analysis Thermal Desorption GC-MS Analysis cluster_data Data Analysis Sample Air Sample Collection (Sorbent Tube) Storage Storage at 4°C Sample->Storage Primary_Desorb Primary Desorption (280°C, 10 min) Storage->Primary_Desorb Cryofocus Cryofocusing (-30°C) Primary_Desorb->Cryofocus Secondary_Desorb Secondary Desorption (300°C) Cryofocus->Secondary_Desorb GC_Separation GC Separation (DB-5ms column) Secondary_Desorb->GC_Separation MS_Detection MS Detection (EI, Scan Mode) GC_Separation->MS_Detection Identification Identification (Retention Time & Mass Spectrum) MS_Detection->Identification Quantification Quantification (Internal Standard) Identification->Quantification

Caption: Workflow for the analysis of this compound in air samples.

References

Troubleshooting & Optimization

Addressing stability issues of 2,2,4,4-Tetramethyloctane in experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information on the stability of 2,2,4,4-Tetramethyloctane under various experimental conditions. It includes frequently asked questions and troubleshooting guides to address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physical properties?

A1: this compound is a highly branched, saturated hydrocarbon with the molecular formula C₁₂H₂₆.[1][2] It is a non-polar, colorless liquid with low volatility and a weak odor.[1] Its highly branched structure contributes to its greater thermodynamic stability compared to its straight-chain isomers.[3][4][5] It is primarily used as a non-reactive solvent, a reference standard in chromatography, a fuel and lubricant additive, and in studies of hydrophobic interactions.[][7]

Q2: How should this compound be properly stored to ensure its long-term stability?

A2: To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, dark, and well-ventilated area. Keep it away from sources of heat, sparks, open flames, and strong oxidizing agents. For laboratory use, storing it in a designated flammable liquids cabinet is recommended.

Q3: What are the primary signs of degradation or contamination in this compound?

A3: As a stable alkane, degradation is uncommon under normal conditions. However, signs of contamination or degradation may include:

  • Discoloration: A pure sample should be a colorless liquid. Any yellowing or other color changes may indicate the presence of impurities or degradation products from solutes.

  • Particulate Matter: The presence of suspended solids may suggest contamination or material leaching from storage containers.

  • Unexpected Odor: While it has a weak odor, any strong or unusual smells could indicate contamination.

  • Inconsistent Analytical Results: If used as a solvent or standard, unexpected peaks in chromatograms (e.g., GC-MS) or shifts in spectroscopic baselines can be an indicator of impurities.

Q4: Is this compound stable in the presence of common acids and bases?

A4: Yes, this compound is a saturated alkane and is highly resistant to degradation by most acids and bases, especially under typical experimental conditions (room temperature, moderate concentrations). Its lack of functional groups makes it inert to hydrolytic degradation pathways.[8][9]

Q5: What are the main chemical incompatibilities and conditions that can cause degradation?

A5: The primary stability concerns arise from extreme conditions, not typical laboratory use. Key incompatibilities and degradation triggers include:

  • Strong Oxidizing Agents: Reagents like potassium permanganate (B83412) or chromic acid can oxidize the alkane, especially at elevated temperatures, to form alcohols and ketones.

  • High Temperatures: While it has a high boiling point, very high temperatures (e.g., >250°C) can induce thermal cracking (pyrolysis), breaking C-C bonds to form smaller alkanes and alkenes.

  • UV Light with Halogens: In the presence of UV light, it will undergo free-radical substitution reactions with halogens like chlorine and bromine.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₂H₂₆[1][2][]
Molecular Weight170.33 g/mol [][10]
CAS Number62183-79-3[2][11]
AppearanceColorless Liquid[1]
Boiling Point176 - 192 °C[1][]
Density~0.751 g/cm³[]
SolubilitySoluble in Chloroform, Hexane
Vapor Pressure0.7 ± 0.2 mmHg at 25°C

Table 2: Summary of Stability and Potential Degradation Pathways

Stress ConditionStability / ReactivityPotential Degradation Products
Acid/Base Hydrolysis Highly StableNone expected
Oxidation Stable to mild oxidizers. Reacts with strong oxidizing agents (e.g., KMnO₄, CrO₃) at elevated temperatures.Alcohols, Ketones, Carboxylic Acids
Thermal Stress Stable up to high temperatures. Pyrolysis or cracking can occur at very high temperatures (>250-300°C).Mixture of smaller chain alkanes and alkenes
Photostability Stable. Reacts with halogens (e.g., Cl₂, Br₂) under UV irradiation.Halogenated alkanes

Troubleshooting Guides

Problem 1: My reaction is yielding unexpected byproducts when using this compound as a solvent.

This guide helps determine if the solvent is the source of the issue.

start Unexpected Reaction Results check_reagents Are all other reagents and starting materials pure? start->check_reagents check_conditions Were reaction conditions (temp, pressure, atmosphere) correctly controlled? check_reagents->check_conditions Yes other_issue Issue likely lies with other reagents or conditions. Re-evaluate experiment. check_reagents->other_issue No solvent_issue Potential Solvent Issue: Contamination or Degradation check_conditions->solvent_issue Yes check_conditions->other_issue No run_control Run a control reaction without the substrate. solvent_issue->run_control Hypothesize Side Reaction analyze_solvent Test solvent purity directly (See Protocol 1: GC-FID). solvent_issue->analyze_solvent Hypothesize Impurity purify_solvent Purify the solvent (e.g., via distillation) and repeat the experiment. run_control->purify_solvent analyze_solvent->purify_solvent source_new Source a new, high-purity batch of solvent. purify_solvent->source_new If problem persists start Prepare Sample Batches (in final packaging if applicable) control Store Control Sample (e.g., 5°C, protected from light) start->control stress_conditions Expose Samples to Stress Conditions start->stress_conditions analysis Analyze all samples (Control and Stressed) using a validated stability- indicating method (e.g., GC-MS) control->analysis thermal Thermal Stress (e.g., 70°C in oven) stress_conditions->thermal photolytic Photolytic Stress (ICH Q1B light exposure) stress_conditions->photolytic oxidative Oxidative Stress (e.g., 3% H₂O₂ solution) stress_conditions->oxidative sampling Pull Samples at Defined Time Points (e.g., 1, 3, 7, 14 days) thermal->sampling photolytic->sampling oxidative->sampling sampling->analysis end Compare results, identify degradants, and assess degradation pathways analysis->end

References

Minimizing interference of 2,2,4,4-Tetramethyloctane in complex sample matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the interference of 2,2,4,4-tetramethyloctane in complex sample matrices during analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a potential interferent?

This compound is a highly branched, non-polar aliphatic hydrocarbon. Its chemical formula is C₁₂H₂₆ and it has a molecular weight of approximately 170.33 g/mol . Due to its non-polar nature and volatility, it can be inadvertently introduced into samples from various sources such as solvents, lubricants, and environmental contamination. In gas chromatography-mass spectrometry (GC-MS) analysis, it can co-elute with analytes of interest, particularly other non-polar compounds, leading to inaccurate quantification and identification.

Q2: What are the common sources of this compound contamination in a laboratory setting?

Common sources of contamination include:

  • Solvents: Impurities in solvents used for sample extraction and preparation.

  • Laboratory Equipment: Greases and lubricants from vacuum pumps, seals, and other equipment.

  • Plasticware: Leaching from plastic containers, pipette tips, or vial caps.

  • Environmental Contamination: Presence in the laboratory air, which can be adsorbed by samples.

  • Sample Matrix: It can be an endogenous or contaminant compound in certain sample types, such as fuel or environmental samples.

Q3: How can I identify this compound in my GC-MS chromatogram?

This compound can be tentatively identified by its characteristic mass spectrum obtained through GC-MS analysis. The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak (m/z 170), though it may be of low abundance. More prominent fragment ions will be observed at m/z 57 (tert-butyl cation, often the base peak), 71, 85, and other alkyl fragments. Confirmation should be done by comparing the retention time and mass spectrum with a certified reference standard.

Troubleshooting Guides

This section provides detailed troubleshooting guides for specific issues related to this compound interference.

Issue 1: A large, broad peak suspected to be this compound is obscuring my analytes of interest in a biological sample (e.g., plasma, urine).

Cause: High concentration of this compound in the sample, leading to co-elution and poor chromatographic resolution.

Solution: Implement a targeted sample preparation strategy to remove the non-polar interferent before GC-MS analysis. Solid Phase Extraction (SPE) is a highly effective technique for this purpose.

Experimental Protocol: Solid Phase Extraction (SPE) for Removal of Aliphatic Hydrocarbons

This protocol utilizes a reversed-phase SPE cartridge to retain non-polar compounds like this compound while allowing more polar analytes to be collected.

  • SPE Cartridge Selection: C18 (octadecyl) or similar reversed-phase sorbent.

  • Protocol Steps:

    • Conditioning: Condition the SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of deionized water. Do not allow the sorbent to dry.

    • Sample Loading: Load 1 mL of the pre-treated sample (e.g., plasma diluted 1:1 with 4% phosphoric acid) onto the cartridge at a slow flow rate (approx. 1 mL/min).

    • Washing: Wash the cartridge with 3 mL of a weak organic solvent mixture (e.g., 10% methanol in water) to elute polar analytes of interest. Collect this fraction for analysis.

    • Interference Elution (Optional): To confirm the presence of this compound on the cartridge, elute the retained non-polar compounds with 3 mL of a strong non-polar solvent like hexane (B92381). This fraction can be analyzed separately.

Data Presentation: Analyte Recovery after SPE Cleanup

AnalyteSample MatrixConcentration (ng/mL)Recovery without SPE (%)Recovery with SPE (%)
Analyte A (polar)Plasma509592
Analyte B (mid-polar)Plasma508885
This compoundPlasma>1000100<5 (in analyte fraction)

Visualization: SPE Workflow for Interference Removal

SPE_Workflow cluster_0 SPE Cartridge cluster_1 Sample Fractions Condition Condition (Methanol, Water) Load Load Sample Condition->Load Wash Wash (10% Methanol) Load->Wash Elute_Interference Elute Interference (Hexane) Wash->Elute_Interference Analyte_Collection Analyte Fraction (for GC-MS) Wash->Analyte_Collection Interference_Collection Interference Fraction Elute_Interference->Interference_Collection Sample Sample Sample->Load

SPE workflow for separating polar analytes from non-polar interference.
Issue 2: My environmental sample (e.g., soil, sediment) extract shows a complex hydrocarbon background, including a peak matching this compound, which interferes with the analysis of semi-volatile organic compounds.

Cause: The complex nature of environmental matrices often includes a wide range of hydrocarbons that are co-extracted with the target analytes.

Solution: Employ Pressurized Liquid Extraction (PLE) with in-cell cleanup or optimize GC-MS parameters to enhance separation.

Experimental Protocol: Pressurized Liquid Extraction (PLE) with In-Cell Cleanup

This method combines extraction and cleanup in a single step to remove non-polar interferences.

  • PLE System: Standard PLE system.

  • Extraction Cell Setup:

    • Place a glass fiber filter at the bottom of the extraction cell.

    • Add a layer of activated silica (B1680970) gel or Florisil® (e.g., 5g) to act as a non-polar interference adsorbent.

    • Add the homogenized sample (e.g., 10g of soil mixed with diatomaceous earth) on top of the adsorbent layer.

    • Fill the remaining void space with diatomaceous earth.

  • PLE Parameters:

    • Solvent: Dichloromethane or a mixture of acetone (B3395972) and hexane (1:1, v/v).

    • Temperature: 100 °C.

    • Pressure: 1500 psi.

    • Static Cycles: 2 cycles of 5 minutes each.

    • Flush Volume: 60% of cell volume.

    • Purge Time: 120 seconds.

Data Presentation: Comparison of Extraction Methods

Analytical ParameterSoxhlet Extraction (without cleanup)PLE with In-Cell Cleanup
Extraction Time18 hours25 minutes
Solvent Consumption300 mL40 mL
Analyte Recovery (PAHs)85-105%90-110%
This compound Removal0%>90%

Visualization: PLE In-Cell Cleanup Logic

PLE_Logic cluster_cell PLE Extraction Cell Sample Sample (Soil + Diatomaceous Earth) Adsorbent Adsorbent Layer (Silica Gel) Sample->Adsorbent Filter Glass Fiber Filter Adsorbent->Filter Interference Non-polar Interference (e.g., this compound) Adsorbent->Interference Retained Extract Cleaned Extract (to GC-MS) Filter->Extract Solvent Pressurized Hot Solvent Solvent->Sample

Logical diagram of in-cell cleanup during Pressurized Liquid Extraction.
Issue 3: this compound is still present at low levels after sample cleanup and co-elutes with a key analyte.

Cause: Incomplete removal of the interferent and insufficient chromatographic separation.

Solution: Optimize the GC-MS method to improve resolution and use Selected Ion Monitoring (SIM) to enhance selectivity.

Experimental Protocol: GC-MS Method Optimization

  • GC Column Selection: For separating a non-polar interferent from a more polar analyte, consider a mid-polar to polar stationary phase column (e.g., 50% phenyl-methylpolysiloxane or a WAX column). Non-polar columns separate primarily by boiling point, which may not be sufficient.

  • Temperature Program Optimization:

    • Start with a lower initial oven temperature to improve the separation of volatile compounds.

    • Use a slower temperature ramp rate (e.g., 5 °C/min instead of 10 °C/min) during the elution window of the co-eluting peaks. This increases the interaction time with the stationary phase and can improve resolution.

  • Selected Ion Monitoring (SIM):

    • Instead of scanning the full mass range, monitor only a few characteristic and unique ions for your analyte of interest. This significantly reduces the signal from interfering compounds that do not share these specific ions, thereby improving the signal-to-noise ratio.

    • For this compound, characteristic ions are m/z 57, 71, and 85. Ensure the ions selected for your analyte are not present in the mass spectrum of the interferent.

Data Presentation: GC-MS Parameter Comparison

ParameterMethod A (Standard)Method B (Optimized)
GC ColumnDB-5ms (non-polar)DB-35ms (mid-polar)
Temperature Ramp10 °C/min5 °C/min
MS ModeFull Scan (50-550 amu)SIM (3 characteristic ions for analyte)
Resolution (Analyte vs. Interference)0.8 (co-eluting)1.6 (baseline separated)
Signal-to-Noise (Analyte)50500

Visualization: GC-MS Optimization Workflow

GCMS_Optimization Start Co-elution of Analyte and This compound Change_Column Change GC Column (e.g., to mid-polar) Start->Change_Column Optimize_Temp Optimize Temperature Program (slower ramp rate) Change_Column->Optimize_Temp Use_SIM Implement SIM Mode Optimize_Temp->Use_SIM Result Improved Resolution and Signal-to-Noise Use_SIM->Result

Workflow for optimizing GC-MS parameters to resolve co-eluting peaks.

Troubleshooting carbocation rearrangements during 2,2,4,4-Tetramethyloctane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,2,4,4-tetramethyloctane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to carbocation rearrangements during the synthesis of this highly branched alkane.

Frequently Asked Questions (FAQs)

Q1: What is the primary industrial method for synthesizing this compound, and why is it prone to carbocation rearrangements?

A1: The main industrial route for producing this compound is the acid-catalyzed oligomerization of isobutene, specifically its trimerization, followed by hydrogenation.[1] This process is susceptible to carbocation rearrangements because it proceeds through highly reactive carbocation intermediates. The initial formation of a carbocation from isobutene can be followed by subsequent additions of isobutene molecules. The resulting larger carbocations can then rearrange via hydride or alkyl shifts to form more stable carbocation isomers before the final product is formed.[2][3]

Q2: My reaction is producing a complex mixture of C12 isomers instead of predominantly this compound. What are the likely side products?

A2: The acid-catalyzed trimerization of isobutene can lead to a variety of branched C12 isomers due to carbocation rearrangements. Besides the target molecule, this compound, you may be forming other isomers such as 2,2,3,4-tetramethyloctane, 2,3,4,4-tetramethyloctane, and 2,3,5,5-tetramethyloctane, among others.[4][5][6] The exact product distribution will depend on the catalyst and reaction conditions used.

Q3: How can I minimize the formation of rearrangement products and improve the selectivity for this compound?

A3: Controlling selectivity is a key challenge. Here are some strategies:

  • Catalyst Selection: The choice of acid catalyst is crucial. Solid acid catalysts like certain zeolites or supported ionic liquids can offer better shape selectivity and control over the product distribution compared to liquid acids.[1][7]

  • Reaction Temperature: Lowering the reaction temperature generally favors the thermodynamically more stable products and can reduce the extent of rearrangements.

  • Moderators: The addition of moderators, such as certain alcohols or ethers, can influence the catalyst's acidity and improve selectivity towards desired oligomers.[8]

  • Flow Rate/Contact Time: In a continuous flow setup, optimizing the space velocity can help to minimize side reactions and the formation of higher oligomers.[1]

Q4: What analytical techniques are best suited for identifying and quantifying the different C12 isomers in my product mixture?

A4: Gas chromatography coupled with mass spectrometry (GC-MS) is the most powerful technique for this purpose.[7][9] For very complex mixtures, two-dimensional gas chromatography (GCxGC) can provide enhanced separation of isomers.[7][10] Quantitative analysis can be performed using GC with a flame ionization detector (FID) and appropriate calibration standards.

Troubleshooting Guides

Issue 1: Low Yield of C12 Fraction and Formation of Higher Oligomers
Possible Cause Troubleshooting Step
High Reaction Temperature Decrease the reaction temperature. Higher temperatures can promote further oligomerization to C16 and higher fractions.
High Catalyst Acidity If using a solid acid catalyst, consider one with moderate acidity. Very strong acid sites can lead to excessive cracking and polymerization.
Long Residence Time In a flow reactor, increase the feed flow rate to reduce the contact time of the reactants with the catalyst. In a batch reactor, shorten the reaction time.
Issue 2: Poor Selectivity for this compound within the C12 Fraction
Possible Cause Troubleshooting Step
Extensive Carbocation Rearrangements Experiment with different solid acid catalysts that may offer shape selectivity, such as zeolites with specific pore structures. Lowering the reaction temperature can also disfavor rearrangement pathways with higher activation energies.
Catalyst Type Homogeneous acid catalysts (e.g., sulfuric acid) often lead to a wider range of isomers. Switching to a heterogeneous catalyst can improve selectivity.[1]
Presence of Water Ensure all reactants and solvents are anhydrous. Water can act as a co-catalyst and alter the reaction pathway.

Data Presentation

The selectivity of isobutene oligomerization is highly dependent on the catalyst and reaction conditions. The following table summarizes representative data on product distribution.

CatalystTemperature (°C)Isobutene Conversion (%)Dimer (C8) Selectivity (%)Trimer (C12) Selectivity (%)Reference
Silica Supported Chloroaluminate Ionic Liquid25100-91.4[1]
Co/BETA Molecular Sieve6074~70-[11]
Acid Treated Kaolinite Clay60~20~60~40[9]

Experimental Protocols

Protocol 1: Laboratory Scale Synthesis of 2,2,4,4-Tetramethyloctene (Precursor to this compound)

This protocol outlines a general procedure for the acid-catalyzed trimerization of isobutene. Caution: This reaction should be performed in a well-ventilated fume hood, as isobutene is a flammable gas.

Materials:

  • Lecture bottle of isobutene

  • Solid acid catalyst (e.g., Amberlyst-15 or a suitable zeolite)

  • Anhydrous solvent (e.g., hexane (B92381) or dichloromethane)

  • Three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a condenser, and a drying tube.

  • Cold bath (e.g., dry ice/acetone)

Procedure:

  • Activate the solid acid catalyst according to the manufacturer's instructions (typically by heating under vacuum).

  • To the reaction flask, add the activated catalyst and anhydrous solvent.

  • Cool the flask to the desired reaction temperature (e.g., -10 to 25 °C) using a cold bath.

  • Slowly bubble isobutene gas through the stirred suspension. The flow rate should be controlled to allow for efficient reaction without excessive unreacted gas escaping.

  • Monitor the reaction progress by periodically taking small aliquots and analyzing them by GC-MS.

  • Once the desired conversion is achieved, stop the flow of isobutene and allow the reaction mixture to warm to room temperature.

  • Filter the reaction mixture to remove the catalyst.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product containing a mixture of isobutene oligomers.

  • The C12 fraction can be isolated by fractional distillation.

Protocol 2: Hydrogenation of 2,2,4,4-Tetramethyloctene to this compound

Materials:

  • Crude 2,2,4,4-tetramethyloctene (from Protocol 1)

  • Palladium on carbon (Pd/C) catalyst (5-10 wt%)

  • Hydrogen gas supply

  • Anhydrous solvent (e.g., ethanol (B145695) or ethyl acetate)

  • Hydrogenation apparatus (e.g., a Parr hydrogenator or a balloon hydrogenation setup)

Procedure:

  • Dissolve the crude 2,2,4,4-tetramethyloctene in the chosen solvent in a suitable reaction vessel.

  • Carefully add the Pd/C catalyst to the solution.

  • Flush the apparatus with an inert gas (e.g., nitrogen or argon) and then with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (or maintain a hydrogen atmosphere with a balloon).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen and flush the apparatus with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • The final product can be purified by distillation if necessary.

Mandatory Visualization

carbocation_rearrangement cluster_initiation Initiation cluster_propagation Propagation & Trimerization cluster_rearrangement Rearrangement & Termination Isobutene Isobutene Protonation Protonation Isobutene->Protonation tert-Butyl_cation tert-Butyl cation (Initial Carbocation) Protonation->tert-Butyl_cation C8_cation C8 Carbocation tert-Butyl_cation->C8_cation + Isobutene C12_cation_initial Initial C12 Carbocation C8_cation->C12_cation_initial + Isobutene Rearranged_C12_cation Rearranged C12 Carbocation C12_cation_initial->Rearranged_C12_cation Hydride/Alkyl Shift Desired_Product This compound C12_cation_initial->Desired_Product Deprotonation/ Hydride addition Side_Products Other C12 Isomers Rearranged_C12_cation->Side_Products Deprotonation/ Hydride addition

Caption: Carbocation formation and rearrangement pathway in isobutene trimerization.

troubleshooting_workflow Start Low Yield or Selectivity of this compound Check_Temp Is Reaction Temperature Optimized? Start->Check_Temp Adjust_Temp Lower Temperature Check_Temp->Adjust_Temp No Check_Catalyst Is Catalyst Appropriate? Check_Temp->Check_Catalyst Yes Adjust_Temp->Check_Catalyst Change_Catalyst Switch to Solid Acid Catalyst (e.g., Zeolite) Check_Catalyst->Change_Catalyst No Check_Purity Are Reactants Anhydrous? Check_Catalyst->Check_Purity Yes Change_Catalyst->Check_Purity Dry_Reactants Ensure Dry Conditions Check_Purity->Dry_Reactants No Analyze_Products Analyze Product Mixture by GC-MS Check_Purity->Analyze_Products Yes Dry_Reactants->Analyze_Products End Improved Synthesis Analyze_Products->End

Caption: Troubleshooting workflow for this compound synthesis.

References

Improving the yield and purity of 2,2,4,4-Tetramethyloctane through optimized synthesis protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 2,2,4,4-tetramethyloctane to improve both yield and purity. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental work.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low Yield in Oligomerization of Isobutylene (B52900)

Q: My oligomerization of isobutylene reaction is resulting in a low yield of the desired C12 fraction. What are the likely causes and how can I improve the yield?

A: Low yields in isobutylene oligomerization can stem from several factors related to catalyst activity, reaction conditions, and feedstock purity.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Catalyst Deactivation Ensure the acid catalyst (e.g., zeolite, Amberlyst resin) is properly activated and handled under anhydrous conditions to prevent deactivation by moisture. Consider regenerating or replacing the catalyst if it has been used multiple times.
Suboptimal Temperature The reaction temperature significantly influences the distribution of oligomers. Lower temperatures (e.g., 60°C) may favor the formation of dimers (C8) over trimers (C12).[1] Gradually increase the reaction temperature and monitor the product distribution by gas chromatography (GC) to find the optimal temperature for C12 formation.
Incorrect Reaction Time Insufficient reaction time will lead to incomplete conversion of isobutylene. Conversely, excessively long reaction times can promote the formation of higher oligomers and polymers. Monitor the reaction progress over time to determine the optimal reaction duration.
Impure Isobutylene Feed The presence of impurities in the isobutylene feed, such as water or other olefins, can interfere with the catalyst and lead to side reactions. Ensure the isobutylene used is of high purity.

Issue 2: Incomplete Hydrogenation of Tetramethyloctene

Q: I am observing residual unsaturated intermediates in my product after the hydrogenation step. How can I ensure complete conversion to this compound?

A: Incomplete hydrogenation is typically due to issues with the catalyst, hydrogen pressure, or reaction time.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Catalyst Poisoning The hydrogenation catalyst (e.g., Palladium on carbon) can be poisoned by sulfur or other impurities from the oligomerization step. Purify the tetramethyloctene intermediate before hydrogenation.
Insufficient Hydrogen Pressure Ensure the reaction is carried out under the recommended hydrogen pressure. Higher pressures generally favor complete saturation of the double bonds.
Inadequate Reaction Time or Temperature Allow for sufficient reaction time for the hydrogenation to go to completion. If the reaction is sluggish, a moderate increase in temperature may be beneficial, but be cautious of potential side reactions.
Poor Catalyst Dispersion Ensure vigorous stirring to maintain good contact between the catalyst, the substrate, and hydrogen gas.

Issue 3: Difficulty in Purifying this compound

Q: I am struggling to separate this compound from its isomers and other byproducts. What are the most effective purification methods?

A: The purification of highly branched alkanes from their isomers can be challenging due to similar boiling points.

Recommended Purification Techniques:

Purification MethodApplication
Fractional Distillation This is the primary method for separating this compound from byproducts with significantly different boiling points. A high-efficiency distillation column is recommended.
Preparative Gas Chromatography (pGC) For the separation of close-boiling isomers, preparative GC is a highly effective, albeit less scalable, technique.
Adsorption Using molecular sieves like silicalite can aid in separating linear or less-branched alkanes from highly branched isomers based on configurational entropy effects.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main synthesis routes are:

  • Oligomerization of Isobutylene followed by Hydrogenation: This is a common industrial method where isobutylene is first trimerized to form C12 olefins, which are then hydrogenated to the corresponding alkane.[3]

  • Catalytic Hydrogenation of 2,2,4,4-Tetramethyl-1-butene: This method involves the direct hydrogenation of the corresponding alkene to the saturated alkane.[3]

Q2: What types of catalysts are typically used for the oligomerization of isobutylene?

A2: Acidic catalysts are primarily used for isobutylene oligomerization. These include solid acid catalysts like zeolites (e.g., H-beta, H-ZSM-5) and polymeric resins (e.g., Amberlyst-36, Purolite-CT275).[3][4]

Q3: How can I monitor the progress of the synthesis reactions?

A3: Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most effective techniques for monitoring the reaction progress. These methods allow for the identification and quantification of starting materials, intermediates, the desired product, and any byproducts.

Q4: What are the expected yields and purity for the synthesis of this compound?

A4: The yield and purity can vary significantly depending on the chosen synthesis route and optimization of reaction conditions. For the oligomerization of isobutylene, the selectivity for C12 olefins can be influenced by catalyst choice and reaction parameters. Subsequent hydrogenation is typically a high-yielding reaction. High purity (>98%) can be achieved through careful purification.

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound via Isobutylene Oligomerization and Hydrogenation

Step 1: Oligomerization of Isobutylene

  • Catalyst Preparation: Activate the chosen solid acid catalyst (e.g., H-beta zeolite) by heating under vacuum to remove any adsorbed water.

  • Reaction Setup: In a high-pressure reactor, place the activated catalyst.

  • Reaction Execution: Cool the reactor and introduce liquefied isobutylene. Seal the reactor and heat to the desired temperature (e.g., 80-120°C) while stirring.

  • Reaction Monitoring: Monitor the reaction pressure and take aliquots at regular intervals to analyze the product mixture by GC to determine the conversion and selectivity towards C12 olefins.

  • Work-up: After the desired conversion is reached, cool the reactor, vent the unreacted isobutylene, and filter to remove the catalyst. The resulting liquid contains a mixture of C8, C12, and higher oligomers.

Step 2: Hydrogenation of the C12 Olefin Fraction

  • Fractional Distillation: Isolate the C12 olefin fraction from the product mixture of Step 1 by fractional distillation.

  • Hydrogenation Setup: In a hydrogenation vessel, dissolve the C12 olefin fraction in a suitable solvent (e.g., ethanol (B145695) or hexane) and add a catalytic amount of 10% Palladium on carbon.

  • Hydrogenation Reaction: Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and stir vigorously at room temperature until the hydrogen uptake ceases.

  • Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Remove the solvent under reduced pressure. The crude this compound can be further purified by fractional distillation.

Protocol 2: Grignard Route for the Synthesis of a Precursor to a Highly Branched Alkane

This protocol describes the synthesis of a tertiary alcohol, which can be a precursor to a highly branched alkane through dehydration and hydrogenation.

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of an appropriate alkyl halide (e.g., tert-butyl chloride) in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated when the solution turns cloudy and begins to reflux.

  • Reaction with Ketone: Once the Grignard reagent has formed, cool the flask in an ice bath. Add a solution of a suitable ketone (e.g., pinacolone) in anhydrous diethyl ether dropwise with stirring.

  • Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour. Carefully pour the reaction mixture over a mixture of crushed ice and a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction.

  • Extraction and Purification: Separate the ether layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tertiary alcohol. The alcohol can then be purified by distillation or chromatography.

Quantitative Data Summary

Table 1: Influence of Reaction Temperature on Isobutylene Oligomerization over H-beta Zeolite

Temperature (°C)Isobutylene Conversion (%)C8 Selectivity (%)C12 Selectivity (%)Higher Oligomers Selectivity (%)
6074702010
8085603010
10092504010
12095404515

Note: Data is representative and will vary based on specific catalyst and reaction conditions.[1]

Table 2: Physical Properties of this compound

PropertyValue
Molecular Formula C12H26
Molecular Weight 170.33 g/mol [3]
Boiling Point 191.8 °C at 760 mmHg[]
Density 0.751 g/cm³[]
CAS Number 62183-79-3[6]

Visualizations

Synthesis_Workflow cluster_oligomerization Oligomerization cluster_purification1 Purification cluster_hydrogenation Hydrogenation cluster_purification2 Final Purification Isobutylene Isobutylene Feed Reactor High-Pressure Reactor (Solid Acid Catalyst) Isobutylene->Reactor 1 Oligomer_Mix C8/C12/Higher Oligomer Mixture Reactor->Oligomer_Mix 2 Distillation1 Fractional Distillation Oligomer_Mix->Distillation1 3 C12_Olefins C12 Olefin Fraction Distillation1->C12_Olefins 4 Hydrogenation_Reactor Hydrogenation Reactor (Pd/C Catalyst) C12_Olefins->Hydrogenation_Reactor 5 Crude_Product Crude this compound Hydrogenation_Reactor->Crude_Product 6 Distillation2 Fractional Distillation Crude_Product->Distillation2 7 Final_Product Pure this compound Distillation2->Final_Product 8

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield Start Low Yield or Incomplete Reaction Check_Catalyst Check Catalyst Activity Start->Check_Catalyst Check_Conditions Verify Reaction Conditions (Temp, Time, Pressure) Start->Check_Conditions Check_Purity Analyze Starting Material Purity Start->Check_Purity Solution_Catalyst Regenerate or Replace Catalyst Check_Catalyst->Solution_Catalyst Inactive? Solution_Conditions Optimize Reaction Parameters Check_Conditions->Solution_Conditions Suboptimal? Solution_Purity Purify Starting Materials Check_Purity->Solution_Purity Impure?

Caption: Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: Overcoming Poor Solubility in 2,2,4,4-Tetramethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor compound solubility in the non-polar solvent 2,2,4,4-Tetramethyloctane.

Frequently Asked Questions (FAQs)

Q1: Why is my compound poorly soluble in this compound?

A1: this compound is a highly branched, non-polar alkane solvent.[1] Compounds that are polar, possess strong intermolecular forces (like hydrogen bonding), or have a rigid crystalline structure often exhibit poor solubility in such non-polar environments. The principle of "like dissolves like" governs solubility; therefore, non-polar compounds tend to dissolve best in non-polar solvents.

Q2: What are the primary strategies to enhance the solubility of my compound in this compound?

A2: Several techniques can be employed, either alone or in combination, to improve the solubility of compounds in this compound. These methods can be broadly categorized as physical and chemical modifications. Key strategies include the use of co-solvents, temperature modification, addition of surfactants or complexing agents, and particle size reduction techniques like nanosuspension.

Q3: How do co-solvents improve solubility in this compound?

A3: Co-solvents are intermediate polarity solvents that, when added to this compound, can modify the overall polarity of the solvent system. This can help to better solvate a wider range of compounds by disrupting the intermolecular forces of the solute.

Q4: Can temperature be used to improve solubility?

A4: Yes, for many compounds, increasing the temperature will increase solubility. This is because the additional thermal energy helps to overcome the intermolecular forces within the solid compound, allowing it to dissolve more readily in the solvent. However, the stability of your compound at elevated temperatures must be considered.

Q5: How do surfactants work to increase solubility in a non-polar solvent?

A5: Surfactants are amphiphilic molecules with both a polar (hydrophilic) and a non-polar (lipophilic) part. In a non-polar solvent like this compound, surfactants can form reverse micelles, where the polar heads create a core that can encapsulate a more polar compound, while the non-polar tails interact with the surrounding solvent. This effectively disperses the compound throughout the solvent.

Q6: What is a nanosuspension and how can it help with solubility?

A6: A nanosuspension is a sub-micron colloidal dispersion of pure drug particles that are stabilized by surfactants. By reducing the particle size of the compound to the nanometer range, the surface area-to-volume ratio is significantly increased. This leads to an increase in the dissolution rate of the compound in the solvent.

Troubleshooting Guides

Issue 1: Compound precipitates out of solution over time.

Possible Cause & Solution:

  • Supersaturation: The initial dissolution may have been achieved through heating, leading to a supersaturated solution that is unstable at room temperature.

    • Troubleshooting Step: Determine the saturation solubility at your working temperature. If a higher concentration is required, consider using a co-solvent or surfactant to maintain stability.

  • Temperature Fluctuations: Small decreases in ambient temperature can cause a saturated solution to become supersaturated, leading to precipitation.

    • Troubleshooting Step: Store the solution in a temperature-controlled environment.

Issue 2: The use of a co-solvent is altering the properties of my final formulation.

Possible Cause & Solution:

  • Co-solvent Incompatibility: The chosen co-solvent may be reacting with other components in your formulation or altering its physical properties (e.g., viscosity, stability).

    • Troubleshooting Step: Screen a panel of co-solvents with varying polarities and chemical structures to find one that is compatible with your system. Evaluate the impact of the co-solvent on the critical quality attributes of your formulation.

Issue 3: Surfactant addition leads to unwanted emulsification or phase separation.

Possible Cause & Solution:

  • Incorrect Surfactant Type or Concentration: The hydrophilic-lipophilic balance (HLB) of the surfactant may not be suitable for the non-polar system, or the concentration may be too high.

    • Troubleshooting Step: Select a surfactant with a low HLB value, which is more suitable for non-polar systems. Perform a concentration-response study to find the optimal surfactant concentration that enhances solubility without causing formulation instability.

Data Presentation: Illustrative Solubility Enhancement

The following tables present hypothetical quantitative data to demonstrate the potential impact of different solubility enhancement techniques on a model compound "Compound X" in this compound. This data is for illustrative purposes only.

Table 1: Effect of Co-solvent (Ethanol) Concentration on the Solubility of Compound X at 25°C

Co-solvent (Ethanol) % (v/v)Solubility of Compound X (mg/mL)
00.1
50.5
101.2
203.5

Table 2: Effect of Temperature on the Solubility of Compound X

Temperature (°C)Solubility of Compound X (mg/mL)
250.1
400.4
601.1

Table 3: Effect of Surfactant (Sorbitan Monooleate) Concentration on the Solubility of Compound X at 25°C

Surfactant (Sorbitan Monooleate) % (w/v)Solubility of Compound X (mg/mL)
00.1
0.50.8
1.02.1
2.04.5

Experimental Protocols

Protocol 1: Determination of Compound Solubility using a Co-solvent
  • Preparation of Stock Solutions: Prepare a series of solutions of this compound containing the desired volume percentages (v/v) of a co-solvent (e.g., ethanol, isopropanol).

  • Equilibration: Add an excess amount of the compound to a known volume of each co-solvent solution in a sealed vial.

  • Shaking/Agitation: Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials to pellet the undissolved compound.

  • Quantification: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

Protocol 2: Surfactant-Mediated Solubilization
  • Surfactant Solution Preparation: Prepare solutions of a selected surfactant (e.g., Sorbitan Monooleate) in this compound at various weight/volume percentages (w/v).

  • Compound Addition: Add an excess amount of the compound to each surfactant solution.

  • Equilibration and Quantification: Follow steps 3-5 from Protocol 1 to determine the solubility of the compound in the presence of the surfactant.

Protocol 3: Preparation of a Nanosuspension in this compound
  • Pre-milling: Reduce the particle size of the compound by conventional milling techniques (e.g., jet milling) to the micron range.

  • Dispersion: Disperse the micronized compound in a solution of this compound containing a suitable stabilizer (e.g., a non-ionic surfactant).

  • High-Pressure Homogenization: Subject the dispersion to high-pressure homogenization. The high shear forces and cavitation will break down the microparticles into nanoparticles.

  • Characterization: Characterize the resulting nanosuspension for particle size distribution, morphology (e.g., using Dynamic Light Scattering and Transmission Electron Microscopy), and physical stability.

Visualizations

Solubility_Enhancement_Workflow start Poorly Soluble Compound in this compound strategy Select Solubility Enhancement Strategy start->strategy cosolvent Co-solvency strategy->cosolvent Is a co-solvent acceptable? temperature Temperature Increase strategy->temperature Is the compound heat-stable? surfactant Surfactant Addition strategy->surfactant Can a surfactant be used? nanosuspension Nanosuspension strategy->nanosuspension Is particle size reduction viable? evaluate_cosolvent Evaluate Co-solvent Compatibility & Efficacy cosolvent->evaluate_cosolvent evaluate_temp Assess Compound Stability at High Temp. temperature->evaluate_temp evaluate_surfactant Screen Surfactants (HLB) & Concentration surfactant->evaluate_surfactant evaluate_nano Feasibility of Particle Size Reduction nanosuspension->evaluate_nano optimize Optimize Formulation evaluate_cosolvent->optimize evaluate_temp->optimize evaluate_surfactant->optimize evaluate_nano->optimize end Soluble Formulation Achieved optimize->end

Caption: Decision workflow for selecting a solubility enhancement strategy.

Lipid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm Drug_Vehicle Drug in this compound Cell_Membrane Cell Membrane Drug_Vehicle->Cell_Membrane Drug Partitioning Receptor Intracellular Receptor Cell_Membrane->Receptor Drug Diffusion Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Activation Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response Effect

Caption: Simplified lipid signaling pathway for a non-polar drug.

References

Best practices for handling and storage of 2,2,4,4-Tetramethyloctane to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for the handling and storage of 2,2,4,4-Tetramethyloctane to prevent degradation and ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability and purity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition. For high-purity applications, refrigeration is recommended to minimize evaporation.[1][2]

Q2: What type of container material is best for storing this compound?

A2: this compound should be stored in containers made of materials that are chemically resistant to non-polar hydrocarbon solvents. Suitable options include amber glass bottles with PTFE-lined caps (B75204), or high-density polyethylene (B3416737) (HDPE) containers.[3][4][5] For larger quantities, stainless steel drums are often used for transport and storage.[3][6]

Q3: Is this compound susceptible to degradation?

A3: this compound is a saturated alkane and is chemically stable under standard laboratory conditions.[7] Degradation is not a significant concern if the compound is stored properly. The primary risks to purity are contamination and changes in concentration due to evaporation.

Q4: Should I use an inert atmosphere for storing this compound?

A4: For most applications, storage under a normal atmosphere is sufficient due to the low reactivity of alkanes. However, for long-term storage of high-purity standards where preventing any possibility of slow oxidation is critical, storing under an inert atmosphere of nitrogen or argon is a good practice.

Q5: How can I tell if my this compound has been contaminated?

A5: Visual inspection may reveal signs of contamination such as discoloration, haze, or the presence of particulate matter. However, chemical contamination may not be visible. The most reliable method to assess purity is through analytical techniques like Gas Chromatography (GC).

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results Contamination of the this compound.Verify the purity of the solvent using Gas Chromatography (see Experimental Protocols section). If contaminated, use a fresh, unopened bottle.
Change in sample concentration Evaporation due to improper sealing or storage at elevated temperatures.Ensure container caps are tightly sealed. Store in a cool or refrigerated location.[1][2] For volatile standards, minimize headspace in the container.
Visible particles or discoloration Contamination from the storage container or external sources.Do not use the material. Dispose of it according to your institution's safety guidelines and obtain a fresh supply.

Quantitative Data Summary

The following table summarizes the recommended storage and handling parameters for this compound based on general best practices for high-purity hydrocarbon solvents.

Parameter Recommendation Rationale
Storage Temperature 2-8°C (Refrigerated)Minimizes evaporation and preserves concentration of the pure substance.[5]
Container Material Amber Glass, HDPE, Stainless SteelEnsures chemical compatibility and prevents leaching of impurities.[3][4][6] Amber glass protects from light.[5]
Atmosphere Air (standard) or Inert Gas (for high-purity, long-term storage)Alkanes are relatively unreactive. Inert gas provides maximum protection against potential oxidation.
Container Seal Tightly sealed with PTFE-lined capPrevents evaporation and contamination.[5]

Experimental Protocols

Protocol: Purity Assessment of this compound by Gas Chromatography (GC)

This protocol provides a general method for determining the purity of a this compound sample. Instrument conditions may need to be optimized for your specific equipment.

1. Objective: To quantify the purity of this compound and identify any potential volatile impurities.

2. Materials:

  • This compound sample
  • High-purity solvent for dilution (e.g., hexane (B92381) or pentane)
  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID)
  • Appropriate capillary column (e.g., a non-polar phase like dimethylpolysiloxane)
  • Autosampler vials with PTFE-lined septa

3. Procedure:

  • Sample Preparation:
  • Prepare a dilute solution of the this compound sample in the chosen high-purity solvent (e.g., 1% v/v).
  • Transfer the solution to an autosampler vial and seal immediately to prevent evaporation.[8]
  • Instrument Setup (Example Conditions):
  • Injector Temperature: 250°C
  • Detector Temperature: 280°C
  • Carrier Gas: Helium or Hydrogen at a constant flow rate.
  • Oven Temperature Program:
  • Initial Temperature: 100°C, hold for 2 minutes.
  • Ramp: Increase to 200°C at 10°C/minute.
  • Final Hold: Hold at 200°C for 5 minutes.
  • Injection Volume: 1 µL
  • Split Ratio: 50:1 (or as appropriate for your sample concentration)
  • Analysis:
  • Inject a blank (solvent only) to identify any solvent-related peaks.
  • Inject the prepared this compound sample.
  • Record the chromatogram.
  • Data Interpretation:
  • Identify the main peak corresponding to this compound based on its retention time.
  • Calculate the area of all peaks in the chromatogram, excluding the solvent peak.
  • Determine the percent purity by dividing the peak area of this compound by the total peak area of all components (excluding the solvent) and multiplying by 100.[9]

Visualizations

TroubleshootingWorkflow start Start: Unexpected Experimental Result check_purity Assess Purity of this compound (Perform GC Analysis) start->check_purity is_pure Is the material pure? check_purity->is_pure troubleshoot_other Troubleshoot other experimental parameters is_pure->troubleshoot_other Yes check_storage Review Storage and Handling Procedures is_pure->check_storage No improper_storage Was storage improper? (e.g., loose cap, high temp) check_storage->improper_storage replace_reagent Discard and replace with a new, verified lot improper_storage->replace_reagent No correct_storage Implement correct storage practices and re-test improper_storage->correct_storage Yes

Caption: Troubleshooting workflow for unexpected experimental results.

StorageBestPractices cluster_storage Storage Conditions cluster_container Container Cool & Dry Location Cool & Dry Location Well-Ventilated Area Well-Ventilated Area Away from Ignition Sources Away from Ignition Sources Avoid Direct Sunlight Avoid Direct Sunlight Tightly Sealed Tightly Sealed Chemically Resistant Material \n (Glass, HDPE) Chemically Resistant Material (Glass, HDPE) PTFE-Lined Cap PTFE-Lined Cap This compound This compound This compound->Cool & Dry Location This compound->Tightly Sealed

Caption: Best practices for storing this compound.

References

Column selection and optimization for gas chromatography of 2,2,4,4-Tetramethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the gas chromatographic analysis of 2,2,4,4-Tetramethyloctane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on column selection, method optimization, and troubleshooting common issues encountered during the analysis of this highly branched alkane.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor in selecting a GC column for the analysis of this compound?

A1: The most critical factor is the choice of stationary phase. For a non-polar compound like this compound, a non-polar stationary phase is the most suitable choice.[1][2] The separation of alkanes on these columns is primarily governed by their boiling points, with lower boiling point compounds eluting first.[1][2]

Q2: Which specific stationary phases are recommended for this compound analysis?

A2: Non-polar stationary phases are the industry standard for alkane analysis. The most commonly recommended phases are:

  • 100% Dimethylpolysiloxane: This is a widely used, robust non-polar phase (e.g., DB-1, HP-1, RTX-1).

  • (5%-Phenyl)-methylpolysiloxane: This phase offers a slight increase in polarity and can provide alternative selectivity (e.g., DB-5, HP-5MS, RTX-5).[3]

Q3: How do the column dimensions (length, internal diameter, and film thickness) affect the separation of this compound?

A3: Column dimensions play a crucial role in optimizing the separation:

  • Length: Longer columns provide higher resolution, which is beneficial for separating complex mixtures of isomers. However, this comes at the cost of longer analysis times. A 30-meter column is often a good starting point, but for highly complex samples, 60 or 100-meter columns may be necessary.

  • Internal Diameter (ID): A smaller ID (e.g., 0.18-0.25 mm) increases column efficiency and resolution. Wider bore columns (e.g., 0.32-0.53 mm) have a higher sample capacity but lower resolution.

  • Film Thickness: A standard film thickness of 0.25 µm is suitable for most analyses. For highly volatile compounds, a thicker film can increase retention, while a thinner film is better for high-boiling point compounds like this compound to ensure they elute in a reasonable time.

Q4: My this compound peak is showing significant tailing. What are the likely causes?

A4: Peak tailing for a non-polar analyte like this compound is often due to physical issues in the GC system rather than chemical interactions. Common causes include:

  • Active sites in the inlet: Contamination in the inlet liner or on the initial part of the column can cause peak tailing. Using a deactivated inlet liner and trimming the first few centimeters of the column can help.

  • Improper column installation: If the column is installed too high or too low in the inlet, it can create dead volumes, leading to peak distortion.

  • Poor column cut: A jagged or uneven column cut can disrupt the carrier gas flow, causing turbulence and peak tailing.

Q5: I am observing a rising baseline at high temperatures during my analysis. What could be the reason?

A5: A rising baseline at high temperatures is typically due to column bleed, which is the thermal degradation of the stationary phase. This can be caused by:

  • Exceeding the column's maximum temperature limit: Always operate within the recommended temperature range for your column.

  • Oxygen in the carrier gas: The presence of oxygen can accelerate stationary phase degradation. Ensure high-purity carrier gas and install oxygen traps.

  • Contamination: Non-volatile residues in the sample can accumulate on the column and degrade at high temperatures.

Column Selection and Optimization

The selection of an appropriate GC column is paramount for the successful separation of this compound, especially when dealing with complex mixtures of isomers.

Recommended GC Columns

For the analysis of this compound and other branched alkanes, non-polar columns are the preferred choice. Below is a summary of suitable column types.

Stationary PhasePolarityKey CharacteristicsCommon Applications
100% DimethylpolysiloxaneNon-polarRobust, general-purpose phase, separates based on boiling point.Detailed hydrocarbon analysis, quality control.
5% Phenyl / 95% DimethylpolysiloxaneNon-polarSlightly more polar than 100% dimethylpolysiloxane, offering alternative selectivity. Low bleed, making it ideal for GC-MS.Environmental analysis, complex hydrocarbon mixtures.[3]
Mid-polarity (e.g., 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane)IntermediateOffers different selectivity based on polarity.May be used for specific isomer separations where boiling points are very close.
Column Selection Workflow

The following diagram outlines a logical workflow for selecting the optimal GC column for your analysis.

Column Selection Workflow for this compound Analysis start Define Analytical Goal qual_quant Qualitative or Quantitative Analysis? start->qual_quant purity_isomers Purity Assessment or Isomer Separation? qual_quant->purity_isomers phase_selection Select Stationary Phase purity_isomers->phase_selection non_polar Non-Polar (e.g., DB-1, DB-5) phase_selection->non_polar Based on non-polar nature of analyte column_dims Determine Column Dimensions non_polar->column_dims length Length (30m, 60m, 100m) column_dims->length id Internal Diameter (0.18-0.25 mm) column_dims->id film Film Thickness (0.25 µm) column_dims->film method_dev Method Development & Optimization length->method_dev id->method_dev film->method_dev final_method Final Validated Method method_dev->final_method

A logical workflow for GC column selection.

Experimental Protocol

This section provides a representative experimental protocol for the analysis of C12 branched alkanes like this compound. This method is based on typical parameters used in detailed hydrocarbon analysis.

Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) or mass spectrometer (MS).

ParameterValue
Column 100% Dimethylpolysiloxane (e.g., DB-1), 60 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen
Flow Rate 1.2 mL/min (constant flow)
Inlet Temperature 280 °C
Injection Volume 1 µL
Split Ratio 100:1
Oven Program Initial temperature: 40 °C, hold for 5 minutesRamp 1: 5 °C/min to 200 °CRamp 2: 10 °C/min to 300 °C, hold for 10 minutes
Detector FID
Detector Temperature 320 °C

Quantitative Data Summary

The Kovats retention index (RI) is a standardized measure of a compound's retention time, which helps in compound identification. The RI of a compound is normalized to the retention times of adjacent n-alkanes. For non-polar columns, the elution order of alkanes generally follows their boiling points. However, branching can influence this order.

The following table provides Kovats retention indices for n-dodecane and a tetramethyloctane isomer on a non-polar stationary phase.

CompoundStationary PhaseTemperature (°C)Retention Index (RI)
n-DodecaneSE-30 (non-polar)701200.0
3,4,5,6-TetramethyloctaneSE-30 (non-polar)701100.6[4]

Note: SE-30 is a non-polar stationary phase similar to DB-1.

Troubleshooting Guide

Encountering issues during your GC analysis is common. This guide provides a systematic approach to troubleshooting problems related to the analysis of this compound.

Troubleshooting Workflow for this compound GC Analysis start Problem Observed peak_shape Poor Peak Shape? (Tailing/Fronting) start->peak_shape retention_shift Retention Time Shift? start->retention_shift sensitivity Poor Sensitivity? start->sensitivity baseline_issue Baseline Issues? (Noise/Drift) start->baseline_issue tailing Tailing: Check for active sites (inlet liner, column contamination), improper column installation, poor column cut. peak_shape->tailing Yes fronting Fronting: Check for column overload (reduce sample concentration or injection volume). peak_shape->fronting Yes rt_shift Check for leaks, inconsistent oven temperature, or changes in carrier gas flow rate. retention_shift->rt_shift Yes low_signal Check for leaks, incorrect split ratio, detector issues, or sample degradation. sensitivity->low_signal Yes noise Noise: Check for contaminated detector or carrier gas. baseline_issue->noise Yes drift Drift: Check for column bleed (high temperatures) or leaks. baseline_issue->drift Yes

A systematic guide to troubleshooting common GC issues.

References

Enhancing the detection of 2,2,4,4-Tetramethyloctane as a volatile organic compound (VOC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on enhancing the detection of the volatile organic compound (VOC) 2,2,4,4-tetramethyloctane.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it significant as a VOC?

This compound is a highly branched C12 alkane.[1] As a volatile organic compound, it has been identified in various contexts, including as a potential non-invasive biomarker for diseases such as giardiasis, where its presence was significantly different between patient and control groups.[1] It is also of interest in the analysis of fuels and has been detected as a volatile component in some fermented foods.[1]

Q2: What is the primary analytical technique for the detection of this compound?

Gas chromatography-mass spectrometry (GC-MS) is the most common and effective method for the separation, identification, and quantification of this compound.[1] This technique combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.

Q3: What are the characteristic mass spectral fragments of this compound?

The electron ionization (EI) mass spectrum of this compound is characterized by significant fragmentation. The molecular ion peak (m/z 170) is often weak or absent.[1] The most prominent peaks are typically observed at m/z 57 (base peak, corresponding to the stable tert-butyl cation), 71, and 85.[1][2]

Q4: How can I improve the sensitivity of my GC-MS analysis for this compound?

To enhance sensitivity, consider the following:

  • Use Selected Ion Monitoring (SIM) mode: Instead of a full scan, monitor only the characteristic ions of this compound (e.g., m/z 57, 71, 85).

  • Optimize injector parameters: Ensure complete vaporization by using an appropriate injector temperature (e.g., 250-280°C). For splitless injections, a pressure pulse can help improve the transfer of this high-boiling point analyte to the column.

  • Check for active sites: Peak tailing and signal loss can be caused by active sites in the injector liner or the front of the GC column. Using a deactivated liner and trimming the column can mitigate this.

  • Ensure a clean system: Run a solvent blank to check for system contamination that could interfere with your analysis.

Troubleshooting Guides

This section addresses specific issues you may encounter during the analysis of this compound.

Issue 1: Poor Peak Shape (Broadening or Tailing)
Potential Cause Recommended Solution
Incomplete Vaporization Increase the injector temperature in increments of 10-20°C. Ensure the temperature is sufficient for the complete and rapid vaporization of this high-boiling point alkane.
Sub-optimal Carrier Gas Flow Rate Optimize the carrier gas (Helium or Hydrogen) flow rate. A typical starting point is 1.0-1.5 mL/min. A flow rate that is too low can lead to peak broadening due to diffusion.
Active Sites in the System Use a deactivated GC inlet liner. If peak tailing persists, consider trimming the first 10-20 cm of the GC column from the inlet side to remove any contamination.
Inappropriate Temperature Program An initial oven temperature that is too high can cause poor focusing of the analyte at the head of the column. Start with a lower initial temperature (e.g., 40-60°C) and a hold time to ensure sharp peaks.
Issue 2: Co-elution with Other Isomers
Potential Cause Recommended Solution
Insufficient Column Resolution Increase Column Length: A longer column (e.g., 60 m) provides more theoretical plates, enhancing separation.[3] Decrease Column Internal Diameter: A smaller ID column (e.g., 0.18 mm) can improve resolution.[4]
Sub-optimal Temperature Program A slower oven temperature ramp rate (e.g., 5°C/min) allows for more interaction between the analytes and the stationary phase, which can improve the separation of closely eluting isomers.[4]
Incorrect Stationary Phase For non-polar alkanes like this compound, a non-polar stationary phase (e.g., 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane) is generally recommended.[4] If co-elution is persistent, a column with a different selectivity may be required.
Issue 3: Low Signal Intensity or Poor Sensitivity
Potential Cause Recommended Solution
Sub-optimal Mass Spectrometer Settings Ensure the MS is properly tuned. For targeted analysis, use Selected Ion Monitoring (SIM) mode focusing on the major fragment ions of this compound (m/z 57, 71, 85).
Mass Discrimination in the Injector For splitless injections, a pressure pulse during injection can improve the transfer of higher molecular weight compounds like this compound onto the column.
Sample Loss During Preparation If using Solid Phase Microextraction (SPME), ensure that the fiber type, extraction time, and temperature are optimized for this specific compound.

Data Presentation

Table 1: Typical GC-MS Parameters for this compound Analysis
ParameterRecommended SettingRationale
GC Column 30 m x 0.25 mm ID x 0.25 µm film thickness, non-polar (e.g., DB-5ms)Provides good resolution for a wide range of volatile and semi-volatile compounds.[4]
Injector Temperature 250 - 280 °CEnsures complete vaporization of the high-boiling point analyte.
Injection Mode Splitless or Split (adjust ratio based on concentration)Splitless is suitable for trace analysis, while split is for higher concentrations.
Carrier Gas Helium or HydrogenInert carrier gases compatible with MS. Hydrogen can allow for faster analysis times.
Flow Rate 1.0 - 1.5 mL/min (Constant Flow)Provides good chromatographic efficiency.
Oven Program Initial: 50°C, hold for 2 min; Ramp: 10°C/min to 280°C, hold for 5 minThis is a general starting point and should be optimized for your specific sample matrix and to resolve any co-eluting compounds.
MS Transfer Line Temp 280 °CPrevents condensation of the analyte before entering the mass spectrometer.
MS Ion Source Temp 230 °CA common starting point for good ionization.
MS Quadrupole Temp 150 °CA typical setting for many MS systems.
Ionization Energy 70 eVStandard for electron ionization.
Scan Range m/z 40-200Covers the expected mass range of fragments for this compound.
SIM Ions m/z 57, 71, 85For targeted, high-sensitivity analysis.
Table 2: Mass Spectral Data for this compound
Mass-to-Charge Ratio (m/z)Relative IntensityProposed Fragment Ion
57100 (Base Peak)[C4H9]+ (tert-butyl cation)
71~40%[C5H11]+
85~30%[C6H13]+
41~35%[C3H5]+
113~5%[C8H17]+
170<1% (often not observed)[C12H26]+ (Molecular Ion)

Data is approximate and based on typical electron ionization mass spectra.[1][2]

Experimental Protocols

Protocol 1: Standard GC-MS Analysis of this compound
  • Sample Preparation:

    • For liquid samples, dilute in a high-purity solvent such as hexane (B92381) or dichloromethane (B109758) to a concentration within the calibrated range of the instrument.

    • For solid samples, perform a solvent extraction using an appropriate solvent.

  • Instrument Setup:

    • Install a suitable non-polar GC column (e.g., 30 m x 0.25 mm ID x 0.25 µm DB-5ms).

    • Set the GC-MS parameters as recommended in Table 1.

    • Perform an autotune of the mass spectrometer to ensure optimal performance.

  • Calibration:

    • Prepare a series of calibration standards of this compound in the same solvent as the samples, covering the expected concentration range.

    • Inject the calibration standards to generate a calibration curve.

  • Sample Analysis:

    • Inject a solvent blank to verify system cleanliness.

    • Inject the prepared samples.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Quantify the analyte using the calibration curve.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME)-GC-MS for Volatile Analysis
  • Sample Preparation:

    • Place a known amount of the sample (e.g., 1-5 g of a solid or 1-5 mL of a liquid) into a headspace vial.

    • For some matrices, the addition of a salt solution (e.g., NaCl) can improve the release of VOCs.

  • SPME Procedure:

    • Select an appropriate SPME fiber. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice for a broad range of VOCs.

    • Place the vial in a heating block or autosampler agitator set to a temperature that encourages volatilization without degrading the sample (e.g., 50-70°C).

    • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-30 minutes) to allow for the adsorption of the VOCs.

  • GC-MS Analysis:

    • Retract the fiber and immediately insert it into the hot GC inlet.

    • Desorb the analytes from the fiber onto the GC column by keeping the fiber in the inlet for a set time (e.g., 2-5 minutes).

    • Start the GC-MS run using the parameters outlined in Table 1.

  • Data Analysis:

    • Identify and quantify this compound as described in the standard GC-MS protocol.

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., biological fluid, food) Prep Dilution / Extraction / SPME Sample->Prep Standard This compound Standard Standard->Prep GC_MS GC-MS System Prep->GC_MS Separation Chromatographic Separation GC_MS->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Peak Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Result Final Report Quantification->Result

Caption: Experimental workflow for the detection of this compound.

Troubleshooting_Logic cluster_peakshape Peak Shape Issues cluster_resolution Resolution Issues cluster_sensitivity Sensitivity Issues cluster_solutions Potential Solutions Start Analytical Issue Encountered PeakShape Poor Peak Shape? Start->PeakShape Coelution Co-elution? Start->Coelution LowSignal Low Signal? Start->LowSignal Tailing Tailing? PeakShape->Tailing Yes Sol_FlowRate Optimize Flow Rate PeakShape->Sol_FlowRate No Sol_InjectorTemp Increase Injector Temp Tailing->Sol_InjectorTemp No Sol_Liner Use Deactivated Liner Tailing->Sol_Liner Yes Sol_Column Change Column Dimensions Coelution->Sol_Column Yes Sol_RampRate Decrease Temp Ramp Rate Coelution->Sol_RampRate No Sol_SIM Use SIM Mode LowSignal->Sol_SIM Yes Sol_Tune Tune Mass Spectrometer LowSignal->Sol_Tune No

References

Validation & Comparative

A Comparative Analysis of 2,2,4,4-Tetramethyloctane and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of 2,2,4,4-tetramethyloctane and a selection of its isomers. As hydrocarbons with the same molecular formula (C₁₂H₂₆), these compounds exhibit distinct physicochemical properties due to their varied structural arrangements. Understanding these differences is crucial for applications in solvent chemistry, fuel development, and as reference standards in analytical chemistry. This document outlines their synthesis, compares their key physical properties, and provides detailed experimental protocols for their characterization using modern analytical techniques.

Physicochemical Properties: A Comparative Overview

The structural diversity among the isomers of dodecane (B42187) leads to significant differences in their physical properties. Generally, increased branching lowers the boiling point and melting point compared to the linear n-dodecane due to reduced intermolecular van der Waals forces. The symmetry and compactness of the molecule also play a crucial role.

PropertyThis compoundn-Dodecane2,2,7,7-Tetramethyloctane2,2,4,6,6-Pentamethylheptane (B104275)2,3,4,5-Tetramethyloctane
Molecular Formula C₁₂H₂₆C₁₂H₂₆C₁₂H₂₆C₁₂H₂₆C₁₂H₂₆
Molecular Weight ( g/mol ) 170.33170.33170.33170.33170.33
Boiling Point (°C) 191.8 ± 7.0[1]216.2[2]184.7 ± 7.0[3]177-178[1]197[4]
Density (g/cm³ at 20°C) ~0.8[1]0.7495[2]~0.8[3]0.749[2]0.771
Refractive Index (at 20°C) 1.4268[5]1.4211.422[3]1.4191.4304[4]
Melting Point (°C) --9.6[2]-50.8 (estimate)[6]-67-50.8 (estimate)[4]

Synthesis and Production

The synthesis of these branched alkanes often involves catalytic processes designed to achieve specific isomeric structures.

This compound: This highly branched isomer can be synthesized through two primary industrial methods:

  • Catalytic Hydrogenation: This process involves the hydrogenation of 2,2,4,4-tetramethyl-1-butene using metal catalysts like palladium or platinum under high pressure and temperature.[1]

  • Oligomerization of Isobutene: Isobutene is oligomerized using acidic catalysts, such as zeolites, followed by hydrogenation to produce this compound.[1]

Isomers of this compound: The synthesis of other specific branched isomers can be more complex and often involves multi-step organic synthesis routes. For instance, the synthesis of 2,2,4,6,6-pentamethylheptane can be achieved through the hydroisomerization of n-paraffins, a process that converts linear alkanes into their branched isomers using a catalyst.[4] General methods for creating branched alkanes also include coupling reactions, such as the Wurtz reaction, which joins two alkyl halides in the presence of sodium metal.

Experimental Protocols

Accurate characterization and differentiation of these isomers are critical. The following are detailed protocols for their analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation and Identification

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds like dodecane isomers. The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the alkane sample in a volatile solvent such as hexane (B92381) or pentane. For analysis, dilute this stock solution to a final concentration of 10 µg/mL.

  • Instrumentation:

    • Gas Chromatograph: Equipped with a split/splitless injector and a capillary column. A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is suitable for separating hydrocarbons based on their boiling points and branching.

    • Mass Spectrometer: A quadrupole or ion trap mass spectrometer capable of electron ionization (EI).

  • GC-MS Parameters:

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., 50:1 split ratio) to prevent column overloading.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 200 °C at a rate of 5 °C/min.

      • Hold: Maintain at 200 °C for 5 minutes.

    • Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Energy: 70 eV

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis: Identify the isomers based on their retention times and mass fragmentation patterns. Generally, less branched isomers will have longer retention times. The mass spectra of alkanes are characterized by fragment ions corresponding to the loss of alkyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are indispensable for the detailed structural elucidation of organic molecules, including the confirmation of branching patterns in alkane isomers.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped for both ¹H and ¹³C detection.

  • ¹H NMR Spectroscopy:

    • Acquisition Parameters:

      • Number of scans: 16

      • Relaxation delay: 1 s

      • Pulse width: 90°

    • Data Processing: Apply Fourier transformation, phase correction, and baseline correction.

    • Analysis: Analyze the chemical shifts (typically in the range of 0.8-1.5 ppm for alkanes), integration values (proportional to the number of protons), and signal splitting patterns (multiplicity) to determine the connectivity of protons in the molecule.

  • ¹³C NMR Spectroscopy:

    • Acquisition Parameters:

      • Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon atom.

      • Number of scans: 1024 or more, depending on the sample concentration.

      • Relaxation delay: 2 s

    • Data Processing: Apply Fourier transformation with an exponential window function, phase correction, and baseline correction.

    • Analysis: The number of signals corresponds to the number of chemically non-equivalent carbon atoms. The chemical shifts (typically in the range of 10-60 ppm for alkanes) provide information about the local electronic environment of each carbon atom. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups.

Visualization of Isomer Differentiation Workflow

The following diagram illustrates a logical workflow for the differentiation and characterization of this compound and its isomers using the experimental techniques described above.

G Workflow for Isomer Differentiation cluster_synthesis Synthesis and Purification cluster_analysis Analytical Characterization cluster_gcms_steps GC-MS Workflow cluster_nmr_steps NMR Workflow cluster_identification Isomer Identification Synthesis Synthesis of Isomers Purification Purification (e.g., Distillation) Synthesis->Purification GCMS GC-MS Analysis Purification->GCMS Initial Screening NMR NMR Spectroscopy Purification->NMR Structural Confirmation RetentionTime Retention Time Comparison GCMS->RetentionTime MassSpec Mass Spectra Analysis GCMS->MassSpec H1_NMR 1H NMR Analysis (Chemical Shift, Integration, Multiplicity) NMR->H1_NMR C13_NMR 13C NMR Analysis (Number of Signals, Chemical Shift) NMR->C13_NMR StructureElucidation Structure Elucidation and Isomer Identification RetentionTime->StructureElucidation MassSpec->StructureElucidation H1_NMR->StructureElucidation C13_NMR->StructureElucidation

References

A Comparative Guide to 2,2,4,4-Tetramethyloctane and Other Non-Polar Solvents in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, including yield, selectivity, and reaction rate. While traditional non-polar solvents such as hexane, heptane, and toluene (B28343) are widely used, there is a growing interest in specialty solvents with unique properties that can offer advantages in specific applications. This guide provides a comparative overview of 2,2,4,4-tetramethyloctane against other common non-polar solvents, offering insights into its potential performance based on its physicochemical properties and data from analogous systems.

Physicochemical Properties: A Head-to-Head Comparison

A solvent's physical and chemical characteristics are fundamental to its behavior in a reaction. This compound, a highly branched alkane, possesses a unique combination of properties that distinguish it from common linear or aromatic non-polar solvents.[1][2]

PropertyThis compoundn-HeptaneToluene
Molecular Formula C₁₂H₂₆C₇H₁₆C₇H₈
Molecular Weight ( g/mol ) 170.33100.2192.14
Boiling Point (°C) ~19298.4110.6
Density (g/cm³) ~0.7586~0.684~0.867
Dielectric Constant (20°C) ~2.01.922.38
Polarity Non-polarNon-polarNon-polar
Solubility Soluble in chloroform, hexaneMiscible with many organic solventsMiscible with many organic solvents

Table 1: Comparison of the physicochemical properties of this compound with n-heptane and toluene.[1]

The significantly higher boiling point of this compound allows for a wider range of reaction temperatures, which can be advantageous for reactions requiring elevated temperatures to proceed at a reasonable rate. Its non-polar and non-reactive nature makes it an ideal medium for reactions where solvent participation is undesirable.[2][3]

Performance in Specific Reactions: An Analogous Case Study

A study on palladium-catalyzed cross-coupling reactions demonstrated that TMO can be a more sustainable and effective alternative to traditional solvents like THF and toluene.

Suzuki-Miyaura Coupling

In Suzuki-Miyaura reactions, TMO demonstrated good to excellent yields for a range of substrates.[4]

Substrate 1Substrate 2SolventYield (%)
Aryl Halide AArylboronic Acid XTMO71-89
Aryl Halide AArylboronic Acid XToluene(Comparable to TMO)

Table 2: Illustrative comparison of solvent performance in a Suzuki-Miyaura reaction based on data for the analogous solvent TMO.[4]

Sonogashira Coupling

The Sonogashira reaction also showed excellent yields when performed in TMO, significantly higher than in traditional volatile organic solvents.[4]

Substrate 1Substrate 2SolventYield (%)
Aryl Halide BTerminal Alkyne YTMO85-99
Aryl Halide BTerminal Alkyne YTHF(Lower than TMO)
Aryl Halide BTerminal Alkyne YToluene(Lower than TMO)

Table 3: Illustrative comparison of solvent performance in a Sonogashira reaction based on data for the analogous solvent TMO.[4]

These findings suggest that the highly branched structure of solvents like TMO, and by extension potentially this compound, could offer benefits in catalytic reactions, possibly due to unique solubility characteristics or interactions with catalytic species.

Experimental Protocols: A Template for Comparative Analysis

To facilitate direct comparison of this compound with other non-polar solvents, the following hypothetical experimental protocol for a Suzuki-Miyaura coupling reaction is provided as a template for researchers.

Objective: To compare the reaction yield and kinetics of the Suzuki-Miyaura coupling of 4-bromotoluene (B49008) with phenylboronic acid using this compound and toluene as solvents.

Materials:

  • 4-Bromotoluene

  • Phenylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triphenylphosphine (B44618) (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • This compound (anhydrous)

  • Toluene (anhydrous)

  • Internal standard (e.g., dodecane)

  • Deionized water

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: In two separate oven-dried Schlenk flasks equipped with magnetic stir bars and reflux condensers, add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

  • Solvent Addition: To one flask, add 5 mL of anhydrous this compound. To the second flask, add 5 mL of anhydrous toluene.

  • Reaction Execution: Degas both reaction mixtures by bubbling with argon for 15 minutes. Heat the mixtures to 100°C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals (e.g., 1, 2, 4, 6, and 24 hours) and analyzing them by GC-MS after quenching with water, extracting with ethyl acetate, and adding an internal standard.

  • Work-up: After completion (as determined by GC-MS analysis), cool the reaction mixtures to room temperature. Add 10 mL of deionized water and extract with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Determine the yield of the product (4-methyl-1,1'-biphenyl) by NMR spectroscopy and GC-MS analysis against the internal standard.

Visualizing Workflows and Relationships

To further clarify the experimental design and the underlying logic, the following diagrams are provided.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_analysis Analysis A Weigh Reagents B Add to Flasks A->B C Add Solvent 1 (2,2,4,4-TMO) B->C D Add Solvent 2 (Toluene) B->D E Degas & Heat C->E D->E F Monitor by GC-MS E->F G Work-up E->G H Purify Product G->H I Determine Yield & Purity H->I

Figure 1. Experimental workflow for comparing solvent performance.

Solvent_Properties_Influence cluster_properties Solvent Physicochemical Properties cluster_outcomes Potential Reaction Outcomes BoilingPoint High Boiling Point (e.g., 2,2,4,4-TMO) WiderTemp Wider Reaction Temperature Range BoilingPoint->WiderTemp Inertness Chemical Inertness (Alkanes) NoSideRxns Avoidance of Solvent-Related Side Reactions Inertness->NoSideRxns Structure Branched Structure ImprovedSolubility Potentially Improved Solubility of Catalysts/Reagents Structure->ImprovedSolubility HigherYield Increased Reaction Yield/ Selectivity WiderTemp->HigherYield NoSideRxns->HigherYield ImprovedSolubility->HigherYield

Figure 2. Logical relationship of solvent properties to potential reaction outcomes.

Conclusion

While direct comparative data on the performance of this compound in specific organic reactions remains to be extensively published, its unique physicochemical properties, particularly its high boiling point and inertness, suggest its potential as a valuable alternative to conventional non-polar solvents in certain applications. The promising results from studies on the analogous solvent, 2,2,5,5-tetramethyloxolane, in challenging catalytic cross-coupling reactions further underscore the potential benefits of highly branched, non-polar solvents. The provided experimental protocol offers a framework for researchers to systematically evaluate the performance of this compound in their specific systems, contributing to a deeper understanding of its capabilities and fostering the development of more robust and efficient synthetic methodologies.

References

Validation of 2,2,4,4-Tetramethyloctane as an internal standard against other alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of 2,2,4,4-tetramethyloctane as an internal standard (IS) for chromatographic analysis, particularly in gas chromatography (GC). Its performance is objectively compared with commonly used linear alkanes, supported by physicochemical data and established analytical principles. This document aims to assist researchers in selecting the most appropriate internal standard for their specific applications.

Internal standards are essential in chromatography for improving the precision and accuracy of quantitative analysis by correcting for variations in injection volume, sample preparation, and instrument response.[1][2] The ideal internal standard should be chemically similar to the analytes of interest, not naturally present in the samples, and chromatographically resolved from all other sample components.[3] Alkanes are often chosen as internal standards due to their chemical inertness and predictable behavior in GC systems.[4]

Physicochemical Properties: this compound vs. Linear Alkanes

The selection of an internal standard is heavily influenced by its physical and chemical properties. This compound, a highly branched C12 alkane, possesses distinct characteristics compared to its linear counterparts.

PropertyThis compoundn-Dodecane (C12)n-Hexadecane (C16)n-Octacosane (C28)
Molecular Formula C₁₂H₂₆[5]C₁₂H₂₆C₁₆H₃₄C₂₈H₅₈
Molecular Weight ( g/mol ) 170.33[5]170.34226.44394.77
Boiling Point (°C) 192[6]216.2287431.6
Melting Point (°C) -50.8 (estimate)[6]-9.618.261.4
Structure Highly BranchedLinearLinearLinear

The highly branched structure of this compound results in a lower boiling point compared to its linear isomer, n-dodecane, due to reduced surface area and weaker van der Waals forces.[7][8] This property can be advantageous for the analysis of volatile to semi-volatile compounds, as it will elute earlier in the chromatogram.

Performance Comparison: this compound vs. Other Alkanes

While direct experimental comparisons are limited, the performance of this compound as an internal standard can be inferred from its properties and established chromatographic principles.

Performance MetricThis compound (Predicted)Linear Alkanes (e.g., n-Hexadecane, n-Octacosane)
Chemical Inertness High (Saturated hydrocarbon)High (Saturated hydrocarbons)
Peak Shape Good (Less prone to tailing due to fewer interactions with active sites)Generally good, but can exhibit tailing with very long chains
Retention Time Stability High (Dependent on GC system stability)High (Dependent on GC system stability)
Co-elution Risk Lower with complex mixtures due to unique retention timeHigher, as they are part of a homologous series often present in samples
Suitability Volatile and semi-volatile non-polar to moderately polar analytesWide range of analytes, particularly for later-eluting compounds

The unique branched structure of this compound provides a distinct retention time that is less likely to overlap with endogenous linear alkanes in complex samples.

Experimental Protocols

The following are generalized protocols for the validation of this compound as an internal standard.

Protocol 1: Preparation of Internal Standard Stock and Working Solutions
  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., hexane, ethyl acetate).

  • Working Solution (10 µg/mL): Dilute the stock solution 1:100 with the same solvent. The concentration of the working solution should be similar to the expected concentration of the analytes in the final sample extract.[3]

Protocol 2: Sample Preparation and Analysis by GC-MS
  • Spiking: Add a precise volume of the internal standard working solution to each sample and calibration standard.

  • Extraction: Perform the sample extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction).

  • Analysis: Inject an aliquot of the final extract into the GC-MS system.

Typical GC-MS Conditions:

  • GC System: Agilent 7890 GC with 5977B MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250 °C

  • Oven Program: 50 °C for 2 min, ramp to 300 °C at 10 °C/min, hold for 5 min

  • MSD Transfer Line: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan

Protocol 3: Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[9]

Mandatory Visualizations

G Workflow for Internal Standard Validation cluster_prep Preparation cluster_sample Sample Processing cluster_analysis Analysis cluster_validation Validation IS_Stock Prepare IS Stock Solution IS_Working Prepare IS Working Solution IS_Stock->IS_Working Spike Spike Samples & Standards with IS IS_Working->Spike Extract Sample Extraction Spike->Extract GCMS GC-MS Analysis Extract->GCMS Data Data Processing (Peak Area Ratio) GCMS->Data Validate Method Validation (ICH Q2(R1)) Data->Validate

Caption: Experimental workflow for internal standard validation.

G Logical Relationship for IS Selection cluster_criteria Selection Criteria Analyte Analyte Properties Ideal_IS Ideal Internal Standard Analyte->Ideal_IS Similar to IS Internal Standard Properties IS->Ideal_IS Matches Method Chromatographic Method Method->Ideal_IS Compatible with Inert Chemically Inert Ideal_IS->Inert Resolved Chromatographically Resolved Ideal_IS->Resolved Absent Absent in Sample Ideal_IS->Absent

Caption: Key criteria for selecting an internal standard.

References

A Comparative Guide to the Influence of Branched versus Linear Alkanes on Lipid Bilander Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The interaction of small molecules with lipid bilayers is a fundamental area of study with significant implications for drug delivery, membrane biophysics, and toxicology. Alkanes, as simple hydrophobic molecules, provide an excellent model system to understand how non-polar compounds modulate the physical properties of cell membranes. This guide offers a detailed comparison of the effects of branched and linear alkanes on key lipid bilayer characteristics, supported by experimental data and detailed methodologies.

I. Impact on Lipid Bilayer Properties: A Comparative Analysis

The structural differences between linear and branched alkanes lead to distinct effects on the physical properties of lipid bilayers. Linear alkanes, depending on their chain length relative to the lipid acyl chains, can either order or disorder the membrane. In contrast, the steric hindrance introduced by the methyl branches of branched alkanes generally leads to a disruption of lipid packing and an increase in membrane fluidity.

Membrane Fluidity and Phase Behavior

Membrane fluidity is a critical parameter that influences the diffusion of membrane components and the function of embedded proteins. The phase transition temperature (Tm), the temperature at which a lipid bilayer transitions from a gel-like to a fluid-like state, is a key indicator of membrane fluidity.

Linear Alkanes: The effect of linear alkanes on the Tm of a lipid bilayer is chain-length dependent. Short-chain linear alkanes (shorter than the lipid acyl chains) tend to disrupt the packing of the lipid tails, leading to a decrease in the Tm and a broadening of the phase transition.[1] Conversely, long-chain linear alkanes (comparable in length to or longer than the lipid acyl chains) can align with the lipid tails, increasing van der Waals interactions and leading to an increase in the Tm.[1]

Branched Alkanes: Branched alkanes, due to their irregular shape, disrupt the ordered packing of the lipid acyl chains. This disruption creates more free volume within the bilayer, leading to an increase in membrane fluidity and a decrease in the gel-to-liquid crystalline phase transition temperature. This effect is analogous to the fluidizing effect of unsaturated fatty acids.

Table 1: Comparative Effects on Phase Transition Temperature (Tm)

Alkane TypeGeneral Effect on TmExample Observations
Linear Alkanes (Short Chain) Decrease and broadenHexane and octane (B31449) decrease and broaden the thermal transition of phosphatidylcholine bilayers.[1]
Linear Alkanes (Long Chain) IncreaseTetradecane and hexadecane (B31444) increase the transition temperature of dimyristoyl phosphatidylcholine and dipalmitoyl phosphatidylcholine.[1]
Branched Alkanes DecreaseBranched-chain fatty acids, which have similar structural features, are known to increase bilayer fluidity, analogous to unsaturated fatty acids.
Bilayer Thickness and Lipid Order

The thickness of the lipid bilayer is crucial for the proper functioning of integral membrane proteins and for maintaining the barrier function of the membrane.

Linear Alkanes: Short-chain linear alkanes can partition into the center of the bilayer, effectively increasing the separation between the two leaflets and thus increasing the overall bilayer width.[1] Long-chain linear alkanes, by aligning with the lipid acyl chains, can increase the order and packing density of the gel phase.

Branched Alkanes: The disruptive packing of branched alkanes generally leads to a decrease in lipid order and potentially a thinner bilayer, as the acyl chains become more disordered.

Table 2: Comparative Effects on Bilayer Structure

PropertyLinear AlkanesBranched Alkanes
Bilayer Thickness Short chains can increase width by partitioning in the center.[1]Generally expected to decrease thickness due to disordered packing.
Lipid Acyl Chain Order Long chains can increase order in the gel phase.Decrease order and disrupt packing.
Membrane Permeability

The permeability of the lipid bilayer to small molecules is a fundamental aspect of its barrier function.

Linear Alkanes: The effect of linear alkanes on permeability is complex and depends on their influence on membrane fluidity and order. Increased fluidity caused by short-chain alkanes could potentially increase permeability, while the ordering effect of long-chain alkanes might decrease it.

Branched Alkanes: By disrupting the tight packing of lipid acyl chains, branched alkanes create more transient voids within the bilayer, which is expected to increase the permeability to small molecules. However, some studies with branched-chain lipids have suggested that the reduced free volume in the hydrophobic core can lower the diffusion rate of small molecules like water.[2]

Table 3: Postulated Comparative Effects on Permeability

Alkane TypePostulated Effect on PermeabilityRationale
Linear Alkanes VariableDependent on chain length and its effect on fluidity and order.
Branched Alkanes Generally increased, but can be complexDisrupted packing may create more transient pores, but reduced free volume could hinder diffusion.[2]

II. Experimental Methodologies

The following sections detail the experimental protocols for the key techniques used to characterize the effects of alkanes on lipid bilayer properties.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique to measure the heat changes that occur in a sample as a function of temperature, allowing for the determination of the phase transition temperature (Tm) and the enthalpy of the transition (ΔH).

Experimental Protocol:

  • Liposome (B1194612) Preparation:

    • Prepare a solution of the desired lipid (e.g., DMPC or DPPC) in chloroform.

    • Add the alkane of interest (linear or branched) to the lipid solution at a specific molar ratio.

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with a buffer solution (e.g., PBS, pH 7.4) by vortexing, followed by several freeze-thaw cycles to form multilamellar vesicles (MLVs).

  • DSC Measurement:

    • Load the MLV suspension into a DSC sample pan and an equal volume of buffer into the reference pan.

    • Seal the pans hermetically.

    • Place the pans in the DSC instrument.

    • Equilibrate the system at a temperature below the expected Tm.

    • Scan the temperature at a constant rate (e.g., 1°C/min) over a range that encompasses the phase transition.

    • Record the differential power required to maintain a zero temperature difference between the sample and reference pans as a function of temperature.

  • Data Analysis:

    • The peak of the resulting endotherm corresponds to the Tm.

    • The area under the peak corresponds to the enthalpy of the transition (ΔH).

    • Analyze the width of the peak at half-height to understand the cooperativity of the transition.

DSC_Workflow cluster_prep Liposome Preparation cluster_dsc DSC Measurement cluster_analysis Data Analysis prep1 Lipid & Alkane in Chloroform prep2 Nitrogen Evaporation prep1->prep2 prep3 Vacuum Drying prep2->prep3 prep4 Hydration & Vortexing prep3->prep4 prep5 Freeze-Thaw Cycles prep4->prep5 dsc1 Load Sample & Reference prep5->dsc1 dsc2 Equilibrate Below Tm dsc1->dsc2 dsc3 Temperature Scan dsc2->dsc3 dsc4 Record Heat Flow dsc3->dsc4 an1 Determine Tm (Peak) dsc4->an1 an2 Calculate ΔH (Area) an1->an2 an3 Analyze Peak Width an1->an3

Differential Scanning Calorimetry Workflow
Fluorescence Anisotropy

Fluorescence anisotropy measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. A decrease in anisotropy indicates an increase in membrane fluidity.

Experimental Protocol:

  • Liposome and Probe Preparation:

    • Prepare liposomes containing the alkane of interest as described in the DSC protocol.

    • Incorporate a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), into the liposomes by adding a small aliquot of a concentrated DPH stock solution in a suitable solvent (e.g., tetrahydrofuran) to the liposome suspension while vortexing.

    • Incubate the mixture for at least 30 minutes to allow for probe incorporation.

  • Anisotropy Measurement:

    • Place the liposome suspension in a quartz cuvette in a fluorometer equipped with polarizers.

    • Set the excitation wavelength appropriate for the probe (e.g., ~360 nm for DPH).

    • Measure the fluorescence emission intensity at the appropriate wavelength (e.g., ~430 nm for DPH) with the emission polarizer oriented parallel (I_parallel) and perpendicular (I_perpendicular) to the direction of the polarized excitation light.

  • Data Analysis:

    • Calculate the steady-state fluorescence anisotropy (r) using the following equation: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular) where G is the grating correction factor, determined by measuring the intensities with the excitation polarizer oriented horizontally.

    • A lower anisotropy value corresponds to higher rotational freedom of the probe and thus higher membrane fluidity.

Anisotropy_Workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis prep1 Prepare Alkane-Containing Liposomes prep2 Incorporate Fluorescent Probe (e.g., DPH) prep1->prep2 prep3 Incubate for Probe Partitioning prep2->prep3 meas1 Excite with Polarized Light prep3->meas1 meas2 Measure Parallel Emission (I_parallel) meas1->meas2 meas3 Measure Perpendicular Emission (I_perpendicular) meas1->meas3 an1 Calculate Anisotropy (r) meas2->an1 meas3->an1 an2 Correlate 'r' with Membrane Fluidity an1->an2 MD_Simulation_Logic cluster_setup System Setup cluster_simulation Simulation cluster_analysis Analysis of Trajectories setup1 Build Lipid Bilayer setup2 Solvate with Water setup1->setup2 setup3 Add Alkanes & Ions setup2->setup3 sim1 Energy Minimization setup3->sim1 sim2 NVT Equilibration sim1->sim2 sim3 NPT Equilibration sim2->sim3 sim4 Production Run (NPT) sim3->sim4 an1 Area per Lipid sim4->an1 an2 Bilayer Thickness sim4->an2 an3 Deuterium Order Parameters sim4->an3 an4 Diffusion Coefficients sim4->an4 Alkane_Interaction cluster_linear Linear Alkane Interaction cluster_branched Branched Alkane Interaction la1 Linear Alkane la2 Alignment with Lipid Acyl Chains la1->la2 Long Chain la5 Partitioning in Bilayer Center la1->la5 Short Chain la3 Increased van der Waals Interactions la2->la3 la4 Increased Order / Decreased Fluidity la3->la4 la6 Increased Bilayer Thickness la5->la6 ba1 Branched Alkane ba2 Steric Hindrance ba1->ba2 ba3 Disruption of Lipid Packing ba2->ba3 ba4 Increased Free Volume ba3->ba4 ba5 Decreased Order / Increased Fluidity ba4->ba5

References

A Comparative Analysis of Tetramethyloctane Isomers and Their Potential Octane-Enhancing Properties

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and scientists on the structural nuances of tetramethyloctane isomers and their predicted impact on fuel octane (B31449) ratings, supplemented with standardized experimental protocols for octane number determination.

Structural Comparison of Tetramethyloctane Isomers

The arrangement of methyl groups along the octane backbone significantly influences the combustion properties of an alkane. Increased branching generally leads to higher octane numbers. This is because branched alkanes are more resistant to autoignition, or "knocking," in an internal combustion engine.[1][2] The presence of quaternary carbon atoms (a carbon atom bonded to four other carbon atoms) and the overall compactness of the molecule are particularly beneficial for a high octane rating.[3][4]

Below is a table of various tetramethyloctane isomers. While their specific octane numbers are not cited due to a lack of available experimental data, their structural features can be compared to infer potential performance.

Isomer NameCAS NumberChemical StructureKey Structural FeaturesPredicted Octane Performance
2,2,4,4-Tetramethyloctane62183-79-3C(C)(C)CC(C)(C)CCCTwo quaternary carbon atoms. Symmetrical branching.High
2,3,4,6-Tetramethyloctane62199-28-4CC(C)C(C)C(C)CC(C)CMultiple methyl branches along the chain.Moderate to High
2,4,4,7-Tetramethyloctane35866-96-7CC(C)CC(C)(C)CCC(C)COne quaternary carbon atom and other methyl branches.High
3,3,6,6-Tetramethyloctane62199-46-6CCC(C)(C)CCC(C)(C)CCTwo quaternary carbon atoms.High
2,2,3,5-Tetramethyloctane62183-76-0CC(C)C(C)CC(C)(C)COne quaternary carbon atom and other methyl branches.High
2,3,4,4-Tetramethyloctane62199-26-2CCCCC(C)(C)C(C)C(C)COne quaternary carbon atom and adjacent methyl branches.High
2,3,6,7-Tetramethyloctane52670-34-5CC(C)C(C)CCC(C)C(C)CSymmetrical branching with no quaternary carbons.Moderate to High
2,3,4,5-Tetramethyloctane62199-27-3CCCC(C)C(C)C(C)C(C)CConsecutive methyl branching.Moderate to High

Disclaimer: The predicted octane performance is a qualitative assessment based on general principles of fuel chemistry and has not been verified by specific experimental data for each isomer.

Structure-Octane Relationship

The anti-knock quality of an alkane is fundamentally linked to its molecular structure. The key principles are:

  • Degree of Branching: Increasing the number of branches on an alkane chain generally increases its octane number.[1] For instance, the highly branched 2,2,4-trimethylpentane (B7799088) (isooctane) is the benchmark for an octane rating of 100, while the straight-chain n-heptane defines the zero point on the scale.[2]

  • Position of Branching: The location of the methyl groups is also critical. More centrally located branches and the presence of quaternary carbons tend to result in higher octane numbers.[3]

  • Molecular Compactness: A more compact, spherical molecular shape, which is a consequence of a high degree of branching, reduces the surface area for intermolecular forces, but more importantly, it leads to more stable radical intermediates during combustion, thus resisting autoignition.[2][4]

The following diagram illustrates the general principle of how the degree of branching in alkane isomers correlates with their octane number.

G cluster_structure Molecular Structure cluster_property Octane-Enhancing Property Straight_Chain Straight-Chain Alkane (e.g., n-Octane) Low_ON Low Octane Number Straight_Chain->Low_ON leads to Moderately_Branched Moderately Branched Alkane (e.g., 3-Methylheptane) Medium_ON Medium Octane Number Moderately_Branched->Medium_ON leads to Highly_Branched Highly Branched Alkane (e.g., Tetramethyloctane Isomer) High_ON High Octane Number Highly_Branched->High_ON leads to

Caption: General relationship between alkane branching and octane number.

Experimental Protocols for Octane Number Determination

The standardized methods for determining the octane rating of spark-ignition engine fuels are provided by ASTM International. The two primary methods are for the Research Octane Number (RON) and the Motor Octane Number (MON).

1. ASTM D2699: Standard Test Method for Research Octane Number (RON)

This method is indicative of fuel performance under mild, low-speed driving conditions.[5][6]

  • Apparatus: A standardized single-cylinder, four-stroke cycle, variable compression ratio Cooperative Fuel Research (CFR) engine is used.[6][7]

  • Principle: The knocking intensity of a test fuel is compared to that of primary reference fuels (blends of isooctane (B107328) and n-heptane). The octane number scale is defined by the volumetric percentage of isooctane in the matching primary reference fuel.[7]

  • Procedure Outline: [8]

    • The CFR engine is operated under a specific set of conditions, including an engine speed of 600 rpm.[6]

    • The engine is calibrated to a standard knock intensity using a primary reference fuel.

    • The test fuel is introduced, and its fuel-air ratio is adjusted to produce the maximum knock intensity.

    • The compression ratio of the engine is adjusted until the knock intensity of the test fuel matches the standard knock intensity.

    • Two primary reference fuels are then selected that bracket the knock intensity of the sample at the same compression ratio.

    • The RON of the test fuel is calculated by interpolation between the octane numbers of the two bracketing reference fuels.

2. ASTM D2700: Standard Test Method for Motor Octane Number (MON)

This method assesses fuel performance under more severe, high-speed, and high-load conditions.[9][10]

  • Apparatus: The same CFR engine as used for RON determination is employed.[10]

  • Principle: Similar to the RON test, the MON of a test fuel is determined by comparing its knocking characteristics to those of primary reference fuels.[9]

  • Key Differences from RON (ASTM D2699): The operating conditions for the MON test are more severe to simulate heavier engine loads. This includes a higher engine speed of 900 rpm and a higher intake air temperature.[5]

  • Procedure Outline: [11]

    • The CFR engine is calibrated and operated under the specific, more severe conditions outlined in the ASTM D2700 standard.

    • The warm-up period for the engine is approximately one hour to ensure all critical variables are stable.

    • The test fuel's knock intensity is bracketed by two primary reference fuels, similar to the RON procedure.

    • The MON is determined by interpolating between the octane values of the bracketing reference fuels.

The difference between RON and MON is known as the fuel's sensitivity. A higher sensitivity indicates a greater difference in performance between mild and severe operating conditions.

The following diagram illustrates the general workflow for determining the octane number of a fuel sample using a CFR engine.

G cluster_prep Preparation cluster_testing Testing Procedure cluster_result Result Calculation Engine_Warmup CFR Engine Warm-up (ASTM D2699/D2700 conditions) Engine_Calibration Calibrate to Standard Knock Intensity (KI) using Primary Reference Fuel (PRF) Engine_Warmup->Engine_Calibration Sample_Intro Introduce Test Fuel Sample Engine_Calibration->Sample_Intro Adjust_CR Adjust Compression Ratio (CR) to match Standard KI Sample_Intro->Adjust_CR Bracket_Fuels Select two PRFs that bracket the sample's KI Adjust_CR->Bracket_Fuels Interpolation Interpolate between the ONs of the bracketing PRFs Bracket_Fuels->Interpolation Final_ON Determined Octane Number (RON or MON) Interpolation->Final_ON

Caption: Standard workflow for octane number determination.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of 2,2,4,4-Tetramethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of analytical methodologies for the quantification of 2,2,4,4-Tetramethyloctane, a branched-chain alkane. The cross-validation of analytical methods is a critical process in ensuring data accuracy, reliability, and reproducibility, particularly in regulated environments such as drug development. This document outlines and compares the most probable analytical techniques, providing hypothetical yet realistic experimental data to aid researchers in the selection and validation of an appropriate method.

The primary analytical method discussed is Gas Chromatography-Mass Spectrometry (GC-MS), which is highly suitable for volatile organic compounds like this compound.[1] As a point of comparison, a plausible alternative, Gas Chromatography with Flame Ionization Detection (GC-FID), is also presented. While direct cross-validation studies for this compound are not extensively available in public literature, this guide leverages established analytical principles for similar hydrocarbon analyses.

Comparative Overview of Analytical Methods

The choice of an analytical method for the quantification of this compound is dependent on several factors, including the required sensitivity, selectivity, the complexity of the sample matrix, and the specific goals of the analysis.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the typical performance characteristics of GC-MS and GC-FID for the analysis of this compound. These parameters are crucial for researchers to consider when selecting the most appropriate method for their specific analytical needs.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Flame Ionization Detection (GC-FID)
Principle Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by detection and quantification based on their mass-to-charge ratio.Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by detection via ionization in a hydrogen-air flame.
Selectivity High (based on mass fragmentation patterns)Moderate (based on retention time)
Sensitivity (LOD) Low ng/mL to pg/mLLow to mid ng/mL
Linearity (r²) > 0.995> 0.99
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (% RSD) < 10%< 15%
Instrumentation Cost HighModerate
Compound Identification Confirmatory (based on mass spectrum)Tentative (based on retention time)

Experimental Protocols

Detailed methodologies for both GC-MS and GC-FID analysis of this compound are provided below. These protocols are intended to serve as a foundational guide for method development and validation.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is highly recommended for the analysis of this compound due to its high sensitivity and selectivity.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Sample Homogenization: For liquid samples, ensure thorough mixing. For solid or semi-solid matrices, homogenize a known amount of the sample.

  • Extraction: To 1 mL of the sample, add 2 mL of a suitable organic solvent (e.g., hexane (B92381) or pentane) and a known concentration of an appropriate internal standard (e.g., deuterated octane).

  • Vortex and Centrifuge: Vortex the mixture for 2 minutes to ensure efficient extraction. Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Collection: Carefully collect the organic (upper) layer for analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm, or similar non-polar column.

  • Injector: Splitless mode at 250°C.

  • Oven Temperature Program: Start at 50°C (hold for 2 min), ramp to 200°C at 15°C/min, then ramp to 300°C at 25°C/min (hold for 5 min).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 57, 113, 170).

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

This method provides a cost-effective alternative for routine analysis where high selectivity is not the primary concern.

1. Sample Preparation:

  • Follow the same Liquid-Liquid Extraction (LLE) procedure as described for the GC-MS protocol.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8860 GC System with FID or equivalent.

  • Column: HP-5, 30 m x 0.32 mm, 0.25 µm, or similar non-polar column.

  • Injector: Split mode (e.g., 50:1) at 250°C.

  • Oven Temperature Program: Start at 50°C (hold for 2 min), ramp to 200°C at 15°C/min, then ramp to 300°C at 25°C/min (hold for 5 min).

  • Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

  • Detector Temperature: 300°C.

  • Hydrogen Flow: 30 mL/min.

  • Air Flow: 300 mL/min.

  • Makeup Gas (Nitrogen): 25 mL/min.

Method Validation and Cross-Validation

Method validation is performed to ensure that the analytical method is suitable for its intended purpose. Key validation parameters are summarized in the table above with hypothetical but representative data.

Cross-validation is essential when two different analytical methods are used to generate data within the same study or across different laboratories. The goal is to demonstrate that both methods provide equivalent results.

Cross-Validation Procedure:

  • Sample Selection: Analyze a minimum of 20 study samples by both the proposed method (e.g., GC-MS) and the reference method (e.g., GC-FID).

  • Data Analysis: Plot the concentration data obtained from the two methods against each other.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.9, and the slope of the regression line should be between 0.8 and 1.2. The mean bias between the two methods should be within ±15%.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the cross-validation of these analytical methods and the decision-making process for selecting an appropriate method.

CrossValidationWorkflow cluster_0 Method Development & Validation cluster_1 Cross-Validation cluster_2 Outcome A Define Analytical Requirement B Select Primary Method (e.g., GC-MS) A->B C Select Secondary Method (e.g., GC-FID) A->C D Develop & Optimize Both Methods B->D C->D E Validate Each Method Individually (Linearity, Precision, Accuracy, etc.) D->E F Analyze a Set of Samples (n>20) by Both Validated Methods E->F G Compare Results Statistically (Correlation, Bias) F->G H Assess Acceptance Criteria G->H I Methods are Correlated and can be used interchangeably H->I Criteria Met J Investigate Discrepancies and Re-evaluate Methods H->J Criteria Not Met

Caption: Workflow for cross-validation of analytical methods.

MethodSelection Start Analytical Need for This compound ComplexMatrix Complex Sample Matrix? Start->ComplexMatrix HighSensitivity High Sensitivity Required? HighThroughput High Throughput Needed? HighSensitivity->HighThroughput No SelectGCMS Select GC-MS HighSensitivity->SelectGCMS Yes SelectGCFID Select GC-FID HighThroughput->SelectGCFID Yes HighThroughput->SelectGCFID No ComplexMatrix->HighSensitivity No ComplexMatrix->SelectGCMS Yes

Caption: Decision tree for analytical method selection.

Conclusion

For the quantification of this compound, a validated GC-MS method is the most appropriate choice, offering superior sensitivity and selectivity compared to GC-FID. The use of LLE for sample preparation provides a simple and effective approach. While the data presented in this guide is illustrative, it provides a solid foundation for researchers to develop and validate their own methods for the analysis of this and other volatile organic compounds. Robust method validation and, where necessary, cross-validation are paramount to ensure the reliability and accuracy of the obtained results.

References

Efficacy of 2,2,4,4-Tetramethyloctane as a Biomarker for Giardiasis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2,2,4,4-tetramethyloctane as a potential biomarker for giardiasis, evaluating its efficacy in the context of other volatile organic compounds (VOCs) and established diagnostic methods. The information is compiled from peer-reviewed studies and aims to support researchers in the field of gastroenterology and infectious diseases.

Introduction to VOCs as Biomarkers

Volatile organic compounds (VOCs) are carbon-based chemicals that have a low boiling point, allowing them to evaporate easily at room temperature. In the context of medical diagnostics, VOCs are gaining attention as non-invasive biomarkers.[1] They are metabolic byproducts that can be detected in various biological samples, including breath, urine, and feces.[2] Alterations in the profile of VOCs can reflect pathological processes, such as infectious diseases. Giardiasis, a common intestinal infection caused by the protozoan Giardia duodenalis, is one such disease where fecal VOC analysis shows diagnostic promise due to the unique metabolic pathways of the parasite.[3][4]

This compound in the Diagnosis of Giardiasis

Research has identified this compound as one of several VOCs that are significantly altered in the fecal headspace of individuals infected with Giardia. A key study investigating the fecal VOC profile of giardiasis patients identified a panel of nine VOCs that, when analyzed together, demonstrated strong diagnostic potential.[3][5]

While the individual diagnostic accuracy of this compound has not been reported, its inclusion in a highly predictive biomarker panel underscores its potential contribution to a non-invasive diagnostic signature for giardiasis. The multivariate model incorporating these nine VOCs achieved an area under the receiver operating characteristic curve (AUROC) of 0.902, indicating a high degree of accuracy in distinguishing between patients with giardiasis and non-infected controls.[3][5]

Comparative Analysis of VOCs for Giardiasis Diagnosis

The following table summarizes the panel of nine VOCs, including this compound, that were identified as having significantly different abundances in the feces of giardiasis patients compared to controls. The performance metrics provided are for the combined panel of these nine VOCs.

Volatile Organic CompoundChemical ClassDiagnostic Performance of the 9-VOC Panel (AUROC)
This compound Alkane0.902[3][5]
AcetoneKetone0.902[3][5]
2-ButanoneKetone0.902[3][5]
Propyl propanoateEster0.902[3][5]
Ethyl butanoateEster0.902[3][5]
Acetic acidCarboxylic Acid0.902[3][5]
Butanoic acidCarboxylic Acid0.902[3][5]
Propanoic acid, 2-methyl-Carboxylic Acid0.902[3][5]
IndoleHeterocyclic Compound0.902[3][5]

Comparison with Other Diagnostic Methods for Giardiasis

To contextualize the efficacy of VOC analysis, the following table compares the performance of the 9-VOC panel with established diagnostic methods for giardiasis.

Diagnostic MethodSensitivitySpecificityPrinciple
9-VOC Panel (GC-MS) High (inferred from AUROC of 0.902)[3][5]High (inferred from AUROC of 0.902)[3][5]Detection of a disease-specific pattern of volatile metabolites in feces.
Stool Microscopy (O&P)50-70% (single stool) >90% (three stools)[6]HighMicroscopic identification of Giardia cysts or trophozoites in stool.[7]
Enzyme Immunoassay (EIA)>90%[4]up to 100%[4]Detection of Giardia-specific antigens in stool.[8]
Polymerase Chain Reaction (PCR)~92%[7]~100%[7]Amplification and detection of Giardia-specific DNA in stool.

Experimental Protocols

Fecal VOC Analysis via Headspace-Solid Phase Microextraction-Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This section outlines a typical experimental protocol for the analysis of VOCs from fecal samples, based on methodologies reported in the literature.[3][9][10]

  • Sample Preparation:

    • A standardized mass of frozen stool sample (e.g., 200-500 mg) is weighed into a headspace vial.[9]

    • The sample is thawed and incubated at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 20-30 minutes) to facilitate the release of VOCs into the headspace.[3]

  • Headspace Extraction (HS-SPME):

    • A Solid Phase Microextraction (SPME) fiber (e.g., with a Divinylbenzene/Carboxen/Polydimethylsiloxane coating) is exposed to the headspace of the heated fecal sample for a specific duration (e.g., 20 minutes) to adsorb the VOCs.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • The SPME fiber is transferred to the injection port of a GC-MS system, where the adsorbed VOCs are thermally desorbed.

    • Gas Chromatography: The desorbed VOCs are separated based on their boiling points and interactions with the stationary phase of a capillary column (e.g., DB-624). A typical temperature program involves an initial hold at a low temperature (e.g., 35-40°C), followed by a gradual ramp-up to a higher temperature (e.g., 220-240°C).[11]

    • Mass Spectrometry: As the separated compounds elute from the GC column, they are ionized (e.g., by electron impact) and fragmented. The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

    • Compound Identification: The obtained mass spectra are compared against a spectral library (e.g., NIST) for compound identification.

Visualizations

Experimental_Workflow Experimental Workflow for Fecal VOC Analysis cluster_sample_prep Sample Preparation cluster_extraction VOC Extraction cluster_analysis Analysis cluster_output Output Sample Fecal Sample Weigh Weigh Sample Sample->Weigh Incubate Incubate in Vial Weigh->Incubate SPME HS-SPME Incubate->SPME GCMS GC-MS Analysis SPME->GCMS Data Data Processing & Identification GCMS->Data Profile VOC Profile Data->Profile Biomarker Biomarker Panel Profile->Biomarker

Caption: Workflow for fecal VOC biomarker analysis.

Signaling_Pathway Conceptual Pathway of VOC Biomarker Generation in Giardiasis Giardia Giardia duodenalis Infection Metabolism Altered Host & Parasite Metabolism Giardia->Metabolism VOCs Production of Specific VOCs (e.g., this compound) Metabolism->VOCs Feces Release in Feces VOCs->Feces Detection Detection by GC-MS Feces->Detection Diagnosis Diagnosis of Giardiasis Detection->Diagnosis

Caption: VOC biomarker generation in Giardia infection.

Conclusion

The analysis of fecal VOCs presents a promising, non-invasive approach for the diagnosis of giardiasis. While this compound is a component of a highly accurate diagnostic panel of VOCs, its individual efficacy as a standalone biomarker requires further investigation. The high AUROC value of the 9-VOC panel suggests that a signature of multiple volatile compounds is a robust indicator of Giardia infection, with performance comparable to or potentially exceeding that of traditional diagnostic methods. Future research should focus on validating this VOC panel in larger, diverse patient cohorts and exploring the individual contributions of each compound, including this compound, to the overall diagnostic accuracy.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic signatures of 2,2,4,4-tetramethyloctane and its related compounds, including its straight-chain isomer, n-octane, and the highly branched isooctane (B107328) (2,2,4-trimethylpentane). Understanding these differences is crucial for the unambiguous identification and characterization of these alkanes in various research and development settings. This document presents quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols and logical workflows.

Comparative Spectroscopic Data

The structural differences between this compound, n-octane, and isooctane give rise to distinct spectroscopic fingerprints. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data

Compound¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
This compound Predicted: Multiple signals expected in the 0.8-1.5 ppm range. Distinct singlets for the non-equivalent methyl groups and complex multiplets for the methylene (B1212753) protons.Predicted: Signals for methyl, methylene, and quaternary carbons. Quaternary carbons (C2, C4) would be significantly downfield.
n-Octane ~0.88 (t, 6H, -CH₃), ~1.26 (m, 12H, -CH₂-)[1]14.1 (C1/C8), 22.7 (C2/C7), 29.3 (C3/C6), 31.9 (C4/C5)[2]
Isooctane (2,2,4-Trimethylpentane) ~0.9 (s, 9H, -C(CH₃)₃), ~0.95 (d, 6H, -CH(CH₃)₂), ~1.25 (m, 2H, -CH₂-), ~1.8 (m, 1H, -CH-)Multiple signals corresponding to the different carbon environments.[3]

Table 2: Infrared (IR) Spectroscopy Data

CompoundC-H Stretching (cm⁻¹)C-H Bending (cm⁻¹)Other Key Features
This compound 2950-2850 (strong)1470-1450 (-CH₂-), 1385-1370 & 1470-1435 (-CH₃)[4]The presence of geminal methyl groups is expected to give a characteristic doublet around 1380 cm⁻¹.[4]
n-Octane 2950-2845 (strong, multiple peaks)[5]1480-1440 (-CH₂-), 1385-1370 & 1470-1435 (-CH₃)[5]A characteristic rocking vibration for long -(CH₂)n- chains is observed around 725-720 cm⁻¹.[5]
Isooctane (2,2,4-Trimethylpentane) ~2960, ~2925, ~2855~1465, ~1378The spectrum is broadly similar to other alkanes but lacks the long-chain methylene rocking band.

Table 3: Mass Spectrometry (MS) Data

CompoundMolecular Ion (M⁺, m/z)Base Peak (m/z)Key Fragment Ions (m/z)
This compound 170 (very low intensity or absent)5741, 43, 71, 85, 99[4]
n-Octane 1144329, 57, 71, 85[6]
Isooctane (2,2,4-Trimethylpentane) 114 (low intensity)5741, 43, 71

Experimental Protocols

Accurate and reproducible spectroscopic data are contingent on standardized experimental procedures. The following are detailed methodologies for the key experiments cited.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is particularly important for structurally similar alkanes.

  • Sample Preparation:

    • Dissolve 5-10 mg of the alkane sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Spectral Width: 0-60 ppm for aliphatic compounds.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation to the acquired free induction decay (FID). Phase the spectrum and perform baseline correction. For ¹H NMR, integrate the signals to determine the relative number of protons.

2.2. Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation (Neat Liquid):

    • Place one or two drops of the liquid alkane sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top of the first to create a thin liquid film between the plates.

    • Mount the "sandwich" in the spectrometer's sample holder.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

    • A background spectrum of the empty spectrometer should be acquired and automatically subtracted from the sample spectrum.

2.3. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Sample Preparation:

    • Dilute the alkane sample in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 100 µg/mL.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 35-200.

  • Data Analysis: Identify the compound based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).

Visualization of Spectroscopic Comparison Workflow

The following diagram illustrates the logical workflow for comparing the spectroscopic signatures of this compound and its related compounds.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Alkanes cluster_compounds Compounds for Analysis cluster_spectroscopy Spectroscopic Techniques cluster_data_analysis Data Acquisition and Analysis cluster_comparison Comparative Analysis Compound1 This compound NMR NMR (¹H, ¹³C) IR IR Spectroscopy MS Mass Spectrometry Compound2 n-Octane Compound3 Isooctane NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) IR->IR_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data Compare_NMR Compare NMR Data NMR_Data->Compare_NMR Compare_IR Compare IR Data IR_Data->Compare_IR Compare_MS Compare MS Data MS_Data->Compare_MS Identification Structural Identification and Differentiation Compare_NMR->Identification Compare_IR->Identification Compare_MS->Identification

Caption: Logical workflow for the spectroscopic comparison of alkanes.

Discussion of Spectroscopic Differences

  • NMR Spectroscopy: The number of unique signals in both ¹H and ¹³C NMR spectra is a direct reflection of the molecule's symmetry. The highly symmetric n-octane shows only four ¹³C signals.[2] In contrast, the less symmetric branched isomers like isooctane and this compound will exhibit a greater number of signals. The chemical shifts of protons and carbons are influenced by their local electronic environment. The presence of quaternary carbons in this compound and isooctane will cause a downfield shift for the attached carbons and a characteristic singlet for the methyl protons in the ¹H NMR spectrum.

  • Infrared Spectroscopy: All three alkanes will show characteristic C-H stretching vibrations between 2850 and 3000 cm⁻¹ and C-H bending vibrations between 1350 and 1470 cm⁻¹.[4] A key distinguishing feature for n-octane is the presence of a weak absorption around 725 cm⁻¹, which is characteristic of the rocking motion of a sequence of four or more methylene groups.[5] This band will be absent in the highly branched structures of this compound and isooctane. The geminal methyl groups in this compound and isooctane may lead to a splitting of the methyl bending vibration peak around 1380 cm⁻¹.[4]

  • Mass Spectrometry: The fragmentation patterns of alkanes are highly dependent on their structure. Straight-chain alkanes like n-octane typically show a series of fragment ions separated by 14 mass units (corresponding to the loss of CH₂ groups).[6] Branched alkanes, on the other hand, tend to fragment preferentially at the branching points to form more stable secondary and tertiary carbocations. For both this compound and isooctane, the base peak is often observed at m/z 57, corresponding to the highly stable tert-butyl cation.[4] The molecular ion peak for highly branched alkanes like this compound is often very weak or entirely absent due to the high propensity for fragmentation.[4]

References

Evaluating the environmental impact of 2,2,4,4-Tetramethyloctane in comparison to other hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the environmental impact of 2,2,4,4-tetramethyloctane against other hydrocarbons, including its linear isomer n-dodecane, a commercially used isomer mixture (isododecane), and the common aromatic fuel components benzene (B151609) and toluene. Due to the limited availability of direct experimental data for this compound, this guide incorporates data from structurally similar compounds and predictive models, alongside available experimental data for the comparator hydrocarbons.

Executive Summary

This compound, a highly branched C12 alkane, is classified as a Volatile Organic Compound (VOC), contributing to the formation of ground-level ozone and secondary organic aerosols. Direct experimental data on its biodegradability and aquatic toxicity are scarce. However, based on data for similar branched alkanes, it is expected to exhibit low aquatic toxicity and be inherently, but not readily, biodegradable. In comparison, linear alkanes like n-dodecane tend to be more readily biodegradable. Aromatic hydrocarbons such as benzene and toluene, while also biodegradable to varying extents, present more significant human health and environmental risks, including carcinogenicity (in the case of benzene) and higher aquatic toxicity.

Data Presentation

Table 1: Physicochemical Properties
PropertyThis compoundn-DodecaneIsododecane (mixture of branched isomers)BenzeneToluene
Molecular Formula C₁₂H₂₆C₁₂H₂₆C₁₂H₂₆C₆H₆C₇H₈
Molecular Weight ( g/mol ) 170.33[1][2][3][4]170.33~170.3378.1192.14
Boiling Point (°C) 191.8 ± 7.0[2]216.317780.1110.6
Water Solubility Very low (predicted)0.0037 mg/LInsoluble1790 mg/L526 mg/L
Vapor Pressure @ 25°C (mmHg) 0.7 ± 0.2[2]0.11.195.228.7
Log Kₒw (Octanol-Water Partition Coefficient) 5.8 (estimated)[1]6.1~6.12.132.73
Table 2: Environmental Fate and Ecotoxicity
ParameterThis compoundn-DodecaneIsododecane (mixture of branched isomers)BenzeneToluene
Biodegradability No data available; expected to be inherently biodegradable but not readily biodegradable.Readily biodegradable.Not readily biodegradable.Readily biodegradable.Readily biodegradable.
Aquatic Toxicity (Daphnia magna, 48h EC₅₀) No data available. Read-across from C10-C12 isoalkanes: >1000 mg/L (LL₅₀).[5]>0.1 mg/L (LC₅₀).[4]No data available. Stated to have low aquatic toxicity.10.1 mg/L3.78 mg/L
Aquatic Toxicity (Fish, 96h LC₅₀) No data available. Read-across from C10-C12 isoalkanes: >1000 mg/L (LL₅₀).[5]>100 mg/L (LL₅₀).[4]No data available. Stated to have low aquatic toxicity.5.3 mg/L13 mg/L
Photochemical Ozone Creation Potential (POCP) No data available; as a VOC, it contributes to ozone formation.Data not readily available; expected to be a contributor.Data not readily available; expected to be a contributor.HighHigh

Experimental Protocols

Ready Biodegradability - OECD 301 F: Manometric Respirometry Test

This method evaluates the biodegradability of a chemical substance by microorganisms in an aerobic, aqueous medium over a 28-day period.[6][7][8][9][10]

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a microbial population (typically from activated sludge) and incubated in a closed flask with a headspace of air or oxygen. The consumption of oxygen by the microbial population during the degradation of the test substance is measured by a manometric device. The amount of oxygen consumed is compared to the theoretical oxygen demand (ThOD) to determine the percentage of biodegradation.[6][8][9]

Methodology:

  • Test System Preparation: A known concentration of the test substance (typically 100 mg/L) is added to a mineral medium in a respirometer flask. The medium is inoculated with a small amount of activated sludge.

  • Controls: Blank controls containing only the inoculum and the mineral medium are run in parallel to measure the background respiration of the microorganisms. A reference control with a readily biodegradable substance (e.g., sodium benzoate) is also included to validate the test system.

  • Incubation: The flasks are incubated at a constant temperature (usually 20-24°C) in the dark for 28 days. The oxygen consumption is monitored continuously or at regular intervals.

  • Data Analysis: The net oxygen consumption by the test substance is calculated by subtracting the oxygen consumption of the blank control. The percentage of biodegradation is then calculated as: % Biodegradation = (Oxygen consumed (mg) / ThOD (mg)) x 100

  • Pass Criteria: A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period.[6]

Acute Immobilisation Test - OECD 202: Daphnia sp.

This test determines the acute toxicity of a substance to the freshwater invertebrate Daphnia sp. (usually Daphnia magna).

Principle: Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours. The concentration that causes immobilization in 50% of the daphnids (EC₅₀) is determined.

Methodology:

  • Test Organisms: Daphnia magna are cultured in the laboratory under controlled conditions.

  • Test Solutions: A series of at least five concentrations of the test substance are prepared in a suitable aqueous medium. A control group with no test substance is also prepared.

  • Exposure: A group of daphnids (typically 20 per concentration, divided into replicates) is introduced into each test concentration and the control. The test vessels are maintained at a constant temperature (usually 20°C) with a defined light-dark cycle.

  • Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.

  • Data Analysis: The 48-hour EC₅₀ value and its confidence limits are calculated using appropriate statistical methods (e.g., probit analysis).

Mandatory Visualization

Environmental_Risk_Assessment_Workflow Environmental Risk Assessment Workflow for Hydrocarbons cluster_0 Phase 1: Problem Formulation & Hazard Identification cluster_1 Phase 2: Exposure Assessment cluster_2 Phase 3: Effects Assessment (Ecotoxicity) cluster_3 Phase 4: Risk Characterization A Identify Hydrocarbon of Concern (e.g., this compound) B Gather Physicochemical Properties (Solubility, Vapor Pressure, Log Kow) A->B C Initial Hazard Assessment (VOC, Flammability, etc.) B->C D Identify Potential Release Scenarios (e.g., Spills, Evaporation) C->D E Model Environmental Fate & Transport (Air, Water, Soil) D->E F Estimate Predicted Environmental Concentration (PEC) E->F J Calculate Risk Quotient (RQ = PEC / PNEC) F->J G Conduct/Gather Biodegradability Data (e.g., OECD 301F) I Determine Predicted No-Effect Concentration (PNEC) G->I H Conduct/Gather Aquatic Toxicity Data (e.g., OECD 202, Fish Toxicity) H->I I->J K Compare RQ to Thresholds J->K L Risk Management & Mitigation (If RQ indicates significant risk) K->L

Caption: A logical workflow for the environmental risk assessment of hydrocarbons.

References

A Comparative Analysis of Isomeric Purity in Commercially Available 2,2,4,4-Tetramethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the isomeric purity of commercially available 2,2,4,4-tetramethyloctane from various suppliers. The analysis is based on simulated experimental data obtained through standardized gas chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy protocols. This document aims to assist researchers in selecting the most suitable grade of this compound for their specific applications, where isomeric purity can be a critical factor.

Data Presentation: Isomeric Purity Comparison

The following table summarizes the hypothetical isomeric purity of this compound from four different commercial suppliers. The data is presented as the percentage composition of the main isomer and other detected branched alkane isomers.

Supplier Lot Number This compound (%) Other C12 Isomers (%) Total Purity (%)
Supplier A A-12399.50.5100
Supplier B B-45698.81.2100
Supplier C C-78999.90.1100
Supplier D D-01297.52.5100

Experimental Protocols

The data presented in this guide is based on the following detailed analytical methodologies for determining the isomeric purity of this compound.

Gas Chromatography (GC) Analysis

Objective: To separate and quantify the individual isomers present in the this compound samples. Capillary gas chromatography is a high-resolution technique well-suited for separating structurally similar isomers of hydrocarbons.[1][2]

Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent

  • Column: Agilent DB-1, 100 m x 0.25 mm x 0.5 µm, or equivalent non-polar capillary column

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min

  • Injector: Split/splitless injector, 250°C, split ratio 100:1

  • Detector: Flame Ionization Detector (FID), 300°C

  • Oven Program:

    • Initial temperature: 50°C, hold for 5 minutes

    • Ramp: 2°C/min to 150°C

    • Hold: 10 minutes at 150°C

  • Injection Volume: 1 µL

Sample Preparation:

  • Prepare a 1% (v/v) solution of the this compound sample in high-purity n-hexane.

  • Vortex the solution for 30 seconds to ensure homogeneity.

  • Transfer the solution to a 2 mL autosampler vial.

Data Analysis:

  • Peak integration was performed using the instrument's software.

  • The percentage of each isomer was calculated based on the area percent of the corresponding peak relative to the total area of all detected peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the identity of the major isomer as this compound and to characterize the structures of any significant isomeric impurities. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments can provide unambiguous structural elucidation of branched alkanes.[3][4]

Instrumentation:

  • NMR Spectrometer: Bruker Avance III HD 500 MHz or equivalent

  • Solvent: Chloroform-d (CDCl₃)

  • Temperature: 298 K

Sample Preparation:

  • Dissolve approximately 10 mg of the this compound sample in 0.6 mL of CDCl₃.

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition and Analysis:

  • ¹H NMR: A standard proton NMR spectrum was acquired to observe the chemical shifts and coupling patterns of the protons. Protons in alkanes typically resonate in the upfield region of the spectrum (0.5 - 2.0 ppm).[3]

  • ¹³C NMR: A proton-decoupled carbon NMR spectrum was acquired to identify the number of unique carbon environments.

  • 2D NMR (COSY, HSQC, HMBC): These experiments were used to establish connectivity between protons and carbons to confirm the structure of the main isomer and to aid in the identification of impurities.

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental process for the isomeric purity analysis of this compound.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample Commercial this compound Dilution Dilution in n-Hexane (for GC) Dissolution in CDCl3 (for NMR) Sample->Dilution GC Gas Chromatography (GC) Dilution->GC NMR NMR Spectroscopy (1H, 13C, 2D) Dilution->NMR GC_Data Peak Integration & Quantification GC->GC_Data NMR_Data Structural Elucidation NMR->NMR_Data Comparison Comparative Purity Table GC_Data->Comparison NMR_Data->Comparison

Caption: Experimental workflow for isomeric purity analysis.

This guide serves as a reference for researchers to understand the potential variability in isomeric purity of commercially available this compound and provides robust analytical methods for its assessment. For critical applications, it is recommended to perform in-house quality control testing on purchased materials.

References

Safety Operating Guide

Proper Disposal of 2,2,4,4-Tetramethyloctane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The responsible disposal of 2,2,4,4-tetramethyloctane is paramount for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the proper handling and disposal procedures for this branched alkane.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures to mitigate potential risks.

Personal Protective Equipment (PPE):

  • Wear protective gloves, chemical-resistant clothing, and eye protection (safety glasses or goggles).

  • In instances of inadequate ventilation, a suitable respiratory mask is necessary.

Handling and Storage:

  • All handling of this compound should occur in a well-ventilated area or under a chemical fume hood.

  • Keep the chemical away from heat, sparks, open flames, and hot surfaces. Smoking is strictly prohibited in handling areas.

  • Store the substance in a tightly sealed, compatible container in a cool, dry, and well-ventilated location.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Do not discharge this chemical into sewer systems or dispose of it with general refuse.

  • Waste Classification: Classify this compound as a hazardous waste. Alkanes and water-insoluble hydrocarbons are generally considered hazardous waste.[1] Always consult your institution's Environmental Health and Safety (EHS) department and local regulations for specific classification requirements.

  • Containerization:

    • Collect waste this compound in its original container or a designated, compatible, and properly labeled waste container.

    • Ensure the container is in good condition and can be securely sealed to prevent leaks or vapor escape.

    • Do not mix this compound with other waste streams unless explicitly permitted by your EHS department. Mixing wastes can create new hazards and complicate disposal procedures.[2]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate quantity of the waste and the date of accumulation.

    • Affix any other labels as required by your institution or local regulations.

  • Storage of Waste:

    • Store the sealed and labeled waste container in a designated hazardous waste accumulation area.

    • This area should be secure, well-ventilated, and away from sources of ignition.

  • Arrange for Professional Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the contractor with a complete and accurate description of the waste, including a copy of the Safety Data Sheet (SDS) if available.

  • Spill and Leak Management:

    • In the event of a spill, immediately evacuate non-essential personnel from the area.

    • Remove all sources of ignition.

    • Ventilate the area.

    • Use appropriate absorbent materials to contain and clean up the spill.

    • Collect the contaminated materials in a sealed container, label it as hazardous waste, and dispose of it according to the procedures outlined above.

Summary of Physical and Chemical Properties

For safe handling and disposal, it is essential to be aware of the physical and chemical properties of this compound.

PropertyValue
Chemical Formula C₁₂H₂₆
Molecular Weight 170.34 g/mol [3]
CAS Number 62183-79-3[3]
Appearance No data available
Density 0.783 g/cm³ (at 20 °C / 68 °F)
Boiling Point 68 °C / 154 °F (at 0.001 hPa)
Flash Point No data available
Solubility in Water Insoluble

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Identify Waste Chemical: This compound B Consult Safety Data Sheet (SDS) and Institutional EHS Guidelines A->B C Classify as Hazardous Waste (Alkane/Organic Solvent) B->C D Select Compatible, Labeled Waste Container C->D E Transfer Waste to Container in a Ventilated Area (Fume Hood) D->E F Securely Seal and Label Container 'Hazardous Waste' E->F I Spill or Leak Occurs E->I G Store in Designated Hazardous Waste Accumulation Area F->G H Contact EHS for Pickup by Licensed Disposal Contractor G->H J Follow Spill Cleanup Protocol I->J J->F

Disposal workflow for this compound.

References

Personal protective equipment for handling 2,2,4,4-Tetramethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,2,4,4-Tetramethyloctane

Quantitative Data

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₂H₂₆[1][2][3]
Molecular Weight 170.33 g/mol [1][2][3]
CAS Number 62183-79-3[1][2][3]
Appearance Not specified, likely a liquid
Boiling Point Not specified
Flash Point Not specified
Density Not specified
Water Solubility Not specified, expected to be low
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. The following are the recommended PPE.

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety GogglesWear tightly fitting safety goggles with side-shields.
Face ShieldUse a face shield in situations with a splash hazard.
Hand Protection Chemical-resistant GlovesWear compatible chemical-resistant gloves. Nitrile gloves may be suitable, but always check the manufacturer's chemical resistance data. Dispose of contaminated gloves after use.
Body Protection Protective ClothingWear appropriate protective clothing to prevent skin exposure. A lab coat is the minimum requirement. For larger quantities or splash potential, consider a chemical-resistant apron or coveralls.
Respiratory Protection RespiratorIf engineering controls are insufficient to control vapors, or if irritation is experienced, use a NIOSH-approved respirator with an appropriate organic vapor cartridge.
Operational and Disposal Plans

Handling and Storage:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid contact with skin and eyes.[4]

  • Avoid inhalation of vapor or mist.[1]

  • Keep container tightly closed.

  • Store in a cool, dry, and well-ventilated place away from heat and ignition sources.

  • Ground all equipment containing this material to prevent static sparks.

  • Do not eat, drink, or smoke in the handling area.

Accidental Release Measures:

  • Evacuate personnel to safe areas.[1]

  • Ensure adequate ventilation.[1]

  • Use personal protective equipment.[1]

  • Absorb spill with inert material (e.g., vermiculite, sand, or earth), then place in a suitable container for disposal.

  • Do not let product enter drains.

First-Aid Measures:

  • If inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

  • In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[1]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

  • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1]

Fire-Fighting Measures:

  • Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

  • Special protective equipment for firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[1]

Disposal Plan:

Dispose of waste in accordance with local, regional, and national regulations. Contact a licensed professional waste disposal service to dispose of this material.

Experimental Protocols

Detailed experimental protocols for the use of this compound are specific to the intended application and are not publicly available. Researchers should develop their own standard operating procedures (SOPs) that incorporate the safety information provided in this guide.

Visualized Workflows

The following diagrams illustrate key procedural workflows for handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Consult Safety Data Sheet prep2 Ensure proper ventilation (Fume Hood) prep1->prep2 prep3 Don appropriate PPE: - Safety Goggles - Chemical-resistant Gloves - Lab Coat prep2->prep3 handle1 Ground equipment to prevent static discharge prep3->handle1 handle2 Dispense chemical carefully, avoiding splashes handle1->handle2 handle3 Keep container tightly closed when not in use handle2->handle3 post1 Decontaminate work surfaces handle3->post1 post2 Properly remove and dispose of gloves post1->post2 post3 Store chemical in a cool, dry, well-ventilated area post2->post3 post4 Wash hands thoroughly post3->post4

Caption: Safe handling workflow for this compound.

G cluster_collection Waste Collection cluster_labeling Labeling cluster_storage Temporary Storage cluster_disposal Disposal collect1 Collect waste in a designated, chemically compatible container collect2 Include contaminated PPE (e.g., gloves) collect1->collect2 label1 Clearly label the waste container with: - 'Hazardous Waste' - 'this compound' - Associated Hazards (e.g., Flammable) collect2->label1 storage1 Store waste container in a designated satellite accumulation area label1->storage1 storage2 Keep container closed and secure storage1->storage2 disposal1 Arrange for pickup by a licensed hazardous waste disposal service storage2->disposal1 disposal2 Follow all local, regional, and national regulations disposal1->disposal2

Caption: Disposal workflow for this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.